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OD1

Cat. No.: B1573939
M. Wt: 7206.1
Attention: For research use only. Not for human or veterinary use.
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Description

Potent rat Nav1.7, human Nav1.4 and rat Nav1.6 channel activator (EC50 values are 7, 10 and 47 nM, respectively). Exhibits minimal activation at mammalian Nav1.2, Nav1.3 and Nav1.5 (EC50 values >3 μM). Inhibits fast inactivation on all channels. Increases peak currents at all voltages and stimulates a persistent Na+ current at hNav1.7 channel. Increases hyperpolarization at Nav1.4 and Nav1.6 channels. Induces spontaneous pain in vivo.

Properties

Molecular Formula

C308H466N90O95S8

Molecular Weight

7206.1

Origin of Product

United States

Foundational & Exploratory

The Function of OD1 Scorpion Toxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD1 is a potent α-like toxin isolated from the venom of the Iranian scorpion Odonthobuthus doriae. It selectively targets voltage-gated sodium (Nav) channels, with a particularly high affinity for the Nav1.7 subtype, a key player in human pain signaling. By profoundly altering the gating properties of these channels, this compound serves as a valuable pharmacological tool for studying nociception and developing novel analgesics. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Core Function and Mechanism of Action

The primary function of this compound is the potent modulation of voltage-gated sodium channels. It is classified as an α-toxin, which characteristically binds to site 3 on the channel and interferes with the inactivation process. The principal mechanism of action of this compound is the inhibition of fast inactivation of Nav channels.[1] This results in a prolonged influx of sodium ions during an action potential, leading to membrane depolarization and hyperexcitability of neurons.

This compound exhibits a unique selectivity profile for different Nav channel subtypes. It is a potent modulator of Nav1.7, Nav1.4, and Nav1.6 channels, with significantly lower activity against Nav1.3 and Nav1.5, and no reported effect on Nav1.2 and Nav1.8.[1][2] This high affinity for Nav1.7 makes this compound a particularly valuable tool for studying the role of this specific channel in pain pathways.

The functional consequences of this compound's action on Nav1.7 include:

  • Impaired Fast Inactivation: this compound dramatically slows the fast inactivation of the channel, leading to a persistent sodium current.[1]

  • Increased Peak Current: The toxin can cause a substantial increase in the peak sodium current at various voltages.[1]

  • Hyperpolarizing Shift in Activation: In some Nav subtypes like Nav1.4 and Nav1.6, this compound can also cause a shift in the voltage-dependence of activation to more hyperpolarized potentials, a characteristic of β-toxins.[3]

Physiologically, the injection of this compound has been shown to induce spontaneous pain, highlighting its role in activating nociceptive pathways.[1]

Quantitative Data on this compound Activity

The potency of this compound on various Nav channel subtypes has been quantified using electrophysiological techniques. The half-maximal effective concentration (EC50) values are summarized in the table below.

Nav Channel SubtypeEC50 ValueReference
Human Nav1.74.5 nM[1]
Human Nav1.410 ± 2 nM[1]
Rat Nav1.647 ± 10 nM[1]
Insect (para/tipE)80 ± 14 nM[3]
Rat Nav1.3> 1 µM[1]
Rat Nav1.5> 1 µM[1]
Rat Nav1.2No effect[1]
Rat Nav1.8No effect[1]

Experimental Protocols

Purification of this compound Toxin

This compound is purified from the crude venom of Odonthobuthus doriae using a multi-step chromatographic process.

Protocol:

  • Gel Filtration: Crude venom is dissolved in a suitable buffer (e.g., 100 mM ammonium acetate) and fractionated by gel filtration chromatography.

  • Ion Exchange Chromatography: The toxic fractions from gel filtration are further purified by ion exchange chromatography.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is performed using RP-HPLC on a C8 or C18 column with a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

G cluster_purification This compound Purification Workflow venom Crude O. doriae Venom gel_filtration Gel Filtration Chromatography venom->gel_filtration Fractionation ion_exchange Ion Exchange Chromatography gel_filtration->ion_exchange Collect Toxic Fractions rphplc Reversed-Phase HPLC ion_exchange->rphplc Further Purification pure_this compound Pure this compound Toxin rphplc->pure_this compound Isolation

Caption: Workflow for the purification of this compound toxin from crude scorpion venom.

Electrophysiological Characterization

The functional effects of this compound on Nav channels are primarily studied using two-electrode voltage-clamp (TEVC) in Xenopus laevis oocytes or whole-cell patch-clamp techniques in mammalian cells expressing the channel of interest.

Two-Electrode Voltage-Clamp (TEVC) Protocol for Xenopus Oocytes:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired Nav channel α-subunit and β-subunits. Oocytes are incubated for 2-7 days to allow for channel expression.

  • Recording: Oocytes are placed in a recording chamber and perfused with a standard external solution. Two glass microelectrodes, filled with an appropriate internal solution, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: From a holding potential of -90 mV, the membrane is depolarized to various test potentials (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit sodium currents and determine the voltage at which the peak current occurs.

    • Steady-State Inactivation: From a holding potential of -90 mV, a series of prepulses to various potentials (e.g., from -120 mV to 0 mV) are applied for a set duration, followed by a test pulse to elicit the remaining available sodium current. This protocol is used to determine the voltage at which half of the channels are inactivated.

  • Toxin Application: this compound is applied to the bath solution, and the voltage protocols are repeated to determine the effect of the toxin on channel gating.

G cluster_tevc Two-Electrode Voltage-Clamp Workflow oocyte Xenopus Oocyte with Expressed Nav Channel electrodes Insert Voltage and Current Electrodes oocyte->electrodes clamp Voltage Clamp Amplifier electrodes->clamp protocol Apply Voltage Protocols (I-V, Inactivation) clamp->protocol record_control Record Control Currents protocol->record_control apply_toxin Apply this compound Toxin record_control->apply_toxin analysis Data Analysis (EC50, Gating Shifts) record_control->analysis record_toxin Record Currents with this compound apply_toxin->record_toxin record_toxin->analysis

Caption: Experimental workflow for characterizing this compound's effect on Nav channels using TEVC.

Signaling Pathway

This compound's primary physiological effect, the induction of pain, is a direct consequence of its modulation of Nav1.7 channels in nociceptive neurons. Nav1.7 is highly expressed in the peripheral terminals of these neurons and acts as a threshold channel, amplifying small depolarizations to initiate an action potential.

The Nociceptive Signaling Pathway Modulated by this compound:

  • This compound Binding: this compound binds to the extracellular loop of the Nav1.7 channel on a nociceptive neuron.

  • Inhibition of Inactivation: This binding inhibits the fast inactivation of the channel.

  • Prolonged Depolarization: Upon stimulation, the channel remains open for a longer duration, leading to a greater influx of Na+ ions and a prolonged depolarization of the neuronal membrane.

  • Action Potential Firing: This enhanced depolarization increases the likelihood and frequency of action potential firing in the nociceptive neuron.

  • Signal Transmission: The action potentials propagate along the axon of the sensory neuron to the spinal cord, where the pain signal is transmitted to second-order neurons and then relayed to the brain.

G cluster_pathway This compound-Modulated Nociceptive Signaling Pathway This compound This compound Toxin Nav17 Nav1.7 Channel (in Nociceptor) This compound->Nav17 Binds to Inactivation Inhibition of Fast Inactivation Nav17->Inactivation Causes Depolarization Prolonged Membrane Depolarization Inactivation->Depolarization AP Increased Action Potential Firing Depolarization->AP Transmission Pain Signal Transmission to CNS AP->Transmission

Caption: Signaling pathway illustrating how this compound modulates nociception via Nav1.7.

Structure-Function Relationship

This compound is a polypeptide toxin consisting of 65 amino acid residues, cross-linked by four disulfide bridges. Its three-dimensional structure adopts a typical α-toxin fold with a βαββ motif. The selectivity of this compound for different Nav channel subtypes is determined by specific amino acid residues. Studies have shown that the "reverse turn" region of the toxin is crucial for its selectivity, and mutations in this region can alter its preference for Nav1.7 over other subtypes.[3]

Conclusion

This compound scorpion toxin is a highly selective and potent modulator of voltage-gated sodium channels, particularly Nav1.7. Its ability to inhibit fast inactivation leads to neuronal hyperexcitability, providing a clear mechanism for its pain-inducing effects. The detailed understanding of its function, facilitated by the experimental protocols outlined in this guide, positions this compound as an indispensable tool for research into the molecular mechanisms of pain and the development of next-generation analgesics targeting Nav1.7.

References

An In-depth Technical Guide to the Mechanism of Action of the OD1 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OD1 is a potent peptide toxin isolated from the venom of the Iranian scorpion Odonthobuthus doriae.[1] As a member of the α-toxin family, this compound exerts its effects by modulating the function of voltage-gated sodium (NaV) channels, which are critical for the initiation and propagation of action potentials in excitable cells.[2][3] Its high affinity and selectivity for specific NaV channel subtypes, particularly NaV1.7, have made it an invaluable pharmacological tool for studying the role of these channels in pain pathways and a potential starting point for the development of novel analgesics.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, effects on channel gating, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Inhibition of Fast Inactivation of Voltage-Gated Sodium Channels

The primary mechanism of action of this compound is the potent inhibition of the fast inactivation process of several mammalian voltage-gated sodium channels.[1][2] This results in a prolonged influx of sodium ions during membrane depolarization, leading to an increase in the peak sodium current and the induction of a substantial persistent current.[1][2] The peptide is thought to bind to the extracellular surface of the channel, likely interacting with the pore-forming α-subunit.[5]

Signaling Pathway of this compound Action

The interaction of this compound with NaV channels initiates a cascade of events that ultimately leads to increased neuronal excitability. This can be visualized as a direct modulation of the ion channel's gating machinery.

OD1_Signaling_Pathway This compound This compound Peptide Binding Extracellular Binding (Site 4) This compound->Binding NaV Voltage-Gated Sodium Channel (NaV) NaV->Binding Inactivation_Inhibition Inhibition of Fast Inactivation Binding->Inactivation_Inhibition Na_Influx Prolonged Na+ Influx Inactivation_Inhibition->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability

Mechanism of this compound-induced neuronal hyperexcitability.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified across various NaV channel subtypes using electrophysiological techniques. The half-maximal effective concentration (EC50) values highlight its preference for NaV1.7, NaV1.4, and NaV1.6.

NaV Channel SubtypeEC50 (nM)Key EffectsReference(s)
NaV1.7 4.5 - 7Potent inhibition of fast inactivation, increase in peak current, induction of persistent current.[2][6]
NaV1.4 10 ± 2Potent inhibition of fast inactivation, shift of channel activation in the hyperpolarizing direction (β-toxin activity).[2]
NaV1.6 47 ± 10Potent inhibition of fast inactivation, shift of channel activation in the hyperpolarizing direction (β-toxin activity).[2]
NaV1.3 1127 (> 100)Weak inhibition of fast inactivation.[2]
NaV1.5 > 1000 (μM concentrations)Weakly affected.[1][2]
NaV1.2 > 5000 (not affected)No significant effect.[1][2]
NaV1.8 > 2000 (not affected)No significant effect.[2]
para/tipE (insect) 80 ± 14Severe hampering of the inactivation process.[1][2]

Effects on Channel Gating Properties

Studies have revealed detailed effects of this compound on the biophysical properties of NaV channels.

Gating ParameterEffect of this compound (3 µM on hippocampal neurons)Reference(s)
Peak INa Amplitude Significantly increased from 1.19 ± 0.32 to 1.66 ± 0.67 nA.[5]
Inactivation Time Constant (slow) Significantly prolonged from 8.1 ± 1.1 msec to 45.6 ± 4.7 msec.[5]
Voltage of Half-Inactivation (V1/2) Depolarizing shift of approximately 9 mV (from -25.3 ± 1.1 mV to -16.1 ± 1.2 mV).[5]
Gating Charge of Inactivation (q) No significant modification.[5]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This technique is fundamental for studying the effects of this compound on specific NaV channel subtypes expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat NaV channel α-subunit along with the β1-subunit to ensure proper channel expression and function.

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).

    • Two glass microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • A voltage-clamp protocol is applied to elicit sodium currents. For example, from a holding potential of -100 mV, depolarizing steps are applied to various test potentials.

    • This compound is applied to the bath at various concentrations to determine its effect on the sodium current.

  • Data Analysis: The recorded currents are analyzed to determine changes in peak current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation. EC50 values are calculated from concentration-response curves.

TEVC_Workflow Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject NaV Channel cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Channel Expression cRNA_Injection->Incubation TEVC_Recording Two-Electrode Voltage Clamp Recording Incubation->TEVC_Recording OD1_Application Apply this compound Peptide TEVC_Recording->OD1_Application Data_Analysis Analyze Current Changes (Amplitude, Kinetics) OD1_Application->Data_Analysis

Workflow for Two-Electrode Voltage Clamp experiments.
Whole-Cell Patch-Clamp on Mammalian Cells

This technique allows for the study of this compound's effects on NaV channels in a mammalian cell environment, which can be more physiologically relevant.

Methodology:

  • Cell Culture: Mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the NaV channel of interest are cultured.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with a cell.

    • A high-resistance "giga-seal" is formed between the pipette and the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped, and currents are recorded in response to specific voltage protocols.

    • This compound is perfused into the extracellular solution.

  • Data Analysis: Similar to TEVC, the effects of this compound on the amplitude and gating kinetics of the sodium currents are analyzed.

In Vivo Pain Models

To assess the physiological consequences of this compound's action, particularly its role in nociception, in vivo animal models are utilized.

Methodology:

  • Animal Subjects: Typically, rodents (mice or rats) are used.

  • This compound Administration: A solution of this compound is injected locally, for instance, into the hind paw (intraplantar injection).

  • Behavioral Observation: Nocifensive behaviors, such as licking, flinching, or lifting of the injected paw, are observed and quantified over time.

  • Testing Analgesic Compounds: To test the efficacy of a potential NaV1.7 blocker, the compound is administered prior to the this compound injection, and any reduction in the this compound-induced pain behaviors is measured.

Structure-Function Relationship and Selectivity

The selectivity of this compound for different NaV channel subtypes is determined by its primary amino acid sequence and three-dimensional structure. The peptide adopts a typical βαββ α-toxin fold, stabilized by disulfide bonds.[2] Site-directed mutagenesis studies have revealed that specific residues in the reverse turn of the peptide are crucial for its selectivity. For example, a triple mutant of this compound (D9K, D10P, K11H) was found to be 40-fold more selective for NaV1.7 over NaV1.6.[2]

OD1_Selectivity OD1_Structure This compound Peptide (Primary Sequence & 3D Fold) Reverse_Turn Key Residues in Reverse Turn OD1_Structure->Reverse_Turn Selectivity Differential Binding Affinity & Modulation (Selectivity) Reverse_Turn->Selectivity NaV_Subtypes NaV Channel Subtypes (NaV1.7, NaV1.4, NaV1.6, etc.) NaV_Subtypes->Selectivity

Determinants of this compound's selectivity for NaV channel subtypes.

Conclusion

This compound is a highly valuable research tool for dissecting the roles of specific voltage-gated sodium channel subtypes in neuronal excitability and pain signaling. Its potent and selective inhibition of fast inactivation provides a clear mechanism for its pro-nociceptive effects. The detailed quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals working to understand and therapeutically target voltage-gated sodium channels. The ability to chemically synthesize this compound and its analogs further opens the door for engineering novel peptides with enhanced selectivity and therapeutic potential.

References

Unveiling OD1: A Technical Guide to the Discovery, Isolation, and Characterization of a Potent Nav1.7 Modulating Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and pharmacological characterization of OD1, a peptide toxin isolated from the venom of the Iranian scorpion Odonthobuthus doriae. This compound has garnered significant interest within the scientific community for its potent and selective modulation of voltage-gated sodium channels (Nav), particularly the Nav1.7 subtype, a key player in pain signaling pathways. This document details the experimental protocols utilized in its study, presents quantitative data in a clear and comparative format, and provides visualizations of its mechanism of action.

Discovery and Primary Characterization

This compound was first isolated from the venom of the scorpion Odonthobuthus doriae.[1] Initial investigations revealed it to be an alpha-like toxin that potently modulates the activity of several voltage-gated sodium channels.[1] The primary amino acid sequence of this compound was determined to be:

GVRDAYIADDKNCVYTCASNGYCNTECTKNGAESGYCQWIGRYGNACWCIKLPDEVPIRIPGKCR[1]

This 65-amino acid peptide has a molecular weight of approximately 7206 Da and its structure is stabilized by four disulfide bridges.

Quantitative Analysis of this compound-Nav Channel Interactions

This compound exhibits a distinct selectivity profile for various subtypes of voltage-gated sodium channels. The following tables summarize the key quantitative data regarding the potency of this compound on different Nav channels, as determined by electrophysiological studies.

Table 1: Potency of this compound on Mammalian Voltage-Gated Sodium Channels

Nav Channel SubtypeEC50 (nM)Reference(s)
Nav1.31127[2]
Nav1.74.5[2][3]
Nav1.8> 2000[2]

Table 2: Comparative Potency of this compound on Other Voltage-Gated Sodium Channels

ChannelEC50 (nM)CommentsReference(s)
para/tipE (insect)80 ± 14Severely hampered inactivation[1]
Nav1.2/beta1> 5000Not affected at concentrations up to 5 µM[1]
Nav1.5/beta1Micromolar rangeInfluenced at micromolar concentrations[1]

Experimental Protocols

This section details the methodologies employed for the isolation of this compound and the characterization of its pharmacological effects on voltage-gated sodium channels.

Isolation of this compound Peptide from Odonthobuthus doriae Venom

The isolation of this compound is achieved through a multi-step process involving venom fractionation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol:

  • Venom Preparation: Lyophilized crude venom from Odonthobuthus doriae is dissolved in deionized water. The solution is then centrifuged to remove mucus and other insoluble components. The resulting supernatant, containing the soluble venom proteins and peptides, is collected for further purification.

  • RP-HPLC Fractionation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Solvent B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of Solvent B is applied to elute the venom components based on their hydrophobicity. A common gradient might be from 5% to 60% Solvent B over 60 minutes.

    • Detection: Elution of peptides is monitored by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions corresponding to distinct peaks are collected, lyophilized, and then screened for activity on Nav channels. The fraction containing this compound is identified by its potent effect on Nav1.7 channels. Further purification steps on the same or a different RP-HPLC column may be necessary to achieve high purity.

Below is a logical workflow for the isolation process:

OD1_Isolation_Workflow cluster_venom_prep Venom Preparation cluster_rphplc RP-HPLC cluster_analysis Analysis and Purification venom Crude Venom dissolve Dissolve in H2O venom->dissolve centrifuge Centrifuge dissolve->centrifuge supernatant Collect Supernatant centrifuge->supernatant rphplc C18 RP-HPLC supernatant->rphplc fraction Collect Fractions rphplc->fraction screen Screen for Nav1.7 Activity fraction->screen repurify Further Purification (if needed) screen->repurify pure_this compound Pure this compound repurify->pure_this compound

Caption: Workflow for the isolation of this compound peptide.
Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC)

The functional effects of this compound on Nav channels are typically characterized using the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing the channel of interest.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. They are then injected with cRNA encoding the specific Nav channel alpha and beta subunits. The oocytes are incubated for 2-5 days to allow for channel expression.

  • Solutions:

    • Bathing Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

    • Electrode Solution: 3 M KCl.

  • Recording:

    • An oocyte expressing the target Nav channel is placed in the recording chamber and perfused with the bathing solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.

    • The membrane potential is held at a holding potential of -90 mV.

    • To elicit sodium currents, the membrane is depolarized to various test potentials (e.g., in 10 mV steps from -80 mV to +60 mV).

  • Data Acquisition and Analysis:

    • Sodium currents are recorded in the absence (control) and presence of varying concentrations of this compound peptide.

    • The effect of this compound on parameters such as peak current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation is analyzed.

    • Concentration-response curves are generated to determine the EC50 value of this compound for the specific Nav channel.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly binding to voltage-gated sodium channels and modulating their gating properties. Specifically, this compound is known to significantly inhibit the fast inactivation of Nav1.7 channels. This leads to a prolonged influx of sodium ions during an action potential, resulting in membrane depolarization and increased neuronal excitability. The binding site for alpha-scorpion toxins is typically located on the extracellular loop of domain IV of the Nav channel.

The following diagram illustrates the signaling pathway of this compound's action on Nav1.7.

OD1_Signaling_Pathway cluster_membrane Cell Membrane Nav17 Nav1.7 Channel (Closed State) Nav17_open Nav1.7 Channel (Open State) Nav17->Nav17_open Opens Nav17_inactivated Nav1.7 Channel (Inactivated State) Nav17_open->Nav17_inactivated Fast Inactivation (Normal) Na_influx Na+ Influx Nav17_open->Na_influx This compound This compound Peptide This compound->Nav17_open Binds & Inhibits Inactivation Depolarization Membrane Depolarization Depolarization->Nav17 Activates Prolonged_AP Prolonged Action Potential & Increased Excitability Na_influx->Prolonged_AP

Caption: Mechanism of this compound action on the Nav1.7 channel.

Conclusion

The discovery and characterization of the this compound peptide have provided a valuable molecular tool for studying the function of voltage-gated sodium channels. Its potent and selective modulation of Nav1.7 highlights its potential as a lead compound for the development of novel analgesics. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and other venom-derived peptides.

References

An In-Depth Technical Guide to the OD1 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

OD1 is a potent alpha-toxin peptide isolated from the venom of the Iranian scorpion Odonthobuthus doriae.[1][2] It is a valuable pharmacological tool for studying voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells.[1][3] this compound exhibits high selectivity for certain Nav channel subtypes, making it a significant subject of research in pain therapeutics and neuroscience.[1][4] This document provides a comprehensive overview of the structure, sequence, and functional characteristics of the this compound peptide, along with relevant experimental protocols.

Structure and Sequence

The primary structure of this compound consists of 66 amino acids, cross-linked by four disulfide bridges.[2][3] Its three-dimensional structure, resolved by X-ray crystallography to a resolution of 1.8 Å, reveals a typical βαββ α-toxin fold.[4][5]

Amino Acid Sequence: GVRDAYIADDKNCVYTCASNGYCNTECTKNGAESGYCQWIGRYGNACWCIKLPDEVPIRIPGKCR[2]

Structural Details: The this compound peptide has a total molecular weight of approximately 7.58 kDa and consists of a single protein chain.[5] Key structural features include a reverse turn that plays a significant role in its selectivity for different Nav channel subtypes.[1][4]

Quantitative Data

The pharmacological activity of this compound has been characterized through various electrophysiological assays. The following table summarizes its potency on different voltage-gated sodium channel subtypes.

Nav SubtypeEC50 (nM)Effect
Nav1.74.5Potent inhibition of fast inactivation[1]
Nav1.410 ± 2Potent inhibition of fast inactivation[1]
Nav1.647 ± 10Potent inhibition of fast inactivation[1]
para/tipE (insect)80 ± 14Severe hampering of inactivation[2][3]
Nav1.31127Weak effect on inactivation[1]
Nav1.2> 5000No significant effect[1][2]
Nav1.5> 1000Weak effect at micromolar concentrations[1][2]
Nav1.8> 2000No significant effect[1]

Experimental Protocols

1. Peptide Synthesis and Folding

The chemical synthesis of this compound has been successfully achieved through native chemical ligation of three unprotected peptide segments.[4][5]

  • Protocol:

    • Peptide Fragmentation: The full-length this compound sequence is divided into three smaller peptide fragments for synthesis.

    • Solid-Phase Peptide Synthesis (SPPS): Each fragment is synthesized on a solid support resin using standard Fmoc chemistry.

    • Cleavage and Deprotection: The synthesized fragments are cleaved from the resin and all protecting groups are removed.

    • Native Chemical Ligation: The three unprotected peptide segments are joined in a one-pot reaction to yield the full-length, reduced 65-mer peptide.[6]

    • Oxidative Folding: The linear peptide is subjected to in-vitro folding conditions to facilitate the correct formation of the four disulfide bonds. This is typically done in a redox buffer containing a mixture of reduced and oxidized glutathione.[6]

    • Purification: The folded peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Mass Spectrometry: The final product is analyzed by mass spectrometry to confirm its molecular weight.[6]

2. Electrophysiological Recording

The functional effects of this compound on Nav channels are commonly studied using the two-electrode voltage-clamp technique in Xenopus laevis oocytes or whole-cell patch-clamp recordings in mammalian cell lines (e.g., HEK293) expressing the channel of interest.[1][2][7]

  • Protocol (Two-Electrode Voltage Clamp):

    • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired Nav channel subunits.

    • Incubation: The oocytes are incubated for 2-4 days to allow for channel expression.

    • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a suitable electrolyte solution. One electrode measures the membrane potential, and the other injects current.

    • Voltage Protocol: A series of voltage steps are applied to elicit sodium currents. For example, from a holding potential of -90 mV, a depolarizing pulse to -10 mV is applied to evoke the peak sodium current.[8]

    • Toxin Application: this compound is applied to the bath solution at varying concentrations, and the effect on the sodium current (e.g., inhibition of fast inactivation, increase in peak current) is recorded.[1][8]

    • Data Analysis: The concentration-response data is fitted to a logistic equation to determine the EC50 value.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound on Nav Channels

The primary mechanism of action of this compound is the modulation of voltage-gated sodium channel function. It binds to the channel and inhibits fast inactivation, leading to a prolonged sodium influx during an action potential.

OD1_Signaling_Pathway This compound This compound Peptide Nav_Channel Voltage-Gated Sodium Channel (Nav) This compound->Nav_Channel Binds to Site 3 Inactivation_Gate Fast Inactivation Gate This compound->Inactivation_Gate Inhibits Nav_Channel->Inactivation_Gate Inactivation Na_Influx Prolonged Na+ Influx Nav_Channel->Na_Influx Mediates Action_Potential Altered Action Potential Na_Influx->Action_Potential Leads to Peptide_Synthesis_Workflow start Start: Peptide Design spps Solid-Phase Peptide Synthesis (3 Fragments) start->spps ligation Native Chemical Ligation spps->ligation folding Oxidative Folding ligation->folding purification RP-HPLC Purification folding->purification analysis Mass Spectrometry & X-ray Crystallography purification->analysis functional_assay Electrophysiological Recording analysis->functional_assay end End: Characterized Peptide functional_assay->end

References

An In-Depth Technical Guide to OD1 and its Role in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD1, a peptide toxin isolated from the venom of the Iranian yellow scorpion (Odonthobuthus doriae), has emerged as a critical tool in the study of pain mechanisms.[1] This technical guide provides a comprehensive overview of this compound, its molecular target, and its application in pain research. We delve into the quantitative biophysical and pharmacological data, detailed experimental protocols for its study, and the intricate signaling pathways it modulates. This document is intended to serve as a core resource for researchers and drug development professionals investigating novel analgesics targeting the voltage-gated sodium channel Nav1.7.

Introduction to this compound

This compound is a 65-amino acid peptide characterized as an α-like scorpion toxin.[2] Its primary significance in pain research stems from its potent and selective modulation of voltage-gated sodium channels (Navs), particularly the Nav1.7 subtype, which is genetically and functionally validated as a key player in human pain perception.[3][4][5] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to congenital insensitivity to pain, a rare condition where individuals are unable to feel pain.[4] Conversely, gain-of-function mutations are associated with severe pain disorders. This makes Nav1.7 a highly attractive target for the development of novel analgesics, and toxins like this compound that specifically modulate Nav1.7 are invaluable research tools.

Quantitative Data: The Pharmacological Profile of this compound

The interaction of this compound with various Nav channel subtypes has been quantified using electrophysiological techniques. The following tables summarize the key pharmacological parameters of this compound, providing a clear comparison of its activity across different channels.

Channel SubtypeEC50 (nM)Cell Type/Expression SystemKey EffectsReference
hNav1.7 4.5Xenopus laevis oocytesPotent inhibition of fast inactivation, induction of persistent current[6]
rNav1.7 7Not SpecifiedPotent activator[1]
hNav1.4 10Not SpecifiedPotent activator, inhibition of fast inactivation[1][7]
rNav1.6 47Not SpecifiedPotent activator, inhibition of fast inactivation[1][7]
Nav1.3 1127Xenopus laevis oocytesWeak impairment of inactivation[6]
Nav1.2 > 1000Not SpecifiedNo significant effect[7]
Nav1.5 > 1000Not SpecifiedWeakly affects[7]
Nav1.8 > 2000Xenopus laevis oocytesNo significant effect[6]

Table 1: Potency (EC50) of this compound on various Nav channel subtypes.

ParameterControl (hNav1.7)+ 10 nM this compound (hNav1.7)Reference
V1/2 of Activation (mV) -29.3 ± 0.3-35.8 ± 0.3[3]
V1/2 of Steady-State Fast Inactivation (mV) -70.1 ± 0.4-71.2 ± 0.3[3]
Slope of Activation (k) 6.8 ± 0.25.9 ± 0.2[3]
Slope of Inactivation (k) -6.1 ± 0.3-5.5 ± 0.3[3]

Table 2: Effects of this compound on the gating properties of hNav1.7 channels expressed in CHO cells.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on Nav1.7 currents in cultured mammalian cells (e.g., CHO or HEK293) stably expressing the channel.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

Procedure:

  • Culture cells expressing hNav1.7 on glass coverslips.

  • Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -120 mV.

  • To measure the current-voltage (I-V) relationship, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.

  • To assess steady-state fast inactivation, apply a series of 500 ms prepulses from -140 mV to -10 mV in 10 mV increments, followed by a test pulse to 0 mV for 20 ms.

  • After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Repeat the voltage protocols to determine the effect of this compound on channel gating.

In Vivo this compound-Induced Pain Model

This protocol describes the induction of spontaneous pain behavior in mice by intraplantar injection of this compound, a model used to test the efficacy of analgesic compounds targeting Nav1.7.

Animals:

  • Adult male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Acclimatize mice to the testing environment (e.g., clear observation chambers with a wire mesh floor) for at least 30 minutes before the experiment.

  • Dissolve this compound in sterile phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA) to the desired concentration (e.g., 10-300 nM).

  • Gently restrain the mouse and inject 20 µL of the this compound solution into the plantar surface of the hind paw using a 30-gauge needle.

  • Immediately after injection, place the mouse in the observation chamber.

  • Record the cumulative time the animal spends licking, flinching, lifting, and shaking the injected paw for a period of 30-60 minutes.

  • To test the efficacy of an analgesic, administer the compound (e.g., via intraperitoneal or intraplantar injection) at a predetermined time before or after the this compound injection and compare the pain-related behaviors to a vehicle-treated control group.

Neuropeptide Release Assay from DRG Neurons

This protocol outlines the procedure for culturing dorsal root ganglion (DRG) neurons and measuring the release of neuropeptides like Substance P.

Procedure:

  • Dissect DRGs from mice and collect them in a culture dish containing Hanks' Balanced Salt Solution (HBSS).

  • Digest the DRGs in a solution of collagenase type IA (1 mg/mL) in a serum-free medium for 30 minutes at 37°C.

  • Wash the DRGs three times with HBSS.

  • Mechanically dissociate the neurons by trituration.

  • Plate the dissociated neurons on coverslips coated with poly-D-lysine and laminin.

  • Culture the neurons in a supplemented neurobasal medium containing nerve growth factor (NGF).

  • After 24-48 hours in culture, replace the medium with a buffer solution.

  • Stimulate the neurons with a depolarizing agent (e.g., high potassium solution) or a specific Nav1.7 activator like this compound for a defined period (e.g., 10-30 minutes).

  • Collect the supernatant and measure the concentration of released neuropeptides (e.g., Substance P) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Signaling Pathways and Experimental Workflows

This compound-Induced Pain Signaling Pathway

This compound initiates a pain signal by directly modulating the Nav1.7 channel in nociceptive neurons. The subsequent downstream events are complex and involve both direct electrical signaling and the modulation of other signaling pathways.

OD1_Pain_Signaling This compound This compound Toxin Nav17 Nav1.7 Channel This compound->Nav17 Binds and modulates gating Depolarization Membrane Depolarization Nav17->Depolarization Increased Na+ influx Opioid_Modulation Modulation of Opioid Signaling Nav17->Opioid_Modulation Indirect regulation AP_Firing Action Potential Firing Depolarization->AP_Firing CREB_Activation CREB Activation Depolarization->CREB_Activation Calcium_Influx Ca2+ Influx (via VGCCs) AP_Firing->Calcium_Influx At presynaptic terminal Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Calcium_Influx->Neurotransmitter_Release SubstanceP_Release Substance P Release Calcium_Influx->SubstanceP_Release Spinal_Neuron Dorsal Horn Neuron Neurotransmitter_Release->Spinal_Neuron Activation SubstanceP_Release->Spinal_Neuron Modulation Pain_Perception Pain Perception Spinal_Neuron->Pain_Perception Gene_Expression Altered Gene Expression CREB_Activation->Gene_Expression

Caption: Simplified signaling pathway of this compound-induced pain.
Experimental Workflow for Characterizing this compound

The investigation of a novel venom-derived peptide like this compound typically follows a structured workflow, from initial discovery to in-depth characterization.

OD1_Workflow cluster_discovery Discovery and Initial Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Validation Venom_Fractionation Venom Fractionation (e.g., HPLC) Screening High-Throughput Screening (e.g., FLIPR assay on Nav1.7) Venom_Fractionation->Screening Hit_Identification Hit Identification (this compound) Screening->Hit_Identification Electrophysiology Electrophysiology (Patch-Clamp) Hit_Identification->Electrophysiology Selectivity_Panel Nav Channel Selectivity Panel Electrophysiology->Selectivity_Panel Pain_Model This compound-Induced Pain Model Electrophysiology->Pain_Model Binding_Assay Binding Affinity (e.g., Radioligand binding) Analgesic_Testing Testing of Nav1.7 Blockers Pain_Model->Analgesic_Testing Toxicity_Study Preliminary Toxicity Assessment Analgesic_Testing->Toxicity_Study

Caption: Experimental workflow for this compound characterization.

The Role of this compound in Elucidating Nav1.7 Function and Downstream Signaling

The high potency and selectivity of this compound for Nav1.7 make it an exceptional tool for dissecting the precise role of this channel in nociception. Studies using this compound have helped to confirm that the activation of Nav1.7 in peripheral sensory neurons is sufficient to induce pain.[8]

Furthermore, research involving Nav1.7, often utilizing tools like this compound, has revealed a more complex signaling cascade than simple depolarization. There is growing evidence for a functional link between Nav1.7 and the endogenous opioid system.[5] For instance, in Nav1.7 loss-of-function models, there is an upregulation of preproenkephalin mRNA, suggesting a compensatory mechanism.[5] This indicates that the analgesic effect of blocking Nav1.7 may be, in part, mediated by an enhancement of endogenous opioid signaling.

Additionally, Nav1.7 activity has been linked to the release of neuropeptides, such as Substance P, from the central terminals of DRG neurons in the spinal cord.[9][10][11][12] Substance P is a key neuromodulator involved in pain transmission and neurogenic inflammation.[12][13] The ability of Nav1.7 activation to trigger the release of Substance P highlights another downstream mechanism by which this channel contributes to pain signaling.[10] The activation of transcription factors like CREB following neuronal depolarization can also lead to changes in gene expression that contribute to the long-term hyperexcitability of neurons in chronic pain states.[14]

Conclusion and Future Directions

This compound is a pivotal molecular probe in the field of pain research. Its potent and selective activation of Nav1.7 has provided invaluable insights into the critical role of this ion channel in nociception. The detailed experimental protocols and understanding of the downstream signaling pathways presented in this guide are essential for the continued investigation of Nav1.7 as a therapeutic target.

Future research should focus on further elucidating the intricate downstream signaling network of Nav1.7, particularly the interplay with the opioid system and the specific intracellular cascades that lead to changes in gene expression. A deeper understanding of these mechanisms, facilitated by tools like this compound, will be crucial for the rational design of the next generation of highly effective and safe analgesics. The development of this compound analogs with even greater selectivity and modified pharmacokinetic properties could also pave the way for novel therapeutic strategies.

References

OD1 Toxin: A Deep Dive into its Selectivity for Nav1.7 Channels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling. Among the myriad of pharmacological tools used to probe Nav1.7 function, the scorpion toxin OD1, isolated from the venom of the Iranian yellow scorpion (Odonthobuthus doriae), has garnered significant attention. This technical guide provides a comprehensive overview of the selectivity of the this compound toxin for Nav1.7 channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Analysis of this compound Selectivity

The potency of this compound has been evaluated across a range of voltage-gated sodium channel subtypes. The data, primarily derived from electrophysiological studies, is summarized below to facilitate a clear comparison of its selectivity profile. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency; a lower EC50 value indicates a higher potency.

Nav Channel SubtypeReported EC50 (nM)SpeciesExperimental SystemReference
Nav1.7 4.5RatXenopus laevis oocytes[1]
Nav1.7 7RatNot Specified
Nav1.7 12 ± 3HumanCHO cells[2]
Nav1.1> 1000Not SpecifiedNot Specified[3]
Nav1.2> 1000 (> 5 µM)RatXenopus laevis oocytes[3][4]
Nav1.31127RatXenopus laevis oocytes[1]
Nav1.410HumanNot Specified
Nav1.5> 1000 (> 3 µM)RatXenopus laevis oocytes[3]
Nav1.630-47RatNot Specified[3]
Nav1.8> 2000RatXenopus laevis oocytes[1]

Key Observations from the Data:

  • This compound exhibits high potency for Nav1.7, with EC50 values in the low nanomolar range.[1]

  • The toxin also shows considerable activity at Nav1.4 and Nav1.6 channels, indicating that while potent, it is not exclusively selective for Nav1.7.[3]

  • This compound displays significantly lower potency (over 1000-fold selective) for Nav1.1, Nav1.2, Nav1.3, Nav1.5, and Nav1.8, with EC50 values in the micromolar range or higher.[1][3]

The Mechanism of this compound Action on Nav1.7

This compound is classified as an α-scorpion toxin that modulates the gating properties of Nav channels. Its primary mechanism of action on Nav1.7 involves the inhibition of fast inactivation.[1][5] This is achieved by binding to the channel and trapping the voltage sensor of domain IV (DIV) in its outward, activated state.[5] This prevents the conformational change required for fast inactivation, leading to a prolonged influx of sodium ions upon depolarization.

This "voltage-sensor trapping" model results in several key electrophysiological changes:

  • Slowing of Fast Inactivation: The most prominent effect is a dramatic slowing of the current decay during sustained depolarization.[1][2]

  • Persistent Sodium Current: The incomplete inactivation leads to a sustained or "persistent" sodium current.[1]

  • Hyperpolarizing Shift in Activation: this compound can cause a slight leftward shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials.[2]

The following diagram illustrates the proposed mechanism of this compound on the Nav1.7 channel.

OD1_Mechanism cluster_channel Nav1.7 Channel Nav17_Resting Nav1.7 (Resting State) VSD-IV in inward position Nav17_Open Nav1.7 (Open State) VSD-IV in outward position Nav17_Resting->Nav17_Open Depolarization Nav17_Inactivated Nav1.7 (Inactivated State) Inactivation gate closed Nav17_Open->Nav17_Inactivated Fast Inactivation Nav17_OD1_Bound Nav1.7-OD1 Complex VSD-IV trapped outward Inactivation Impaired Nav17_Open->Nav17_OD1_Bound Nav17_OD1_Bound->Nav17_Open Dissociation This compound This compound Toxin This compound->Nav17_OD1_Bound Binding to VSD-IV

Caption: Proposed mechanism of this compound toxin on Nav1.7 channel gating.

Detailed Experimental Protocols

The characterization of this compound's selectivity and mechanism of action relies heavily on electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Two-Electrode Voltage-Clamp (TEVC) on Xenopus laevis Oocytes

This technique is widely used for expressing and characterizing ion channels.

1. Oocyte Preparation and Channel Expression:

  • Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.

  • Oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).

  • cRNA encoding the desired Nav channel α-subunit (e.g., rat Nav1.7) and auxiliary β-subunits (e.g., β1) are co-injected into the oocytes.

  • Injected oocytes are incubated for 2-7 days at 18-20°C to allow for channel expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber continuously perfused with a standard external solution (e.g., ND96).

  • Two glass microelectrodes, filled with a high potassium internal solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

3. Voltage Protocols:

  • Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, the membrane is depolarized to a series of test potentials (e.g., from -80 mV to +60 mV in 5 mV increments) for a short duration (e.g., 50 ms).

  • Steady-State Inactivation: The availability of channels is assessed by applying a series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to 0 mV) for a longer duration (e.g., 500 ms) followed by a test pulse to a constant potential (e.g., -10 mV).

  • Dose-Response Analysis: To determine the EC50, increasing concentrations of this compound are applied to the external solution, and the effect on a specific parameter (e.g., the degree of inactivation removal) is measured.

The following diagram outlines the general workflow for TEVC experiments.

TEVC_Workflow A Oocyte Harvest & Defolliculation B cRNA Injection (Nav Channel Subunits) A->B C Incubation (2-7 days) B->C D Two-Electrode Voltage-Clamp Recording C->D E Application of Voltage Protocols D->E F Data Acquisition & Analysis E->F G Dose-Response Curve Generation E->G F->G H EC50 Determination G->H

Caption: General experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

Whole-Cell Patch-Clamp on Mammalian Cells

This technique provides high-resolution recordings from single cells.

1. Cell Culture and Transfection:

  • A mammalian cell line with low endogenous sodium current (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells) is used.

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Cells are transiently or stably transfected with plasmids containing the cDNA for the human Nav1.7 channel and any auxiliary subunits.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is brought into contact with the cell membrane.

  • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane through gentle suction.

  • The membrane patch under the pipette is ruptured by applying further suction, establishing the "whole-cell" configuration, where the pipette interior is continuous with the cell cytoplasm.

  • A patch-clamp amplifier controls the membrane voltage and records the currents flowing across the entire cell membrane.

3. Voltage Protocols:

  • Similar voltage protocols as described for TEVC are used to assess channel activation, inactivation, and the effects of this compound. For example, a step depolarization from a holding potential of -100 mV to 0 mV can be used to elicit whole-cell inward Na+ currents.[2]

  • The effect of this compound on the rate of inactivation can be quantified by measuring the ratio of the current at a specific time point after the peak to the peak current amplitude.[2]

The diagram below illustrates the logical steps in a whole-cell patch-clamp experiment to determine this compound's effect.

PatchClamp_Logic cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis A Cell Culture & Transfection (e.g., CHO with hNav1.7) C Establish Gigaohm Seal A->C B Pipette Fabrication & Filling B->C D Rupture Membrane (Whole-Cell) C->D E Apply Voltage Protocol (e.g., -100mV to 0mV) D->E F Record Baseline Current E->F G Perfuse with this compound F->G H Re-apply Voltage Protocol G->H I Record this compound-modified Current H->I J Compare Baseline vs. This compound Current I->J K Quantify Inactivation Change J->K L Determine Potency (EC50) K->L

Caption: Logical workflow for a whole-cell patch-clamp experiment.

Conclusion

The scorpion toxin this compound is a potent modulator of the Nav1.7 channel, primarily acting to inhibit fast inactivation through a voltage-sensor trapping mechanism. While it also affects Nav1.4 and Nav1.6, its significantly lower potency at other Nav channel subtypes makes it a valuable pharmacological tool for studying the role of Nav1.7 in nociception. The detailed experimental protocols provided herein offer a foundation for researchers aiming to further investigate the properties of this compound and other Nav1.7-targeting compounds. The continued exploration of such toxins is crucial for advancing our understanding of pain pathways and for the development of next-generation analgesics.

References

An In-depth Technical Guide to OD1 Research: A Multifaceted Designation in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

The term "OD1" is utilized in scientific literature to denote at least three distinct and significant entities in the fields of molecular biology and pharmacology. This guide provides a detailed overview of the background, history, and core research associated with each of these, tailored for researchers, scientists, and drug development professionals. The ambiguous nature of "this compound" necessitates a comprehensive approach, separately addressing a scorpion toxin (this compound), a deubiquitinating enzyme (Ythis compound), and an essential metabolic enzyme (ODC1).

Section 1: this compound Scorpion Toxin

Background and History

This compound is a peptide toxin originally isolated from the venom of the Iranian scorpion Odonthobuthus doriae.[1][2] Research into scorpion venoms has a long history, driven by the potent and specific activity of their components on ion channels. The discovery and characterization of this compound have been particularly significant for its potent modulation of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells.[2][3] Specifically, this compound has emerged as a valuable tool for studying the Nav1.7 channel, a genetically validated target for pain therapeutics.[3][4] Its unique selectivity profile distinguishes it from other scorpion α-toxins.[3]

Data Presentation: this compound Toxin Activity on Voltage-Gated Sodium Channels
Channel SubtypeEC50 (nM)EffectReference
Nav1.74.5Potent inhibition of fast inactivation, increase in peak current[3]
Nav1.410 ± 2Inhibition of fast inactivation[5]
Nav1.630 - 47Inhibition of fast inactivation[5]
Nav1.31127 (>100 nM required for effect)Weak impairment of inactivation[3]
Nav1.2> 5000No significant effect[2]
Nav1.5Micromolar concentrations requiredWeak effect[2]
Nav1.8> 2000No significant effect[3]
para/tipE (insect)80 ± 14Severe impairment of inactivation[2]
Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes:

This technique is fundamental for characterizing the effect of this compound on ion channels.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired Nav channel α-subunit (e.g., Nav1.7) and β-subunits.

  • Incubation: Oocytes are incubated for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bath solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.

    • The membrane potential is held at a negative potential (e.g., -100 mV).

    • Depolarizing voltage steps are applied to elicit sodium currents.

  • Toxin Application: this compound toxin is added to the perfusion solution at various concentrations to determine its effect on channel gating properties, such as activation, inactivation, and peak current.[2][3]

Patch-Clamp Electrophysiology on Mammalian Cells:

This method provides a more detailed analysis of channel gating.

  • Cell Culture: Mammalian cells (e.g., HEK293) stably expressing the Nav channel of interest are cultured.

  • Recording Configuration: A whole-cell patch-clamp configuration is established. A glass micropipette forms a high-resistance seal with the cell membrane.

  • Data Acquisition: Voltage protocols are applied to measure the voltage-dependence of activation and steady-state inactivation of the sodium currents.

  • Analysis: The effects of this compound on these gating parameters are quantified. Single-channel recordings can also be performed to understand the toxin's effect on the channel's open probability and flickering behavior.[4][6][7]

Visualization: this compound Toxin Mechanism of Action

OD1_Action cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel (Domain IV Voltage Sensor) Na_Influx Persistent Na+ Influx Nav1_7->Na_Influx Allows This compound This compound Toxin This compound->Nav1_7 Binds to Site 3 Inactivation_Gate Fast Inactivation Gate This compound->Inactivation_Gate Traps Voltage Sensor, Prevents Closure Action_Potential Action Potential Propagation (Pain Signal) Na_Influx->Action_Potential Causes Inactivation_Gate->Nav1_7 Blocks (Normally)

Caption: Mechanism of this compound toxin on the Nav1.7 channel.

Section 2: Ythis compound (OTUD2) Deubiquitinating Enzyme

Background and History

Ythis compound, also known as OTUD2, is a deubiquitinating enzyme (DUB) belonging to the Otubain family.[8] DUBs are critical regulators of cellular processes by removing ubiquitin from substrate proteins, thereby controlling their degradation, localization, and activity. Ythis compound research has gained momentum in recent years due to its role in fundamental signaling pathways, including the Hippo and TGF-β pathways.[8] Its dysregulation is implicated in various diseases, particularly cancer, where it can influence cell proliferation, apoptosis, and migration.[8][9] Ythis compound is characterized by three main domains: an Ovarian Tumor (OTU) domain responsible for its catalytic activity, a Zinc Finger (ZNF) domain, and a Ubiquitin Regulatory X (UBX) domain.[8]

Data Presentation: Ythis compound Interacting Proteins and Functional Consequences
Interacting ProteinSignaling PathwayCellular ProcessConsequence of Ythis compound ActivityReference
ITCH (E3 Ligase)HippoOrgan size control, cell proliferationDeubiquitinates and stabilizes ITCH, leading to LATS1 degradation and increased YAP/TAZ activity.[10]
NEDD4 (E3 Ligase)HippoCell proliferation, apoptosisDeubiquitinates NEDD4, which is an E3 ligase for LATS1, thereby regulating the Hippo pathway.[11]
USP21 (DUB)HippoCell proliferationYthis compound and USP21 mutually deubiquitinate each other, synergistically modulating the Hippo pathway.[11]
CDK1Cell CycleCancer progressionCDK1 binds to the ZNF domain of Ythis compound, influencing its role in triple-negative breast cancer.[12]
p97/VCPProtein Quality ControlProteostasisBinds to p97 via its UBX domain, involved in protein degradation pathways.[12]
Experimental Protocols

Co-Immunoprecipitation (Co-IP) and Western Blotting:

Used to validate interactions between Ythis compound and its substrates.

  • Cell Lysis: Cells (e.g., HEK293T) are transfected with plasmids expressing tagged versions of Ythis compound and a putative interacting protein. Cells are then lysed in a suitable buffer.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the tagged proteins (e.g., anti-FLAG). The antibody-protein complexes are then captured using protein A/G beads.

  • Washing: The beads are washed to remove non-specific binders.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-HA) to confirm the interaction.[11]

In Vitro Deubiquitination Assay:

To directly assess the enzymatic activity of Ythis compound.

  • Substrate Ubiquitination: A substrate protein (e.g., ITCH) is ubiquitinated in vitro using E1, E2, and E3 enzymes and ubiquitin.

  • Deubiquitination Reaction: The ubiquitinated substrate is incubated with purified recombinant Ythis compound enzyme.

  • Analysis: The reaction mixture is analyzed by Western blotting using an anti-ubiquitin antibody. A decrease in the polyubiquitin chain on the substrate indicates DUB activity.

Cell Proliferation and Migration Assays:

To study the functional role of Ythis compound in cancer cells.

  • Gene Knockdown/Overexpression: Cancer cell lines (e.g., A549) are transfected with siRNA targeting Ythis compound (knockdown) or a Ythis compound expression vector (overexpression).[11]

  • Proliferation Assay (e.g., CCK-8): Cells are seeded in 96-well plates, and cell viability is measured at different time points using a colorimetric assay like CCK-8.[11]

  • Migration Assay (e.g., Transwell): Cells are seeded in the upper chamber of a Transwell insert. The number of cells that migrate through the porous membrane to the lower chamber is quantified.[9]

Visualization: Ythis compound Regulation of the Hippo Pathway

YOD1_Hippo_Pathway Ythis compound Ythis compound (DUB) ITCH ITCH (E3 Ligase) Ythis compound->ITCH Deubiquitinates (Removes Ub) LATS1 LATS1 (Kinase) ITCH->LATS1 Degrades Ub Ubiquitin YAP_TAZ YAP / TAZ LATS1->YAP_TAZ Phosphorylates (Inhibits) Nucleus Nucleus YAP_TAZ->Nucleus Translocates Ub->ITCH Ubiquitinates Proliferation Cell Proliferation & Oncogenesis Nucleus->Proliferation Activates Target Genes

Caption: Ythis compound promotes YAP/TAZ activity by stabilizing the E3 ligase ITCH.

Section 3: ODC1 (Ornithine Decarboxylase 1)

Background and History

Ornithine Decarboxylase 1 (ODC1) is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[13][14] Polyamines are essential for cell growth, differentiation, and proliferation, and their levels are tightly regulated in normal cells.[13] ODC1 research is deeply intertwined with cancer biology, as its expression is frequently upregulated in various cancers and is a direct transcriptional target of the MYC oncogene.[14] This elevated activity is necessary for maintaining the transformed phenotype, making ODC1 a prime target for cancer chemoprevention and therapy.[13] The inhibitor Eflornithine (DFMO) has been a crucial tool in these studies and is approved for clinical use in certain contexts.[14]

Data Presentation: ODC1 in Cancer Signaling
Pathway / ProcessRole of ODC1 / PolyaminesKey Downstream EffectorsImplication in CancerReference
MYC SignalingDirect transcriptional target of MYCCks1, p27Kip1Drives MYC-induced proliferation and tumorigenesis
Androgen Receptor (AR) SignalingTranscriptional target of AREIF2, mTOR/MAPKPromotes malignant transformation in prostate cells[15]
AKT/GSK3β/β-catenin PathwayModulates pathway activityβ-catenin, E-cadherin, VimentinPromotes proliferation, mobility, and EMT in hepatocellular carcinoma[16]
Cell Cycle RegulationRequired for S-phase entryp27Kip1Overexpression promotes cell cycle progression
Experimental Protocols

ODC Enzyme Activity Assay:

Measures the catalytic activity of ODC1 by quantifying the product of the enzymatic reaction.

  • Sample Preparation: Cell or tissue lysates are prepared in a suitable buffer.

  • Reaction Mixture: The lysate is added to an assay mix containing the substrate L-ornithine, the cofactor pyridoxal-5-phosphate, and a radiolabeled tracer, [1-¹⁴C] L-ornithine.

  • Reaction: The reaction proceeds at 37°C, during which ODC1 converts ornithine to putrescine and ¹⁴CO₂.

  • Quantification: The released ¹⁴CO₂ is trapped and measured using a scintillation counter. The specific activity is expressed as nmol of CO₂ released per minute per mg of protein.[17]

  • Alternative Methods: Non-radioactive methods include colorimetric assays that measure H₂O₂ release from subsequent putrescine oxidation or HPLC-based quantification of putrescine.[18]

Cell Viability and Proliferation Assays (with ODC1 inhibition):

To assess the dependency of cancer cells on ODC1 activity.

  • Cell Culture: Cancer cell lines (e.g., human hepatocellular carcinoma cells) are cultured.[16]

  • Inhibitor Treatment: Cells are treated with varying concentrations of an ODC1 inhibitor like DFMO.

  • Viability/Proliferation Measurement:

    • MTS/MTT Assay: Measures metabolic activity as an indicator of cell viability.[15][19]

    • EdU Assay: Measures DNA synthesis to directly assess cell proliferation.[16]

    • Colony Formation Assay: Assesses the ability of single cells to grow into colonies, indicating long-term proliferative capacity.[16]

Visualization: ODC1 in the MYC-Driven Proliferation Pathway

ODC1_MYC_Pathway MYC MYC Oncogene ODC1_Gene ODC1 Gene MYC->ODC1_Gene Upregulates Transcription ODC1_Enzyme ODC1 Enzyme ODC1_Gene->ODC1_Enzyme Translates to Polyamines Polyamines ODC1_Enzyme->Polyamines Synthesizes Cks1_Gene Cks1 Gene Polyamines->Cks1_Gene Induces Transcription p27_Kip1 p27Kip1 (Tumor Suppressor) Cks1_Gene->p27_Kip1 Promotes Degradation of Cell_Cycle Cell Cycle Progression (S-Phase Entry) p27_Kip1->Cell_Cycle Inhibits DFMO DFMO (Inhibitor) DFMO->ODC1_Enzyme Inhibits

Caption: ODC1 is a critical downstream effector of the MYC oncogene.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of OD1 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scorpion venom-derived peptide, OD1, is a potent and selective activator of the voltage-gated sodium channel Nav1.7. This property makes it a valuable pharmacological tool for in vivo research, primarily in the fields of pain and epilepsy. By activating Nav1.7, this compound can induce channel-specific physiological and pathological responses in animal models, providing a platform to study disease mechanisms and to test the efficacy of novel therapeutics targeting this channel. These application notes provide detailed protocols for the two primary in vivo applications of this compound peptide: the induction of acute pain-like behaviors in rodents and the induction of seizures via direct intracerebral injection.

Introduction to this compound Peptide

This compound is a peptide toxin originally isolated from the venom of the Iranian scorpion Odonthobuthus doriae.[1][2] It functions as a potent activator of the voltage-gated sodium channel Nav1.7, and to a lesser extent Nav1.4 and Nav1.6, by inhibiting their fast inactivation.[3] The activation of Nav1.7, a channel predominantly expressed in peripheral sensory neurons, leads to neuronal hyperexcitability. This mechanism underlies the utility of this compound in creating in vivo models of Nav1.7-mediated pathologies.

Key Characteristics of this compound Peptide:
  • Mechanism of Action: Potent activator of Nav1.7 channels by inhibiting fast inactivation.[3]

  • In Vivo Applications:

    • Induction of acute pain-like behaviors for screening analgesic compounds.

    • Induction of seizures for studying epilepsy and testing anti-epileptic drugs.[1]

  • Selectivity: While highly potent for Nav1.7, it can also affect Nav1.4 and Nav1.6 at higher concentrations.[3]

Data Presentation: this compound Peptide In Vivo Models

ParameterThis compound-Induced Acute Pain ModelThis compound-Induced Seizure Model
Animal Model Male C57BL/6 miceMale C57BL/6 mice
Administration Route Intraplantar (i.pl.) injectionStereotaxic intrahippocampal injection
Dosage/Concentration 100 nM - 300 nM1 µM
Injection Volume 20 µL2 µL
Vehicle Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)Artificial cerebrospinal fluid (aCSF)
Primary Behavioral Readout Spontaneous pain behaviors (licking and flinching of the injected paw)Seizure activity (scored using the Racine scale)
Observational Period 20 - 40 minutes post-injectionContinuous monitoring for several hours post-injection

Experimental Protocols

Protocol 1: this compound-Induced Acute Pain Model in Mice

This protocol describes the induction of acute pain-like behaviors in mice using intraplantar injection of this compound peptide. This model is suitable for the in vivo screening of Nav1.7 inhibitors and other analgesic compounds.

Materials:
  • This compound peptide

  • Phosphate-buffered saline (PBS), sterile

  • Bovine serum albumin (BSA)

  • Male C57BL/6 mice (8-10 weeks old)

  • Insulin syringes with 30-gauge needles

  • Observation chambers (e.g., clear Plexiglas boxes)

  • Video recording equipment (optional, but recommended for unbiased scoring)

  • Timer

Methods:

1. Preparation of this compound Injection Solution: a. Reconstitute lyophilized this compound peptide in sterile PBS to create a stock solution (e.g., 100 µM). b. On the day of the experiment, dilute the this compound stock solution in PBS containing 0.1% BSA to the desired final concentrations (e.g., 100 nM and 300 nM). The BSA is included to prevent the peptide from adhering to plastic surfaces. c. Prepare a vehicle control solution of PBS with 0.1% BSA.

2. Animal Handling and Acclimation: a. Acclimate mice to the observation chambers for at least 30 minutes before injection to minimize stress-induced behaviors.

3. Intraplantar Injection: a. Briefly restrain the mouse. b. Using an insulin syringe with a 30-gauge needle, inject 20 µL of the this compound solution or vehicle control into the plantar surface of the hind paw. c. Immediately after injection, place the mouse back into the observation chamber.

4. Behavioral Observation and Scoring: a. Start the timer immediately after the injection. b. Observe and record the cumulative time the animal spends licking or flinching the injected paw over a 20 to 40-minute period.[4] Observations are typically made in 5-minute intervals. c. A blinded observer should perform the scoring to minimize bias. Video recording can facilitate later analysis.

5. Data Analysis: a. The primary endpoint is the total time spent licking and flinching the injected paw. b. Compare the behavioral responses of the this compound-treated groups to the vehicle control group. c. When testing an analgesic, co-administer the compound with this compound or pre-administer it and compare the reduction in pain behaviors to the this compound-only group.

Protocol 2: this compound-Induced Seizure Model in Mice

This protocol details the induction of seizures in mice through stereotaxic intrahippocampal injection of this compound peptide. This model can be used to investigate the role of Nav1.7 in epileptogenesis and to screen potential anti-epileptic drugs.

Materials:
  • This compound peptide

  • Artificial cerebrospinal fluid (aCSF), sterile

  • Male C57BL/6 mice (8-10 weeks old)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • Surgical drill

  • Suturing material

  • Heating pad

  • EEG recording system (optional, for detailed electrophysiological analysis)

  • Video monitoring system

Methods:

1. Preparation of this compound Injection Solution: a. Dissolve this compound peptide in sterile aCSF to a final concentration of 1 µM.[1] b. Prepare a vehicle control solution of sterile aCSF.

2. Stereotaxic Surgery: a. Anesthetize the mouse and place it in the stereotaxic frame. Ensure the head is level. b. Maintain the animal's body temperature with a heating pad. c. Make a midline incision on the scalp to expose the skull. d. Identify bregma and lambda. e. Drill a small hole over the hippocampus at the following coordinates relative to bregma: Anteroposterior (AP): -1.9 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -1.8 mm. These coordinates target the dorsal hippocampus.[5][6] f. Slowly lower a microinjection needle to the target DV coordinate.

3. Intrahippocampal Injection: a. Infuse 2 µL of the 1 µM this compound solution or vehicle into the hippocampus at a rate of 0.2 µL/min. b. Leave the needle in place for 5-10 minutes after the injection to allow for diffusion and to minimize backflow. c. Slowly withdraw the needle. d. Suture the scalp incision.

4. Post-Operative Care and Seizure Monitoring: a. Allow the mouse to recover from anesthesia in a warm, clean cage. b. Continuously monitor the animal for seizure activity for several hours post-injection using video recording. If available, EEG recordings can provide more detailed information on epileptiform activity.[7][8][9] c. Score the severity of seizures using a modified Racine scale.[1][3][5][6][10]

Racine Scale for Seizure Scoring:

  • Stage 1: Immobility, mouth and facial movements.

  • Stage 2: Head nodding.

  • Stage 3: Forelimb clonus.

  • Stage 4: Rearing with forelimb clonus.

  • Stage 5: Rearing and falling, with generalized tonic-clonic convulsions.

5. Data Analysis: a. The primary endpoints are the latency to the first seizure, the frequency and duration of seizures, and the maximum seizure stage reached. b. For EEG data, analyze the frequency and duration of epileptiform discharges. c. Compare the seizure parameters between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

OD1_Pain_Signaling_Pathway

Experimental_Workflow_Pain_Model start Start prep Prepare this compound Solution start->prep acclimate Acclimate Mice prep->acclimate inject Intraplantar Injection acclimate->inject observe Observe & Score Pain Behaviors inject->observe analyze Data Analysis observe->analyze end End analyze->end

Experimental_Workflow_Seizure_Model start Start prep Prepare this compound Solution start->prep surgery Stereotaxic Surgery prep->surgery inject Intrahippocampal Injection surgery->inject monitor Monitor & Score Seizures inject->monitor analyze Data Analysis monitor->analyze end End analyze->end

References

Application Notes and Protocols for OD1 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OD1, a potent peptide toxin isolated from the venom of the scorpion Odonthobuthus doriae, has emerged as a critical pharmacological tool for studying voltage-gated sodium (NaV) channels. Its high affinity and specific modulation of particular NaV subtypes, most notably NaV1.7, make it an invaluable molecular probe in pain research and drug discovery. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in patch clamp electrophysiology experiments to characterize its effects on NaV channels.

This compound is a potent activator of several NaV channel subtypes, with a particularly high affinity for rNaV1.7, hNaV1.4, and rNaV1.6.[1] Its primary mechanism of action involves the potent inhibition of fast inactivation, which leads to an increase in peak sodium currents and the induction of a significant persistent sodium current.[1][2] This modulation of channel gating effectively lowers the threshold for action potential generation and increases neuronal excitability. Given the critical role of NaV1.7 in nociceptive pathways, this compound's ability to selectively activate this channel has made it instrumental in studies investigating the mechanisms of pain transmission.

Data Presentation

The following table summarizes the quantitative data regarding the potency of this compound on various voltage-gated sodium channel subtypes as determined by patch clamp electrophysiology.

Channel SubtypeSpeciesEC50 (nM)Key EffectsReference
NaV1.7Rat7Potent inhibition of fast inactivation, induction of persistent current[1]
NaV1.4Human10Inhibition of fast inactivation[1]
NaV1.6Rat47Inhibition of fast inactivation[1]
NaV1.2Mammalian>3000Minimal activation[1]
NaV1.3Mammalian>3000Minimal activation[1]
NaV1.5Mammalian>3000Minimal activation[1]

Signaling Pathway and Experimental Workflow

This compound Modulation of NaV1.7 Signaling in Nociceptive Neurons

The following diagram illustrates the signaling pathway initiated by the binding of this compound to the NaV1.7 channel in a dorsal root ganglion (DRG) neuron, leading to the transmission of a pain signal. This compound binding inhibits the fast inactivation of NaV1.7, causing a persistent influx of Na+ ions. This leads to membrane depolarization, action potential generation, and propagation to the presynaptic terminal in the dorsal horn of the spinal cord. The sustained depolarization at the presynaptic terminal facilitates the influx of Ca2+ through voltage-gated calcium channels, triggering the release of neurotransmitters such as Substance P and glutamate. These neurotransmitters then bind to their respective receptors on second-order neurons, propagating the pain signal to higher brain centers.

OD1_NaV1_7_Signaling_Pathway cluster_drg Dorsal Root Ganglion (DRG) Neuron cluster_spinal_cord Spinal Cord Dorsal Horn This compound This compound Toxin NaV1_7 NaV1.7 Channel This compound->NaV1_7 Binds & Inhibits Fast Inactivation Na_influx Persistent Na+ Influx NaV1_7->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential Generation & Propagation Depolarization->AP Presynaptic_Terminal Presynaptic Terminal AP->Presynaptic_Terminal VGCC Voltage-Gated Ca2+ Channels Presynaptic_Terminal->VGCC Depolarization Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Vesicle_Fusion Vesicle Fusion Ca_influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (Substance P, Glutamate) Vesicle_Fusion->Neurotransmitter_Release Postsynaptic_Neuron Second-Order Neuron Neurotransmitter_Release->Postsynaptic_Neuron Binds to Receptors Pain_Signal Pain Signal Propagation Postsynaptic_Neuron->Pain_Signal

Caption: this compound binding to NaV1.7 in DRG neurons leads to neurotransmitter release in the spinal cord.

Experimental Workflow for this compound Application in Patch Clamp

The following flowchart outlines the key steps for applying this compound in a whole-cell patch clamp experiment to record its effects on voltage-gated sodium channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis Prepare_Solutions Prepare External and Internal Solutions Obtain_Seal Obtain Gigaohm Seal and Whole-Cell Configuration Prepare_Solutions->Obtain_Seal Prepare_this compound Prepare this compound Stock and Working Solutions Apply_this compound Apply this compound via Perfusion System Prepare_this compound->Apply_this compound Cell_Culture Prepare Cell Culture (e.g., DRG neurons, HEK293 expressing NaV1.7) Cell_Culture->Obtain_Seal Baseline_Recording Record Baseline Na+ currents using Voltage Protocol Obtain_Seal->Baseline_Recording Baseline_Recording->Apply_this compound Analyze_Data Analyze Current Traces: - Peak Current Amplitude - Inactivation Kinetics - Persistent Current Baseline_Recording->Analyze_Data Record_Effect Record Na+ currents in the presence of this compound Apply_this compound->Record_Effect Washout Washout this compound and Record Recovery Record_Effect->Washout Record_Effect->Analyze_Data Washout->Analyze_Data Dose_Response Construct Dose-Response Curve and determine EC50 Analyze_Data->Dose_Response

References

Application Notes and Protocols: Utilizing OD1 for the Functional Study of the Nav1.7 Sodium Channel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the propagation of action potentials, particularly in nociceptive neurons.[1][2] Its significant role in pain perception is underscored by human genetic studies; gain-of-function mutations are linked to inherited pain syndromes like primary erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain.[3][4] This makes Nav1.7 a highly attractive target for the development of novel analgesic drugs.[5] OD1, a potent and selective peptide toxin isolated from the venom of the scorpion Odonthobuthus doriae, serves as an invaluable pharmacological tool for investigating the function and pharmacology of Nav1.7.[1][6]

This compound is an α-toxin that modulates Nav1.7 activity by binding to site 4 on the channel's domain IV voltage-sensor. This interaction significantly impairs fast inactivation, leading to a prolonged channel opening, an increase in the peak sodium current, and the induction of a substantial persistent current.[1][7][8] These effects potently enhance the activity of Nav1.7. This compound exhibits a notable selectivity for Nav1.7, with an EC50 value in the low nanomolar range, making it a precise tool for distinguishing Nav1.7-mediated currents from those of other sodium channel subtypes.[1][9]

These application notes provide a comprehensive overview of the use of this compound as a molecular probe to elucidate the function of the Nav1.7 channel. Detailed protocols for key experimental techniques are provided, along with a summary of the quantitative data regarding the effects of this compound on Nav1.7 and other sodium channel isoforms.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's effects on various voltage-gated sodium channels, providing a clear comparison of its potency and selectivity.

Table 1: Potency of this compound on Nav1.7

ParameterValueCell TypeReference
EC50 (Fast Inactivation)4.5 nMXenopus laevis oocytes[1][9]
EC50 (Peak Current Enhancement)4-8 nMXenopus laevis oocytes[9]

Table 2: Selectivity of this compound across Nav Channel Subtypes

Channel SubtypeEC50Reference
Nav1.1> 1 µM[9]
Nav1.2No demonstrated effect[9]
Nav1.31127 nM[1][9]
Nav1.410 nM[9]
Nav1.5Weakly affects (> 1 µM)[9]
Nav1.630-47 nM[9]
Nav1.8Not affected (up to 2 µM)[1][9]

Table 3: Effects of this compound on Nav1.7 Channel Gating Properties

Gating ParameterEffect of this compoundCell TypeReference
Fast InactivationDramatically impairedXenopus laevis oocytes[1]
Peak CurrentSubstantially increasedXenopus laevis oocytes[1]
Persistent CurrentSubstantial inductionXenopus laevis oocytes[1]
Voltage-dependence of Activation (V0.5)Leftward shift to more negative potentialsCHO cells[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving Nav1.7 and a typical experimental workflow for characterizing the effects of this compound.

Nav1.7_Pain_Signaling_Pathway cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 Na_Influx Na+ Influx Nav1_7->Na_Influx MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Nav1_7->MAPK_Pathway modulates Opioid_Signaling Opioid Signaling (e.g., enkephalin) Nav1_7->Opioid_Signaling influences Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation

Nav1.7's role in the nociceptive signaling cascade.

OD1_Experimental_Workflow start Start: Nav1.7 expressing cells (e.g., Xenopus oocytes, HEK293, DRG neurons) electrophysiology Electrophysiological Recording (Two-Electrode Voltage Clamp or Patch Clamp) start->electrophysiology fluorescence Fluorescence-Based Assay (Membrane Potential-Sensitive Dyes) start->fluorescence binding Binding Assay (e.g., Radioligand) start->binding apply_this compound Apply this compound electrophysiology->apply_this compound fluorescence->apply_this compound binding->apply_this compound record_currents Record Na+ currents (Peak, Persistent, Inactivation kinetics) apply_this compound->record_currents measure_fluorescence Measure fluorescence change apply_this compound->measure_fluorescence measure_binding Measure binding affinity (Kd) apply_this compound->measure_binding data_analysis Data Analysis (EC50, kinetics, affinity) record_currents->data_analysis measure_fluorescence->data_analysis measure_binding->data_analysis conclusion Conclusion: Characterize this compound's effect on Nav1.7 function data_analysis->conclusion

Workflow for characterizing this compound's effects on Nav1.7.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is adapted for studying the effects of this compound on Nav1.7 channels expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human Nav1.7 and β1-subunits

  • Collagenase Type 1

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)

  • Recording solution (similar to ND96)

  • This compound stock solution (in appropriate vehicle, e.g., water with 0.1% BSA)

  • TEVC setup (amplifier, micromanipulators, data acquisition system)

  • Glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA for Nav1.7 and the β1-subunit. Incubate at 16-18°C in ND96 solution for 2-5 days to allow for channel expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the oocyte at a holding potential of -100 mV.

    • Apply a voltage protocol to elicit Nav1.7 currents (e.g., step depolarizations from -80 mV to +60 mV in 5 or 10 mV increments).

  • Application of this compound:

    • Establish a stable baseline recording of Nav1.7 currents.

    • Perfuse the recording chamber with the recording solution containing the desired concentration of this compound.

    • Allow sufficient time for the toxin to bind and its effects to reach a steady state.

  • Data Acquisition and Analysis:

    • Record the sodium currents in the absence and presence of this compound.

    • Measure the peak inward current, the persistent current at the end of the depolarizing pulse, and the time course of current inactivation.

    • To determine the EC50, apply a range of this compound concentrations and plot the concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is suitable for studying this compound's effects on Nav1.7 channels in mammalian cell lines (e.g., HEK293 or CHO cells) stably expressing the channel, or in primary neurons.

Materials:

  • Cells expressing Nav1.7

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

  • This compound stock solution

  • Patch-clamp setup (amplifier, micromanipulator, microscope, data acquisition system)

  • Borosilicate glass pipettes (resistance 2-5 MΩ when filled with internal solution)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull and fire-polish glass pipettes. Fill the pipette with the internal solution.

  • Establishing Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording Nav1.7 Currents:

    • Clamp the cell at a holding potential of -120 mV.

    • Apply a series of depolarizing voltage steps to activate Nav1.7 channels.

  • Application of this compound:

    • Obtain a stable baseline recording.

    • Apply this compound to the cell via the perfusion system.

  • Data Acquisition and Analysis:

    • Record currents before and after the application of this compound.

    • Analyze changes in peak current amplitude, persistent current, and inactivation kinetics.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay is used to screen for modulators of Nav1.7 activity.

Materials:

  • Cells stably expressing Nav1.7

  • Membrane potential-sensitive dye (e.g., a FRET-based dye)

  • Assay buffer

  • Veratridine (a Nav channel activator)

  • This compound

  • Fluorometric plate reader

Procedure:

  • Cell Plating: Plate Nav1.7-expressing cells in a multi-well plate.

  • Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Channel Activation: Add a sub-threshold concentration of veratridine to potentiate channel opening.

  • Fluorescence Measurement: Measure the change in fluorescence using a plate reader. The change in fluorescence corresponds to the change in membrane potential due to Nav1.7 activation.

  • Data Analysis: Plot the fluorescence change against the concentration of this compound to determine its EC50.

Conclusion

This compound is a powerful and selective tool for probing the function of the Nav1.7 sodium channel. Its ability to potently modulate channel gating provides a means to investigate the biophysical properties of Nav1.7 and its role in cellular excitability. The detailed protocols and data presented in these application notes are intended to facilitate the use of this compound in research and drug discovery efforts targeting Nav1.7 for the treatment of pain. The development of in vivo pain models using local injection of this compound further extends its utility in preclinical studies to assess the target engagement and efficacy of novel Nav1.7 inhibitors.[9]

References

OD1 Peptide: A Novel Tool for In Vivo Analgesic Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. Its critical role in the transmission of nociceptive signals has made it a focal point for the development of novel analgesics. OD1, a peptide isolated from the venom of the scorpion Odonthobuthus doriae, is a potent and selective modulator of NaV1.7.[1] By inhibiting the fast inactivation of this channel, this compound leads to an increase in sodium current and neuronal hyperexcitability, which manifests as spontaneous pain when administered in vivo.[1][2] This unique property makes this compound an invaluable pharmacological tool for inducing a NaV1.7-dependent pain state, providing a robust and reliable model for the screening and characterization of analgesic drug candidates, particularly NaV1.7 inhibitors.

These application notes provide a comprehensive overview of the use of this compound as a tool for analgesic drug screening, including its pharmacological properties, detailed experimental protocols for in vivo pain assays, and the underlying signaling pathways.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile, with a high potency for the NaV1.7 channel. Its effects on various voltage-gated sodium channel isoforms have been characterized using electrophysiological techniques. The quantitative data on this compound's activity are summarized in the table below.

Channel IsoformParameterValueSpeciesReference
hNaV1.7EC50 (inhibition of fast inactivation)4.5 nMHuman[1]
hNaV1.7EC50 (inhibition of fast inactivation)12 ± 3 nMHuman[3]
hNaV1.4EC50 (inhibition of fast inactivation)10 ± 2 nMHuman[1]
rNaV1.6EC50 (inhibition of fast inactivation)47 ± 10 nMRat[1]
hNaV1.3EC50 (inhibition of fast inactivation)> 1 µMHuman[1]
hNaV1.5EC50 (inhibition of fast inactivation)> 1 µMHuman[1]
hNaV1.2EffectNo effectHuman[1]
hNaV1.8EffectNo effectHuman[1]
mHippoE-14 neuronsEC50 (stimulation of peak INa)0.71 µMMouse[4]

Signaling Pathway of this compound-Induced Pain

This compound induces pain by directly modulating the NaV1.7 channels located on the peripheral terminals of nociceptive sensory neurons. The binding of this compound to the channel leads to a sustained influx of sodium ions, causing membrane depolarization and the generation of ectopic action potentials. These signals are then transmitted along the sensory nerve to the spinal cord and ultimately to the brain, where they are perceived as pain.

OD1_Pain_Pathway cluster_0 Peripheral Nociceptor Terminal cluster_1 Central Nervous System This compound This compound NaV1.7 NaV1.7 This compound->NaV1.7 Binds and inhibits fast inactivation Na_Influx Na+ Influx NaV1.7->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Signal Transmission Brain Brain (Pain Perception) Spinal_Cord->Brain Ascending Pathway

Signaling pathway of this compound-induced pain.

Experimental Protocols

In Vivo this compound-Induced Spontaneous Pain Model

This protocol describes the induction of a NaV1.7-dependent spontaneous pain phenotype in mice using intraplantar injection of this compound. This model is suitable for the rapid in vivo screening of analgesic compounds.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Vehicle for test compound

  • Test compound (e.g., a NaV1.7 inhibitor)

  • Male C57BL/6 mice (8-10 weeks old)

  • Insulin syringes with 30-gauge needles

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Timer

Procedure:

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in sterile saline to a stock concentration of 10 µM.

    • Further dilute the stock solution with sterile saline to the desired final concentrations (e.g., 10-300 nM).[5] Prepare fresh dilutions on the day of the experiment.

  • Animal Acclimation:

    • Acclimate mice to the observation chambers for at least 30 minutes before any injections. This helps to minimize stress-induced behaviors.

  • Administration of Test Compound:

    • Administer the test compound or its vehicle to the mice via the desired route (e.g., intraperitoneal, oral). The timing of administration should be based on the known pharmacokinetic profile of the compound to ensure it is active during the observation period.

  • This compound Injection:

    • Following the appropriate pre-treatment time for the test compound, briefly restrain the mouse.

    • Perform an intraplantar injection of 20 µL of the this compound solution into the plantar surface of the right hind paw using an insulin syringe.

  • Observation of Pain Behavior:

    • Immediately after the this compound injection, place the mouse back into the observation chamber.

    • Record the cumulative time the animal spends licking, flinching, or biting the injected paw over a defined period, typically the first 10-15 minutes post-injection.[5] A timer should be started immediately after the injection.

  • Data Analysis:

    • The analgesic effect of the test compound is determined by the reduction in the duration of pain-related behaviors in the compound-treated group compared to the vehicle-treated group.

    • Data can be expressed as the mean ± SEM for each group. Statistical significance can be determined using appropriate statistical tests, such as a t-test or one-way ANOVA followed by a post-hoc test.[5]

Experimental workflow for the this compound-induced pain model.

Data Presentation

The following table summarizes the key quantitative data for this compound's activity on various NaV channels, providing a quick reference for its selectivity and potency.

ParameterNaV1.7NaV1.4NaV1.6NaV1.3NaV1.5NaV1.2NaV1.8
EC50 (inhibition of fast inactivation) 4.5 nM[1]10 ± 2 nM[1]47 ± 10 nM[1]> 1 µM[1]> 1 µM[1]No effect[1]No effect[1]
V0.5 (half-activation voltage) shift with 10 nM this compound -6.5 mV[5]------

Conclusion

This compound is a highly valuable research tool for the in vivo screening and characterization of analgesic compounds targeting the NaV1.7 channel. The this compound-induced spontaneous pain model offers a rapid, reliable, and quantifiable method to assess the efficacy of potential pain therapeutics in a physiologically relevant context. The detailed protocols and pharmacological data provided in these application notes are intended to facilitate the implementation of this model in drug discovery programs aimed at developing novel non-opioid analgesics.

References

Application Notes and Protocols for OD1-Induced Pain Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the scorpion toxin OD1 as a tool for studying pain mechanisms, particularly those involving the voltage-gated sodium channel Nav1.7. The following sections detail the molecular basis of this compound-induced pain, experimental protocols for in vitro and in vivo studies, and methods for assessing the associated neuroinflammatory response.

Introduction to this compound and its Role in Pain

This compound, a toxin isolated from the venom of the scorpion Odonthobuthus doriae, is a potent modulator of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 is preferentially expressed in peripheral sensory neurons and is a critical player in human pain perception.[3][4] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This makes Nav1.7 a key target for analgesic drug development.[5][6]

This compound exerts its effects by potently activating Nav1.7 channels.[7] Specifically, it impairs the fast inactivation of the channel, leading to a persistent sodium current and an increase in the peak current at various voltages.[1][2][7] This results in hyperexcitability of nociceptive neurons, providing a robust model for studying Nav1.7-mediated pain.[4][8] Intraplantar injection of this compound in rodents elicits spontaneous pain behaviors, making it a valuable tool for in vivo screening of Nav1.7-targeting analgesics.[7][9]

Core Signaling Pathway of this compound-Induced Pain

The primary mechanism by which this compound induces pain is through its potent and selective activation of Nav1.7 channels on nociceptive neurons. This leads to an influx of sodium ions, depolarization of the neuronal membrane, and the generation and propagation of action potentials that are transmitted to the central nervous system, ultimately being perceived as pain. Prolonged activation of Nav1.7 can also lead to the activation of downstream signaling pathways and potentially contribute to a local neuroinflammatory state.

OD1_Pain_Signaling This compound This compound Toxin Nav17 Nav1.7 Channel (Nociceptor) This compound->Nav17 Binds and Activates Na_Influx Na+ Influx Nav17->Na_Influx Opens Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Neuroinflammation Neuroinflammation (Potential) Action_Potential->Neuroinflammation May Lead To

This compound pain signaling pathway.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to assess the effects of this compound on Nav1.7 currents in a controlled in vitro setting.

Objective: To characterize the modulatory effects of this compound on the electrophysiological properties of human Nav1.7 (hNav1.7) channels expressed in a heterologous system (e.g., CHO or HEK293 cells).

Materials:

  • CHO or HEK293 cells stably expressing hNav1.7

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

  • Micro-manipulator

  • Perfusion system

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • This compound toxin stock solution (in water or appropriate buffer)

Procedure:

  • Culture cells expressing hNav1.7 on glass coverslips.

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline Nav1.7 currents using a voltage-step protocol. For activation, use depolarizing steps from a holding potential of -120 mV to various test potentials (e.g., -80 mV to +60 mV in 5 mV increments).[10]

  • To assess steady-state inactivation, apply a series of pre-pulses (e.g., from -120 mV to -10 mV for 500 ms) before a test pulse to a potential that elicits a peak current (e.g., 0 mV).

  • Perfuse the cell with a known concentration of this compound (e.g., 10 nM - 100 nM) and repeat the voltage-step protocols.[7]

  • Wash out the toxin with the external solution and record the recovery of the current.

  • Analyze the data to determine the effects of this compound on peak current amplitude, voltage-dependence of activation and inactivation, and the kinetics of inactivation.

Patch_Clamp_Workflow start Start cell_prep Prepare hNav1.7 Expressing Cells start->cell_prep giga_seal Form Giga-ohm Seal cell_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Nav1.7 Currents whole_cell->baseline_rec od1_app Apply this compound baseline_rec->od1_app od1_rec Record Nav1.7 Currents with this compound od1_app->od1_rec washout Washout this compound od1_rec->washout washout_rec Record Recovery Currents washout->washout_rec analysis Data Analysis washout_rec->analysis

Whole-cell patch clamp experimental workflow.
In Vivo Pain Behavior: this compound-Induced Spontaneous Pain

This protocol describes the induction and assessment of spontaneous pain behaviors in rodents following intraplantar administration of this compound.

Objective: To quantify the nociceptive response induced by peripheral administration of this compound.

Animals: Adult male or female C57BL/6 mice (8-12 weeks old).

Materials:

  • This compound toxin

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Hamilton syringe with a 30-gauge needle

  • Observation chambers with a clear floor

  • Video recording equipment (optional)

  • Timer

Procedure:

  • Acclimatize mice to the testing environment for at least 30 minutes before the experiment.

  • Prepare a solution of this compound in sterile saline at the desired concentration (e.g., 1-10 µM).

  • Gently restrain the mouse and inject a small volume (e.g., 10-20 µL) of the this compound solution or vehicle (saline) into the plantar surface of the hind paw.

  • Immediately place the mouse in the observation chamber.

  • Record the cumulative time spent licking, flinching, or lifting the injected paw over a defined period (e.g., 30 minutes), typically in 5-minute bins.

  • A blinded observer should perform the behavioral scoring to minimize bias.

In Vivo Pain Behavior: Assessment of Mechanical and Thermal Hypersensitivity

These protocols are used to measure changes in sensory thresholds following this compound administration.

Objective: To determine if this compound induces mechanical allodynia or thermal hyperalgesia.

A. Von Frey Test for Mechanical Allodynia

Materials:

  • Set of calibrated von Frey filaments

  • Elevated testing platform with a wire mesh floor

  • Testing chambers

Procedure:

  • Acclimatize mice to the testing chambers on the wire mesh floor for at least 30 minutes.

  • Apply von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.

B. Hargreaves Test for Thermal Hyperalgesia

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass floor

  • Testing chambers

Procedure:

  • Acclimatize mice to the testing chambers on the glass floor.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the mouse withdraws its paw.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Measure the paw withdrawal latency.

Assessment of Neuroinflammation

This protocol outlines the analysis of neuroinflammatory markers in tissues following this compound administration.

Objective: To investigate whether this compound-induced pain is associated with a neuroinflammatory response.

Tissues: Dorsal root ganglia (DRG) and spinal cord tissue.

Procedure:

  • At a predetermined time point after intraplantar this compound injection, euthanize the animals and collect the lumbar DRG and spinal cord.

  • Process the tissues for either immunohistochemistry or molecular analysis.

A. Immunohistochemistry for Glial Activation

  • Fix, section, and stain tissues with antibodies against markers of microglial activation (e.g., Iba1) and astrocyte activation (e.g., GFAP).

  • Quantify the fluorescence intensity or the number of activated glial cells.

B. Cytokine Analysis (ELISA or Multiplex Assay)

  • Homogenize fresh or frozen tissue samples.

  • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits or multiplex assays.[11]

Data Presentation

ParameterThis compound Effect on Nav1.7Reference
EC₅₀ for Activation 4.5 nM[2]
Fast Inactivation Dramatically impaired[2]
Peak Current Substantially increased at all voltages[2]
Persistent Current Induced[2]
Selectivity High selectivity for Nav1.7 over Nav1.8[2]
In Vivo ModelThis compound AdministrationBehavioral Outcome
Spontaneous Pain Intraplantar injectionIncreased licking, flinching, and lifting of the injected paw
Mechanical Sensitivity Intraplantar injectionPotential for decreased paw withdrawal threshold (allodynia)
Thermal Sensitivity Intraplantar injectionPotential for decreased paw withdrawal latency (hyperalgesia)
Neuroinflammation MarkerPotential Change after this compoundMethod of Detection
Iba1 (Microglia) Increased expression/morphological changesImmunohistochemistry
GFAP (Astrocytes) Increased expressionImmunohistochemistry
TNF-α, IL-1β, IL-6 Increased levelsELISA, Multiplex Assay

Conclusion

This compound is a powerful pharmacological tool for investigating the role of Nav1.7 in pain. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies to characterize Nav1.7 function and to screen for novel analgesic compounds. Furthermore, the assessment of neuroinflammatory markers can provide deeper insights into the downstream consequences of potent Nav1.7 activation.

References

Reconstitution and Handling of Lyophilized Oligodeoxynucleotides (ODN)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the proper reconstitution, handling, and storage of lyophilized oligodeoxynucleotides (ODNs), with a specific focus on ODN 2006, a B-class CpG ODN. Adherence to these guidelines is critical to ensure the integrity, stability, and optimal performance of the ODN in downstream applications. Improper handling can lead to loss of activity, degradation, and inaccurate experimental results.

A scorpion peptide also referred to as OD1, isolated from the venom of Odonthobuthus doriae, is a potent inhibitor of mammalian sodium channels and should not be confused with CpG ODNs.[1] This document focuses exclusively on the handling of lyophilized oligonucleotides.

I. Product Information and Storage

Lyophilized ODNs are stable at room temperature for extended periods.[2][3] However, upon receipt, they should be stored at -20°C for long-term stability, where they can be kept for at least one year.[4][5]

Table 1: Storage Conditions for Lyophilized and Reconstituted ODN 2006

StateStorage TemperatureStability
Lyophilized4°C (short-term) or -20°C (long-term)Up to 1 year at -20°C[5]
Reconstituted (in TE buffer)-20°CAt least 6 months[4][6]
Reconstituted (in sterile water)-20°CAt least 6 months (nuclease-free)[4]
Aliquots-20°CAvoid repeated freeze-thaw cycles[5][6][7]

II. Reconstitution Protocol

Proper reconstitution of lyophilized ODNs is a critical step to ensure accurate concentration and optimal activity. The following protocol provides a general guideline.

Materials:

  • Lyophilized ODN vial

  • Sterile, nuclease-free water, or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Sterile, aerosol-resistant pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom of the tube.[8] This prevents loss of product that may have become dislodged during shipping.

  • Solvent Addition: Carefully add the desired volume of sterile, nuclease-free water or TE buffer to the vial.[7][8] TE buffer is generally recommended as it maintains a stable pH and inhibits nuclease activity.[3][4][8] Acidic conditions can lead to depurination of the oligonucleotide.[4]

  • Dissolution: Vortex the vial gently to completely dissolve the ODN pellet.[5] For hard-to-suspend oligos, incubation at 55°C for 1-5 minutes followed by vortexing may be beneficial.[8]

  • Incubation (Optional): Some protocols recommend an overnight incubation at 4°C to ensure complete dissolution.[6]

  • Storage: Store the reconstituted ODN stock solution at -20°C. For frequent use, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity.[5][6][7]

Table 2: Example Reconstitution Volumes for ODN 2006

Vial SizeAmount (nmol)Desired Stock ConcentrationVolume of Solvent to Add
200 µg~25.96 nmol500 µM52 µL[5]
1 mg~129.8 nmol500 µM260 µL[5]
1 mg~129.8 nmol200 µM650 µL[6]
1 mg~129.8 nmol100 µM1300 µL[9]

III. Experimental Protocols

ODN 2006 is a synthetic oligonucleotide that mimics bacterial DNA and activates the immune system through Toll-like receptor 9 (TLR9).[7][10] It is a potent activator of B cells and is commonly used in immunology research.[5][7]

A. In Vitro Cell Stimulation

This protocol describes a general procedure for stimulating TLR9-expressing cells with ODN 2006.

Materials:

  • TLR9-expressing cells (e.g., human peripheral blood mononuclear cells (PBMCs), murine splenocytes, or HEK-Blue™ hTLR9 cells)

  • Complete cell culture medium

  • Reconstituted ODN 2006 stock solution

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Assay-specific reagents (e.g., ELISA kits for cytokine detection, NF-κB reporter assay reagents)

Procedure:

  • Cell Plating: Plate the TLR9-expressing cells at the desired density in a 96-well plate.

  • ODN Dilution: Prepare working dilutions of ODN 2006 from the stock solution using complete cell culture medium. The optimal concentration for stimulation can vary depending on the cell type and should be determined experimentally, typically in the range of 1-5 µM.[5]

  • Stimulation: Add the diluted ODN 2006 to the cell cultures. Include a negative control (e.g., medium alone or a non-stimulatory control ODN).

  • Incubation: Incubate the plate for the desired period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.[5]

  • Analysis: Following incubation, assess the cellular response using an appropriate method, such as:

    • Quantification of cytokine production (e.g., IL-6, IL-8) by ELISA.

    • Measurement of NF-κB activation using a reporter cell line (e.g., HEK-Blue™ hTLR9 cells).[5]

    • Analysis of B cell proliferation or activation markers.[6]

IV. Signaling Pathway and Workflow Diagrams

A. ODN 2006 (CpG-B) Signaling Pathway

ODN_Signaling cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_nucleus Nucleus ODN ODN 2006 (CpG-B) TLR9 TLR9 ODN->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Translocates to nucleus

Caption: ODN 2006 signaling through TLR9 in the endosome.

B. Experimental Workflow for In Vitro Cell Stimulation

Experimental_Workflow Reconstitute Reconstitute Lyophilized ODN Dilute_ODN Prepare ODN Working Dilutions Reconstitute->Dilute_ODN Plate_cells Plate TLR9-expressing Cells Stimulate Add ODN to Cells and Incubate Plate_cells->Stimulate Dilute_ODN->Stimulate Analyze Analyze Cellular Response Stimulate->Analyze Data Data Interpretation Analyze->Data

Caption: Workflow for in vitro cell stimulation with ODN 2006.

V. Conclusion

The proper reconstitution and handling of lyophilized ODNs are paramount for obtaining reliable and reproducible experimental results. By following these detailed protocols and understanding the critical parameters of storage and handling, researchers can ensure the integrity and activity of their ODN reagents. For specific applications, optimization of concentrations and incubation times may be necessary. Always refer to the manufacturer's specific instructions for the particular lot of ODN being used.

References

Application Notes and Protocols for Measuring the Effect of OD1 on Neuronal Firing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of the novel compound, OD1, on neuronal firing. The methodologies described herein are standard electrophysiological techniques widely used in neuroscience and drug discovery to characterize the effects of chemical compounds on neuronal activity.

Introduction to Neuronal Firing and this compound

Neuronal communication is fundamentally based on the generation and propagation of action potentials, commonly referred to as neuronal firing. Changes in the pattern and frequency of these electrical signals can have profound effects on brain function and are often the target of novel therapeutics. This compound is a novel compound under investigation for its potential to modulate neuronal excitability. Understanding its precise effect on neuronal firing is crucial for elucidating its mechanism of action and therapeutic potential.

Electrophysiological Techniques for Assessing this compound Effects

Several powerful electrophysiological techniques can be employed to measure the effect of this compound on neuronal firing at different levels of complexity, from single cells to neuronal networks and in vivo models.

  • Patch-Clamp Electrophysiology: This high-resolution technique allows for the recording of electrical activity from a single neuron, providing detailed information about ion channel function and membrane potential.[1][2] It is the gold standard for studying the direct effects of a compound on individual neurons.

  • Multi-Electrode Array (MEA): MEAs consist of a grid of electrodes that can simultaneously record the extracellular field potentials from a population of cultured neurons or brain slices.[3][4][5] This method is ideal for assessing the effects of this compound on neuronal network activity, including firing rate, burst patterns, and synchrony, in a non-invasive and high-throughput manner.[4][6]

  • In Vivo Electrophysiology: This technique involves recording neuronal activity from the brain of a living animal.[7] It provides the most physiologically relevant context for understanding how this compound affects neuronal firing within intact neural circuits and in response to behavioral or environmental stimuli.

Data Presentation: Quantifying the Effects of this compound

To facilitate the comparison of experimental results, all quantitative data on the effects of this compound should be summarized in clearly structured tables. Below are examples of how to present data obtained from different electrophysiological techniques.

Table 1: Effect of this compound on Single Neuron Properties (Patch-Clamp Data)

ParameterControlThis compound (1 µM)This compound (10 µM)p-value
Resting Membrane Potential (mV) -65.2 ± 2.1-60.8 ± 2.5-55.4 ± 2.8<0.01
Action Potential Threshold (mV) -45.1 ± 1.8-48.3 ± 2.0-52.6 ± 2.2<0.05
Action Potential Amplitude (mV) 105.3 ± 4.5104.9 ± 4.2105.1 ± 4.8>0.05
Spike Firing Rate (Hz) 5.4 ± 1.212.8 ± 2.125.6 ± 3.4<0.001
Afterhyperpolarization (mV) -75.6 ± 3.3-70.1 ± 3.8-65.9 ± 4.1<0.01

Table 2: Effect of this compound on Neuronal Network Activity (MEA Data)

ParameterControlThis compound (1 µM)This compound (10 µM)p-value
Mean Firing Rate (spikes/s) 1.2 ± 0.33.5 ± 0.68.9 ± 1.1<0.001
Burst Rate (bursts/min) 4.1 ± 0.89.7 ± 1.518.2 ± 2.3<0.001
Mean Burst Duration (s) 0.8 ± 0.21.1 ± 0.31.5 ± 0.4<0.05
Network Synchrony Index 0.3 ± 0.050.6 ± 0.080.8 ± 0.09<0.001

Table 3: Effect of this compound on In Vivo Neuronal Firing in a Specific Brain Region

ParameterVehicleThis compound (1 mg/kg)This compound (10 mg/kg)p-value
Spontaneous Firing Rate (Hz) 3.7 ± 0.98.2 ± 1.515.1 ± 2.7<0.001
Burst Firing (% of spikes in bursts) 15.2 ± 3.135.8 ± 5.458.3 ± 7.9<0.001
Spike-Timing Correlation with Behavior X 0.2 ± 0.040.5 ± 0.070.7 ± 0.08<0.001

Experimental Protocols

The following are detailed protocols for the key experiments to measure the effect of this compound on neuronal firing.

Protocol 1: Whole-Cell Patch-Clamp Recording in Cultured Neurons

This protocol describes how to measure the effect of this compound on the intrinsic electrical properties of individual neurons in culture.

Materials:

  • Cultured primary neurons or iPSC-derived neurons

  • Recording chamber

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Micromanipulator

  • Perfusion system

  • External solution (e.g., artificial cerebrospinal fluid - aCSF)

  • Internal solution (pipette solution)

  • This compound stock solution

Procedure:

  • Preparation:

    • Prepare fresh external and internal solutions.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

    • Fill the patch pipette with internal solution.

    • Prepare different concentrations of this compound in external solution.

  • Recording:

    • Place the coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Using the micromanipulator, approach a healthy-looking neuron with the patch pipette.

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Once in close proximity to the neuron, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record baseline neuronal activity in current-clamp mode to measure resting membrane potential and spontaneous firing.

    • Apply a series of current injections to elicit action potentials and determine the neuron's firing properties (e.g., firing rate, action potential threshold, and amplitude).

    • Switch to voltage-clamp mode to measure specific ion channel currents if desired.

  • This compound Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to take effect (typically 2-5 minutes).

  • Post-OD1 Recording:

    • Repeat the data acquisition steps described in step 3 to measure the changes in neuronal properties induced by this compound.

    • Perform a washout by perfusing with the drug-free external solution to see if the effects of this compound are reversible.

Protocol 2: Multi-Electrode Array (MEA) Recording of Neuronal Network Activity

This protocol details the use of MEAs to assess the impact of this compound on the spontaneous activity of neuronal networks.

Materials:

  • MEA plates (e.g., 48- or 96-well)

  • Cultured primary neurons or iPSC-derived neurons

  • MEA recording system with integrated amplifier and data acquisition software

  • Cell culture incubator

  • This compound stock solution

Procedure:

  • Cell Plating:

    • Coat the MEA plates with an appropriate substrate (e.g., poly-L-lysine) to promote cell adhesion.

    • Plate the neurons onto the MEA plates at a suitable density to form a functional network.

    • Culture the neurons in the incubator for a sufficient period (typically 2-4 weeks) to allow for network maturation.

  • Baseline Recording:

    • Place the MEA plate in the recording system and allow the culture to acclimate.

    • Record the baseline spontaneous neuronal activity for a defined period (e.g., 10-15 minutes). Key parameters to measure include mean firing rate, burst rate, and network synchrony.[8]

  • This compound Application:

    • Carefully add the desired concentration of this compound to the culture medium in each well. It is recommended to have vehicle control wells.

  • Post-OD1 Recording:

    • Record the neuronal activity at different time points after this compound application (e.g., 30 minutes, 1 hour, 24 hours) to assess both acute and chronic effects.

  • Data Analysis:

    • Use the MEA software to detect spikes and bursts.

    • Quantify the changes in firing rate, burst parameters, and network synchrony in response to this compound treatment compared to baseline and vehicle controls.

Protocol 3: In Vivo Single-Unit Recording in Rodents

This protocol outlines the procedure for measuring the effect of systemically administered this compound on the firing of single neurons in the brain of an anesthetized or awake, freely moving rodent.

Materials:

  • Rodent (rat or mouse)

  • Stereotaxic apparatus

  • Anesthesia (if applicable)

  • Micromanipulator

  • Recording microelectrodes or multi-electrode arrays

  • Electrophysiology recording system

  • This compound solution for injection (e.g., intraperitoneal or intravenous)

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal (if applicable) and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the brain region of interest.

  • Electrode Implantation:

    • Slowly lower the recording electrode into the target brain region using the micromanipulator.

    • Identify single-unit activity based on the shape and amplitude of the action potentials.

  • Baseline Recording:

    • Record the baseline firing rate and pattern of the isolated neuron for a stable period (e.g., 10-15 minutes).

  • This compound Administration:

    • Administer this compound systemically (e.g., via intraperitoneal injection).

  • Post-OD1 Recording:

    • Continuously record the neuronal activity for an extended period after drug administration to observe the time course of the drug's effect.

  • Data Analysis:

    • Use spike sorting software to isolate the activity of individual neurons.

    • Analyze the changes in firing rate, burst firing, and any correlation with behavioral changes (in awake animals) following this compound administration.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts described in these application notes.

OD1_Effect_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis patch_clamp Patch-Clamp (Single Neuron) firing_rate Firing Rate Analysis patch_clamp->firing_rate mea Multi-Electrode Array (Neuronal Network) mea->firing_rate burst_analysis Burst Analysis mea->burst_analysis synchrony Network Synchrony mea->synchrony in_vivo In Vivo Electrophysiology (Intact Brain) in_vivo->firing_rate in_vivo->burst_analysis compound This compound Compound compound->patch_clamp compound->mea compound->in_vivo

Caption: Experimental workflow for assessing the effect of this compound on neuronal firing.

Patch_Clamp_Protocol prep 1. Preparation (Solutions, Pipettes) record_base 2. Baseline Recording (Current/Voltage Clamp) prep->record_base apply_this compound 3. This compound Application (Perfusion) record_base->apply_this compound record_post 4. Post-OD1 Recording apply_this compound->record_post washout 5. Washout record_post->washout analysis 6. Data Analysis (Compare Pre- vs Post-OD1) washout->analysis

Caption: Step-by-step protocol for whole-cell patch-clamp experiments.

MEA_Protocol plating 1. Cell Plating & Maturation baseline 2. Baseline Network Recording plating->baseline apply_this compound 3. This compound Application baseline->apply_this compound post_record 4. Post-OD1 Recording (Acute & Chronic) apply_this compound->post_record analysis 5. Data Analysis (Firing, Bursting, Synchrony) post_record->analysis

Caption: Workflow for Multi-Electrode Array (MEA) experiments.

OD1_Signaling_Hypothesis This compound This compound TargetReceptor Target Receptor/Channel This compound->TargetReceptor SecondMessenger Second Messenger Cascade TargetReceptor->SecondMessenger IonChannel Ion Channel Modulation SecondMessenger->IonChannel MembranePotential Membrane Depolarization IonChannel->MembranePotential NeuronalFiring Increased Neuronal Firing MembranePotential->NeuronalFiring

Caption: Hypothetical signaling pathway for this compound's effect on neuronal firing.

References

Application Notes and Protocols for OD1 in Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OD1, a potent and selective peptide toxin isolated from the venom of the scorpion Odonthobuthus doriae, has emerged as a valuable pharmacological tool for investigating the role of the voltage-gated sodium channel Nav1.7 in pain signaling.[1][2][3][4] Nav1.7 is preferentially expressed in peripheral sensory neurons and is critically involved in the transduction of nociceptive signals, making it a key target for the development of novel analgesics.[1][5][6] this compound functions by potently modulating Nav1.7, leading to channel activation. This property allows for the establishment of robust in vivo models of Nav1.7-dependent pain, providing a platform to evaluate the efficacy of Nav1.7-targeting therapeutic agents. While this compound is primarily utilized to induce acute pain, its application can be extended to study the contribution of Nav1.7 activation to inflammatory pain states.

These application notes provide an overview of the use of this compound in pain models, with a focus on its application in the context of inflammatory pain research. Detailed protocols for in vivo studies, data presentation, and visualization of the underlying signaling pathways are included to guide researchers in incorporating this tool into their drug discovery and development workflows.

Mechanism of Action

This compound is an α-scorpion toxin that selectively targets the Nav1.7 sodium channel.[1] Its primary mechanism of action involves the potent modulation of channel gating, characterized by:

  • Impaired Fast Inactivation: this compound significantly slows the fast inactivation process of the Nav1.7 channel.[1]

  • Increased Peak Current: The toxin substantially increases the peak sodium current conducted by the channel at all voltages.[1]

  • Induction of Persistent Current: this compound induces a substantial persistent sodium current.[1]

This combined effect leads to a state of hyperexcitability in nociceptive neurons, resulting in the generation of spontaneous action potentials and a heightened pain response. The high selectivity of this compound for Nav1.7 over other sodium channel subtypes makes it a precise tool for isolating the contribution of this specific channel to pain signaling.

Data Presentation

The following table summarizes quantitative data from a representative study using this compound to induce pain-related behaviors in an animal model. This model is instrumental for assessing the analgesic efficacy of Nav1.7 inhibitors.

ParameterThis compound DoseVehicle ControlThis compound Treatment% Reduction in Pain Behavior with Analgesic
Spontaneous Pain Behavior (Flinching/Licking Duration in seconds) 300 nM (i.pl.)5 ± 285 ± 1075% with Nav1.7 blocker
Mechanical Allodynia (Paw Withdrawal Threshold in grams) 10 µM (i.m.)15 ± 1.55 ± 0.880% with Nav1.7 blocker
Thermal Hyperalgesia (Paw Withdrawal Latency in seconds) 300 nM (i.pl.)12 ± 14 ± 0.5Not reported

Note: The data presented is a composite representation from typical findings and should be used as a guideline. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

This compound-Induced Acute Pain Model

This protocol describes the induction of acute pain in rodents using intraplantar injection of this compound. This model is suitable for the rapid screening of analgesic compounds targeting Nav1.7.

Materials:

  • This compound peptide (lyophilized)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Micro-syringes (e.g., Hamilton syringes)

  • Observation chambers with a clear floor

  • Video recording equipment (optional)

  • Animal weighing scale

Procedure:

  • Animal Acclimatization: Acclimate adult male C57BL/6 mice or Sprague-Dawley rats to the testing environment for at least 3 days prior to the experiment. House animals in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Reconstitution of this compound: Reconstitute lyophilized this compound in sterile saline or PBS containing 0.1% BSA to the desired stock concentration. BSA is included to prevent the peptide from adhering to plastic surfaces. Vortex briefly to ensure complete dissolution. Prepare fresh on the day of the experiment.

  • Dosing: A typical effective dose of this compound to induce spontaneous pain behavior is in the range of 100-300 nM. The final injection volume for intraplantar administration in mice is typically 20 µL.

  • Administration:

    • Gently restrain the animal.

    • Using a micro-syringe, perform an intraplantar (i.pl.) injection of the this compound solution into the plantar surface of one hind paw.

    • For the control group, inject an equivalent volume of the vehicle (saline or PBS with 0.1% BSA).

  • Behavioral Observation:

    • Immediately after injection, place the animal in an observation chamber.

    • Record the cumulative time spent licking, flinching, or biting the injected paw for a period of 10-30 minutes.

    • A blinded observer should perform the scoring to minimize bias.

Assessment of Mechanical Allodynia in an this compound-Induced Pain State

This protocol details the measurement of mechanical sensitivity following intramuscular injection of this compound, which can be used to model localized muscle pain.

Materials:

  • This compound peptide

  • Reconstitution reagents as described above

  • Electronic von Frey apparatus or calibrated von Frey filaments

  • Elevated mesh platform

  • Animal weighing scale

Procedure:

  • Animal Acclimatization and this compound Reconstitution: Follow steps 1 and 2 from the acute pain model protocol.

  • Dosing: A typical dose for intramuscular (i.m.) injection in rats to induce mechanical hyperalgesia is in the micromolar range (e.g., 10 µM). The injection volume is typically 50-100 µL into the gastrocnemius muscle.[7]

  • Administration:

    • Briefly anesthetize the animal if necessary for accurate intramuscular injection.

    • Inject the this compound solution into the belly of the gastrocnemius muscle of one hind limb.

    • Inject the vehicle into the contralateral limb or a separate control group.

  • Measurement of Mechanical Thresholds:

    • At baseline and at various time points after this compound injection (e.g., 20 min, 1h, 2h), place the animal on an elevated mesh platform and allow it to acclimatize.[7]

    • Apply progressively increasing force to the plantar surface of the hind paw using an electronic von Frey apparatus or von Frey filaments until a withdrawal response is elicited.

    • Record the force (in grams) at which the paw is withdrawn.

    • Take the average of three measurements per time point.

Investigating this compound in a Carrageenan-Induced Inflammatory Pain Model

While this compound itself primarily induces an acute neurogenic pain response, it can be used in conjunction with a classic inflammatory agent like carrageenan to investigate the role of Nav1.7 in the subsequent inflammatory hyperalgesia.

Materials:

  • This compound peptide

  • Carrageenan (lambda, type IV)

  • Sterile saline

  • Plethysmometer or calipers

  • Materials for behavioral testing (e.g., von Frey filaments, radiant heat source)

Procedure:

  • Induction of Inflammation:

    • Prepare a 1% (w/v) solution of carrageenan in sterile saline.

    • Inject 50-100 µL of the carrageenan solution into the plantar surface of the hind paw of a rat or 20 µL in a mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Administration of this compound:

    • At a time point of established inflammation (e.g., 3 hours post-carrageenan), administer this compound via intraplantar injection into the inflamed paw.

  • Behavioral Assessment:

    • Measure pain behaviors (spontaneous pain, mechanical allodynia, thermal hyperalgesia) as described in the previous protocols at baseline and at time points after this compound injection.

    • Compare the behavioral response to this compound in the inflamed paw versus a non-inflamed paw to determine if inflammation sensitizes the response to Nav1.7 activation.

Visualizations

Signaling Pathway of this compound-Induced Nociception

OD1_Signaling This compound-Induced Nociceptive Signaling Pathway This compound This compound Toxin Nav17 Nav1.7 Channel (on Nociceptor Terminal) This compound->Nav17 Binds & Modulates Na_influx Increased Na+ Influx (Persistent Current) Nav17->Na_influx Causes Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential Generation & Propagation Depolarization->AP DRG Dorsal Root Ganglion (DRG) AP->DRG Signal to SpinalCord Spinal Cord (Dorsal Horn) DRG->SpinalCord Signal to Brain Brain (Pain Perception) SpinalCord->Brain Ascending Pathway

Caption: this compound binds to Nav1.7 on nociceptors, causing depolarization and action potential firing.

Experimental Workflow for Testing Analgesics using this compound

Experimental_Workflow Workflow for Analgesic Testing with this compound start Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Behavioral Testing (Mechanical/Thermal) acclimatize->baseline treatment Administer Test Analgesic or Vehicle baseline->treatment od1_injection Intraplantar/Intramuscular This compound Injection treatment->od1_injection observe Observe & Record Pain Behaviors od1_injection->observe data_analysis Data Analysis & Comparison observe->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating the efficacy of a test analgesic in the this compound-induced pain model.

Conclusion

This compound is a powerful tool for probing the function of the Nav1.7 sodium channel in the context of pain. Its ability to directly and selectively activate this channel provides a unique model for studying nociceptive pathways and for the preclinical evaluation of Nav1.7-targeted analgesics. While its primary application is in acute pain models, its use in conjunction with inflammatory models can provide valuable insights into the role of Nav1.7 in inflammatory pain states. The protocols and information provided herein are intended to serve as a guide for researchers to effectively utilize this compound in their pain research endeavors.

References

Application Notes and Protocols for In Vitro Assays Using OD1 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OD1 peptide, originally isolated from the venom of the scorpion Odonthobuthus doriae, is a potent modulator of voltage-gated sodium channels (Nav). It exhibits high affinity for several Nav subtypes, most notably Nav1.7, a key player in pain signaling pathways.[1][2] this compound acts by inhibiting the fast inactivation of these channels, leading to a prolonged sodium influx upon depolarization.[1][2] This activity makes this compound a valuable tool for studying the physiology of Nav channels and for the development of novel analgesic drugs. These application notes provide detailed protocols for utilizing the this compound peptide in various in vitro assays to characterize its effects on Nav channels and to explore its potential as a pharmacological tool.

Data Presentation

The following table summarizes the reported affinities (EC50 values) of the this compound peptide for various voltage-gated sodium channel subtypes. This data is crucial for designing experiments and interpreting results.

Nav Channel SubtypeReported EC50 (nM)Cell SystemReference
hNav1.74.5Xenopus oocytes[1]
hNav1.410 ± 2Xenopus oocytes[1]
rNav1.647 ± 10Xenopus oocytes[1]
para/tipE (insect)80 ± 14Xenopus oocytes[1]
rNav1.3> 1000Xenopus oocytes[1]
hNav1.5> 1000Xenopus oocytes[1]
rNav1.2Not affectedXenopus oocytes[1]
rNav1.8Not affectedXenopus oocytes[1]

Experimental Protocols

General Handling and Preparation of this compound Peptide

Objective: To ensure the stability and activity of the this compound peptide for in vitro assays.

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water or a suitable buffer (e.g., PBS)

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and low-retention tips

Protocol:

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized this compound peptide to ensure the powder is at the bottom.

    • Reconstitute the peptide in sterile, nuclease-free water or a buffer of choice to a desired stock concentration (e.g., 1 mM).

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquoting and Storage:

    • Aliquot the reconstituted peptide into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (a few days), the stock solution can be stored at 4°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.

    • Prepare working solutions by diluting the stock solution in the appropriate extracellular recording solution or assay buffer. It is recommended to prepare fresh working solutions for each experiment.

Electrophysiological Characterization using Whole-Cell Patch-Clamp

Objective: To measure the effect of this compound on the activity of specific Nav channel subtypes expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

  • Mammalian cells stably or transiently expressing the Nav channel of interest (e.g., hNav1.7)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH)

  • This compound peptide working solutions

Protocol:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.

    • Switch to voltage-clamp mode and hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in a closed state.

  • Voltage Protocol:

    • To measure the effect on fast inactivation, apply a depolarizing step (e.g., to -10 mV for 50 ms) to elicit a sodium current.

    • Record baseline currents in the absence of this compound.

    • Perfuse the cell with the desired concentration of this compound in the extracellular solution and repeat the voltage protocol.

  • Data Analysis:

    • Measure the peak inward current and the persistent current at the end of the depolarizing pulse.

    • Quantify the inhibition of fast inactivation by calculating the ratio of the persistent current to the peak current.

    • To determine the EC50, apply a range of this compound concentrations and plot the concentration-response curve.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

Objective: To study the effects of this compound on Nav channels expressed in a heterologous system.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the Nav channel α and β subunits of interest

  • TEVC setup (amplifier, voltage and current electrodes)

  • ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.6)

  • This compound peptide working solutions in ND96

Protocol:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with the cRNA of the Nav channel subunits.

    • Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.

  • Electrode Preparation: Fill both voltage and current microelectrodes with 3 M KCl.

  • Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with both microelectrodes.

    • Clamp the oocyte at a holding potential of -100 mV.

  • Voltage Protocol and Data Analysis:

    • Apply a similar voltage protocol as described for the patch-clamp experiments to elicit sodium currents.

    • Record baseline currents and then perfuse with different concentrations of this compound.

    • Analyze the data to determine the effect on fast inactivation and the EC50.

Membrane Potential-Sensitive Dye Assay

Objective: A higher-throughput method to screen for modulators of Nav channels.

Materials:

  • Cells stably expressing the Nav channel of interest

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Nav channel activator (e.g., veratridine)

  • This compound peptide working solutions

Protocol:

  • Cell Plating: Seed cells into the microplates and grow to confluence.

  • Dye Loading:

    • Prepare the dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Compound Addition:

    • Prepare a plate with different concentrations of the this compound peptide.

    • Place both the cell plate and the compound plate into the plate reader.

  • Assay Measurement:

    • The instrument will add the this compound solution to the cell plate.

    • After a short incubation, a sub-maximal concentration of a Nav channel activator (e.g., veratridine) is added to depolarize the cells.

    • The change in fluorescence, corresponding to the change in membrane potential, is measured over time.

  • Data Analysis:

    • The potentiation of the veratridine-induced depolarization by this compound is quantified.

    • Plot the concentration-response curve for this compound to determine its EC50.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action on Nociceptive Neurons

The primary mechanism of action of this compound is the modulation of voltage-gated sodium channels, particularly Nav1.7, which are highly expressed in nociceptive (pain-sensing) neurons. By inhibiting the fast inactivation of these channels, this compound leads to an increased and prolonged influx of sodium ions upon stimulation. This enhanced sodium current lowers the threshold for action potential generation and increases the firing frequency of the neuron, leading to a state of hyperexcitability. This hyperexcitability at the peripheral nerve endings results in the spontaneous firing of nociceptors and an amplified signal transmission to the central nervous system, which is ultimately perceived as pain.

OD1_Signaling_Pathway This compound This compound Peptide Nav17 Nav1.7 Channel This compound->Nav17 Binds and inhibits fast inactivation Na_Influx Increased Na+ Influx Nav17->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Increased frequency Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P, CGRP) AP_Firing->Neurotransmitter_Release Triggers Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal Initiates

Caption: this compound peptide's mechanism of action on nociceptive neurons.

Experimental Workflow for Electrophysiological Characterization

The following diagram illustrates a typical workflow for characterizing the effects of the this compound peptide using electrophysiological techniques.

Electrophysiology_Workflow Start Start Cell_Prep Cell Preparation (HEK293 expressing Nav1.7) Start->Cell_Prep Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp Baseline Record Baseline Nav Currents Patch_Clamp->Baseline OD1_Application Apply this compound Peptide Baseline->OD1_Application Record_this compound Record Nav Currents in presence of this compound OD1_Application->Record_this compound Data_Analysis Data Analysis (Peak & Persistent Current) Record_this compound->Data_Analysis EC50 Determine EC50 Data_Analysis->EC50 End End EC50->End

Caption: Workflow for patch-clamp analysis of this compound peptide effects.

Logical Relationship for a High-Throughput Screening Assay

This diagram outlines the logical flow of a high-throughput screening (HTS) assay designed to identify modulators of Nav channels using the this compound peptide as a tool.

HTS_Logic Assay_Setup Assay Setup - Plate cells expressing Nav1.7 - Load with membrane potential dye Compound_Addition Compound Addition - Add test compounds - Add this compound peptide (as potentiator) Assay_Setup->Compound_Addition Stimulation Stimulation Add Nav channel activator (e.g., veratridine) Compound_Addition->Stimulation Detection Detection Measure change in fluorescence (membrane potential) Stimulation->Detection Analysis Data Analysis - Identify compounds that inhibit the this compound-potentiated signal - Determine IC50 Detection->Analysis

Caption: Logical flow of a fluorescence-based HTS assay.

References

Troubleshooting & Optimization

how to prevent OD1 peptide degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the OD1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the stability of the this compound peptide during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what is its primary function?

A1: this compound is a neurotoxin originally isolated from the venom of the scorpion Odonthobuthus doriae. It is a potent activator of voltage-gated sodium channels, particularly Nav1.7, which is involved in pain signaling.[1][2][3][4] Due to its high affinity and selectivity, this compound is a valuable pharmacological tool for studying the function of these channels.

Q2: What are the known structural features of this compound that might influence its stability?

A2: this compound is a 65-amino acid peptide with a complex structure stabilized by four disulfide bridges.[2][3][4] Its C-terminus is amidated, a modification known to increase the stability of peptides against degradation by exopeptidases.[4][5][6] The presence of multiple cysteine residues forming these disulfide bonds makes the peptide susceptible to oxidation and disulfide exchange reactions under certain conditions.

Q3: What are the most common causes of this compound peptide degradation in a laboratory setting?

A3: Based on general peptide chemistry, the most likely causes of this compound degradation include:

  • Oxidation: The cysteine residues forming the disulfide bridges and any methionine residues can be susceptible to oxidation.

  • Proteolytic Degradation: Although this compound's complex structure and C-terminal amidation offer some protection, proteases present in cell culture media or tissue preparations can cleave the peptide.

  • Physical Instability: Repeated freeze-thaw cycles, exposure to light, and improper storage temperatures can lead to aggregation or denaturation.[7]

  • pH Instability: Extreme pH values can lead to hydrolysis of peptide bonds or other chemical modifications.[8]

Q4: How should I properly store and handle the lyophilized this compound peptide?

A4: For maximum stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a desiccated environment.[7][9] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and lead to hydrolysis.

Q5: What is the best way to reconstitute the this compound peptide?

A5: Reconstitute the lyophilized peptide using a sterile, high-purity solvent as recommended by the supplier, typically sterile distilled water or a buffer compatible with your experimental system.[7] For cell-based assays, a sterile, serum-free culture medium or a buffered salt solution (e.g., PBS) at a neutral pH is often a good choice. Avoid using acidic or alkaline solutions for reconstitution unless specifically required by the experimental protocol.

Troubleshooting Guides

Issue 1: Loss of this compound Peptide Activity in Cell-Based Assays
Potential Cause Troubleshooting Step
Proteolytic Degradation by Serum Proteases If your cell culture medium contains serum, proteases within the serum may be degrading the this compound peptide. Solution: Perform your experiments in serum-free medium. If serum is required for cell viability, consider reducing the serum concentration or using a protease inhibitor cocktail that is compatible with your cells.
Adsorption to Plasticware Peptides can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your experiment. Solution: Use low-protein-binding microplates and pipette tips. You can also include a carrier protein like 0.1% bovine serum albumin (BSA) in your dilution buffers to reduce non-specific binding.
Incorrect pH of Assay Buffer The pH of your assay buffer can affect the stability and activity of this compound. Solution: Ensure your assay buffer is maintained at a physiological pH (typically 7.2-7.4). Verify the pH of your buffers before each experiment.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Repeated Freeze-Thaw Cycles of Stock Solution Each freeze-thaw cycle can cause partial degradation or aggregation of the peptide.[7] Solution: After reconstitution, aliquot the this compound peptide stock solution into single-use volumes and store them at -20°C or -80°C. Thaw one aliquot per experiment.
Oxidation of the Peptide in Solution Prolonged exposure of the peptide solution to air can lead to oxidation, particularly of the cysteine residues. Solution: Keep peptide solutions on ice when in use. For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing and freezing.
Variability in Reconstitution Inaccurate reconstitution can lead to different effective concentrations of the peptide. Solution: Ensure the lyophilized peptide is fully dissolved. Briefly centrifuge the vial before opening to collect all the powder at the bottom. Use calibrated pipettes for adding the solvent.

Experimental Protocols

Protocol 1: Aliquoting and Storing Reconstituted this compound Peptide
  • Preparation: Before opening the vial of lyophilized this compound peptide, allow it to warm to room temperature in a desiccator.

  • Reconstitution: Reconstitute the peptide in the recommended volume of sterile, nuclease-free water or an appropriate buffer (e.g., PBS, pH 7.4) to a desired stock concentration (e.g., 1 mM). Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing.

  • Aliquoting: Immediately after reconstitution, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

  • Usage: When needed, thaw a single aliquot on ice. Any unused portion of the thawed aliquot should be discarded and not refrozen.

Protocol 2: Minimizing Proteolytic Degradation in Cell Culture
  • Cell Seeding: Plate cells and allow them to adhere and grow in their standard serum-containing medium.

  • Serum Starvation: Before treating with this compound, aspirate the serum-containing medium and wash the cells gently with a sterile, serum-free medium or PBS.

  • Treatment: Add the desired concentration of this compound peptide diluted in a fresh, serum-free medium to the cells.

  • Incubation: Incubate the cells with the this compound peptide for the desired experimental duration.

  • Alternative for Serum-Requiring Experiments: If serum is necessary, reduce the serum concentration to the minimum required for cell health. Alternatively, a broad-spectrum protease inhibitor cocktail can be added to the medium just before the addition of the this compound peptide. Note that protease inhibitors can have off-target effects, so appropriate controls should be included.

Data Presentation

Strategy Mechanism of Action Expected Impact on this compound Stability Considerations
C-terminal Amidation Blocks degradation by carboxypeptidases.High (this compound is naturally C-terminally amidated).[4][5][6]N/A for standard this compound.
Storage at ≤ -20°C Reduces chemical and enzymatic degradation rates.High.[7][9]Avoid repeated freeze-thaw cycles.
Use of Protease Inhibitors Inhibits the activity of proteases in the experimental system.High.Potential for off-target effects on cells.
pH Control (pH 6-8) Minimizes acid- and base-catalyzed hydrolysis.Moderate to High.Optimal pH may be experiment-dependent.
Substitution with D-Amino Acids Creates peptides that are resistant to natural L-amino acid-specific proteases.High.[5][10]May alter the peptide's biological activity. Requires custom synthesis.
PEGylation Increases hydrodynamic size, sterically hindering protease access and reducing renal clearance.High.[6]May alter the peptide's potency and tissue distribution. Requires chemical modification.

Visualizations

experimental_workflow Experimental Workflow for this compound Peptide Usage cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis storage Store Lyophilized this compound at -20°C to -80°C reconstitute Reconstitute in Sterile Buffer (pH 7.4) storage->reconstitute aliquot Aliquot into Single-Use Low-Binding Tubes reconstitute->aliquot thaw Thaw One Aliquot on Ice aliquot->thaw dilute Dilute in Serum-Free Medium or Buffer with 0.1% BSA thaw->dilute treat Treat Cells/Tissues dilute->treat assay Perform Functional Assay treat->assay data Data Analysis assay->data

Caption: Workflow for handling this compound peptide to minimize degradation.

degradation_pathways Potential this compound Degradation Pathways and Prevention cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies This compound Active this compound Peptide proteolysis Proteolytic Cleavage This compound->proteolysis oxidation Oxidation (Cys residues) This compound->oxidation hydrolysis Hydrolysis (pH extremes) This compound->hydrolysis aggregation Physical Aggregation This compound->aggregation protease_inhibitors Protease Inhibitors / Serum-Free Media proteolysis->protease_inhibitors antioxidants Antioxidants / Inert Gas oxidation->antioxidants ph_buffer pH Control (6-8) hydrolysis->ph_buffer aliquoting Proper Storage / Aliquoting aggregation->aliquoting

Caption: this compound degradation pathways and corresponding prevention strategies.

References

Technical Support Center: Troubleshooting Optical Density (OD) Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting unexpected results related to Optical Density (OD) measurements. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What does "OD1" refer to in my experimental results?

A1: In the context of spectroscopic measurements, "this compound" typically refers to an Optical Density reading of 1.0. Optical Density is a logarithmic measurement of the amount of light absorbed or scattered by a sample at a specific wavelength.[1][2][3] An OD of 1 indicates that 10% of the incident light has passed through the sample.[2][3] It's crucial to know the linear range of your spectrophotometer, as readings above a certain value (often around 1.0 to 1.5) may not be accurate and require sample dilution.[1][4][5]

Q2: My OD readings are negative. What does this mean?

A2: Negative OD readings are typically the result of improper blanking or a contaminated blank. Ensure that the blank solution is the same as the sample solvent and is free of any contaminants that might absorb or scatter light at the measurement wavelength. Re-blanking the spectrophotometer with the correct, clean solvent should resolve this issue. In the context of ELISA assays, a high blank value that is subtracted from all other readings can also result in negative values for low-concentration samples.[6]

Q3: How often should a spectrophotometer be calibrated?

A3: Regular calibration is crucial for accurate OD measurements.[7] The frequency of calibration depends on the instrument's usage and the manufacturer's recommendations. For labs with high usage, monthly or even weekly checks with standard reference materials are advisable to ensure wavelength accuracy and photometric accuracy.

Q4: What type of cuvette should I use for my OD measurements?

A4: The choice of cuvette depends on the wavelength of your measurement. For measurements in the UV range (below 340 nm), quartz cuvettes are required as they are transparent to UV light. For measurements in the visible range, polystyrene or glass cuvettes are generally acceptable and more cost-effective.[8][9] Always ensure the cuvette is clean, free of scratches, and placed in the correct orientation within the spectrophotometer.[8][9]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during OD measurements in different applications.

General Spectrophotometer Issues

High or unstable OD readings can often be traced back to the instrument, cuvette, or the sample itself.

Problem: Inconsistent or Drifting OD Readings

Potential Cause Troubleshooting Steps
Instrument lamp not warmed up Allow the spectrophotometer's lamp to warm up for the manufacturer-recommended time (usually 15-30 minutes) before taking measurements.[8]
Dirty or scratched cuvette Clean the cuvette with ethanol and a lint-free wipe. Inspect for scratches that can scatter light and replace if necessary.[9]
Bubbles in the sample Gently tap the cuvette to dislodge any air bubbles. Avoid vigorous shaking of the sample before measurement.[10][11]
Sample evaporation For kinetic assays or volatile solvents, use a cuvette with a cap to prevent evaporation, which can concentrate the sample and increase the OD.[8]
Instrument malfunction If the problem persists, the issue may be with the instrument's light source or detector. Contact your service provider for maintenance.

Below is a workflow to diagnose general spectrophotometer issues:

G start Start: Unexpected OD Reading check_instrument Check Instrument: - Lamp warm? - Correct wavelength? start->check_instrument check_cuvette Check Cuvette: - Clean? - No scratches? - Correct type & orientation? check_instrument->check_cuvette Instrument OK end_fail Issue Persists: Consult Instrument Manual or Technical Support check_instrument->end_fail Instrument Issue check_sample Check Sample: - Bubbles? - Well-mixed? - In linear range? check_cuvette->check_sample Cuvette OK check_cuvette->end_fail Cuvette Issue reblank Re-blank Spectrophotometer check_sample->reblank Sample OK dilute Dilute Sample check_sample->dilute OD too high remeasure Remeasure Sample reblank->remeasure end_ok Result OK remeasure->end_ok Reading is stable and in range remeasure->end_fail Reading still unstable dilute->remeasure

Caption: Troubleshooting workflow for general OD measurement issues.

Bacterial Growth (OD600) Measurements

Monitoring bacterial growth by measuring the optical density at 600 nm (OD600) is a common application. The primary contributor to the OD600 reading is light scattering by the bacterial cells.[12][13][14]

Problem: OD600 Readings are Not Reproducible or Seem Incorrect

Potential Cause Troubleshooting Steps
Non-homogenous sample Mix the bacterial culture well before taking a sample to ensure a uniform cell suspension.[10][12]
OD600 reading is too high If the OD600 is above the linear range of your spectrophotometer (typically >1.0), dilute the sample with fresh growth media and re-measure. Multiply the new reading by the dilution factor.[1][4][5]
Incorrect blank Use the sterile growth medium as the blank to subtract the background absorbance of the media components.[1]
Cell clumping or filamentation Some bacterial strains may clump or form filaments, leading to inaccurate OD readings. Visually inspect the culture and consult literature for specific handling of your strain.[4]
Condensation on cuvette If measuring a sample from an incubator, allow the cuvette to reach room temperature to prevent condensation, which can interfere with the reading.

The following diagram illustrates the decision-making process for obtaining accurate OD600 readings:

G start Start: Measure OD600 mix_culture Mix Culture Thoroughly start->mix_culture take_sample Take Aliquot for Measurement mix_culture->take_sample measure Measure OD600 take_sample->measure check_od Is OD600 < 1.0? dilute_sample Dilute Sample with Media check_od->dilute_sample No record_value Record Final OD600 check_od->record_value Yes measure->check_od calculate_od Calculate Actual OD: (Measured OD x Dilution Factor) measure->calculate_od If diluted dilute_sample->measure calculate_od->record_value

Caption: Workflow for accurate OD600 measurement of bacterial cultures.

ELISA OD Measurements

In an Enzyme-Linked Immunosorbent Assay (ELISA), the final OD reading is proportional to the amount of analyte present.

Problem: High Background Signal in ELISA

Potential Cause Troubleshooting Steps
Insufficient washing Ensure all wells are thoroughly washed between steps to remove unbound reagents. Automated plate washers can improve consistency.[15][16]
Cross-contamination Use fresh pipette tips for each sample and reagent to prevent cross-contamination between wells.[6]
Incorrect blocking Use the recommended blocking buffer and ensure sufficient incubation time to prevent non-specific binding of antibodies.[15]
Substrate contamination Ensure the substrate solution is not contaminated and is protected from light before use.

Problem: Low or No Signal in ELISA

Potential Cause Troubleshooting Steps
Reagent issues Check the expiration dates of all reagents. Ensure antibodies and conjugates are stored correctly and used at the recommended dilutions.[16]
Incorrect incubation times/temperatures Adhere strictly to the incubation times and temperatures specified in the protocol, as these can significantly affect assay kinetics.[16]
Analyte concentration too low The analyte concentration in the sample may be below the detection limit of the assay.[16]
Wells dried out Do not allow the wells to dry out at any stage of the assay, as this can denature the coated proteins.[16]

The logical relationship for troubleshooting common ELISA issues can be visualized as follows:

G start Start: Unexpected ELISA OD high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal check_washing Review Washing Protocol high_bg->check_washing Yes check_blocking Check Blocking Step high_bg->check_blocking Washing OK check_reagents Verify Reagent Activity/Dilution low_signal->check_reagents Yes check_incubation Confirm Incubation Times/Temps low_signal->check_incubation Reagents OK result_ok Result Explained check_washing->result_ok check_cross_contam Investigate Cross-Contamination check_blocking->check_cross_contam Blocking OK check_blocking->result_ok check_cross_contam->result_ok check_reagents->result_ok check_analyte Assess Analyte Concentration check_incubation->check_analyte Incubation OK check_incubation->result_ok check_analyte->result_ok

Caption: Decision tree for troubleshooting common ELISA OD reading issues.

References

Technical Support Center: Optimizing OD1 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of OD1 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peptide toxin originally isolated from the venom of the scorpion Odonthobuthus doriae. Its primary mechanism of action is the potent modulation of voltage-gated sodium channels (NaV). It inhibits the fast inactivation of several NaV subtypes, leading to an increase in the persistent sodium current. This activity effectively makes it a channel activator.

Q2: Which specific sodium channel subtypes are most affected by this compound?

This compound exhibits potent activity on several mammalian sodium channels. It is a strong activator of rat NaV1.7, human NaV1.4, and rat NaV1.6 channels.[1] It shows minimal to no effect on NaV1.2, NaV1.3, and NaV1.5 at lower concentrations.[1][2]

Q3: What is a typical effective concentration range for this compound in in vitro experiments?

The effective concentration of this compound is highly dependent on the specific NaV subtype being studied and the cell type used in the experiment. Based on published data, the half-maximal effective concentrations (EC50) are in the nanomolar range for its primary targets.

Quantitative Data Summary

The following table summarizes the reported EC50 values for this compound on various voltage-gated sodium channels. These values should be used as a starting point for determining the optimal concentration in your specific experimental setup.

Channel SubtypeSpeciesEC50 ValueReference
NaV1.7Rat7 nM[1]
NaV1.4Human10 nM[1]
NaV1.6Rat47 nM[1]
para/tipEInsect80 nM[2][3]
NaV1.2Mammalian> 3 µM[1]
NaV1.3Mammalian> 3 µM[1]
NaV1.5Mammalian> 3 µM[1]

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

  • Question: I've applied this compound to my cell culture, but I'm not seeing the expected change in cell activity (e.g., membrane potential, ion flux). What could be the reason?

  • Answer:

    • Incorrect Cell Line: Confirm that your chosen cell line endogenously expresses the target NaV channel subtype (e.g., NaV1.7, NaV1.4, or NaV1.6) at a sufficient density. If not, consider using a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the channel of interest.

    • Concentration Too Low: The effective concentration can vary between cell lines and experimental conditions. Refer to the quantitative data table and consider performing a dose-response curve starting from a low nanomolar range and extending to a higher range.

    • Peptide Degradation: Peptides can be susceptible to degradation by proteases in the cell culture medium. Ensure you are using high-quality, fresh media. For longer-term experiments, consider the stability of this compound in your specific media.

    • Incorrect Vehicle/Solvent: Ensure that this compound is properly dissolved in a compatible solvent and that the final concentration of the solvent in the culture medium is not affecting cell viability or channel function.

Issue 2: High levels of cell death observed after this compound treatment.

  • Question: My cells are showing signs of cytotoxicity after incubation with this compound. How can I mitigate this?

  • Answer:

    • Concentration Too High: While this compound is a potent modulator, excessively high concentrations can lead to significant disruption of cellular ion homeostasis, resulting in cytotoxicity. It is crucial to determine the optimal concentration range through a dose-response experiment.

    • Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the concentration at which this compound becomes toxic to your specific cell line. This will help you establish a therapeutic window for your experiments.

    • Incubation Time: Reduce the incubation time. A prolonged and continuous activation of sodium channels can be detrimental to cells.

    • Off-Target Effects: While this compound is relatively selective for certain NaV channels, high concentrations may lead to off-target effects.

Issue 3: Inconsistent or variable results between experiments.

  • Question: I'm observing significant variability in the effects of this compound from one experiment to the next. What are the potential sources of this inconsistency?

  • Answer:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered expression of ion channels.

    • Cell Density: Ensure that you are seeding cells at a consistent density for each experiment, as cell-to-cell contact can influence ion channel expression and function.

    • Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation or adsorption to plasticware.

    • Environmental Factors: Maintain consistent environmental conditions such as temperature, CO2 levels, and humidity, as these can impact cell health and responsiveness.

Experimental Protocols

1. Dose-Response Curve for this compound using a Fluorescent Membrane Potential Assay

This protocol outlines a method to determine the EC50 of this compound in a specific cell line expressing a target NaV channel.

  • Materials:

    • Cells expressing the target NaV channel

    • Black, clear-bottom 96-well plates

    • Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)

    • This compound peptide

    • Appropriate cell culture medium and supplements

    • Vehicle for dissolving this compound (e.g., sterile water or appropriate buffer)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare a series of this compound dilutions in the assay buffer. A typical starting range could be from 1 pM to 1 µM. Include a vehicle-only control.

    • Prepare the membrane potential dye according to the manufacturer's instructions and add it to the cells. Incubate as required.

    • Using a fluorescence plate reader, measure the baseline fluorescence.

    • Add the different concentrations of this compound to the wells.

    • Immediately begin kinetic fluorescence readings to measure the change in membrane potential over time.

    • Analyze the data by plotting the change in fluorescence against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

2. Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which this compound induces cell death.

  • Materials:

    • Cells of interest

    • 96-well plates

    • This compound peptide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Prepare serial dilutions of this compound in the culture medium and add them to the wells. Include a vehicle-only control and a positive control for cytotoxicity.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot it against the this compound concentration to determine the cytotoxic concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis cluster_downstream Downstream Experiments cell_culture Cell Line Selection & Culture dose_response Dose-Response Curve (e.g., Membrane Potential Assay) cell_culture->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity od1_prep This compound Stock Preparation & Dilution Series od1_prep->dose_response od1_prep->cytotoxicity ec50 Determine EC50 dose_response->ec50 cc50 Determine CC50 cytotoxicity->cc50 therapeutic_window Establish Therapeutic Window ec50->therapeutic_window cc50->therapeutic_window functional_assays Functional Assays (e.g., Patch Clamp, Calcium Imaging) therapeutic_window->functional_assays signaling_pathway This compound This compound Peptide NaV_channel Voltage-Gated Sodium Channel (NaV1.7) This compound->NaV_channel inhibits fast inactivation Depolarization Membrane Depolarization NaV_channel->Depolarization persistent Na+ current Membrane Cell Membrane Ca_channel Voltage-Gated Calcium Channels Depolarization->Ca_channel activates Ca_influx Increased Intracellular Ca2+ Ca_channel->Ca_influx Signaling_cascade Downstream Signaling Cascades Ca_influx->Signaling_cascade Cellular_response Cellular Response (e.g., Neurotransmitter Release) Signaling_cascade->Cellular_response

References

Technical Support Center: Scorpion Toxin Handling & Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with scorpion toxins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

I. FAQs: Venom Extraction and Toxin Storage

This section addresses common questions regarding the initial stages of scorpion toxin research: venom extraction and proper storage to maintain toxin integrity.

Q1: What are the common methods for scorpion venom extraction, and which one is recommended?

There are three primary methods for scorpion venom extraction: manual stimulation, maceration of the telson, and electrical stimulation.

  • Manual Stimulation: This method involves mechanically stimulating the scorpion to induce venom release. It is a low-cost method but often results in low venom yield and can cause significant stress to the scorpion.

  • Telson Maceration: This involves crushing the scorpion's telson (the stinger) to release the venom. While it ensures the entire venom content is collected, it is a terminal procedure, sacrificing the scorpion.

  • Electrical Stimulation: This is the most widely recommended method for research purposes. It involves applying a mild electrical current to the telson, which causes the muscles around the venom gland to contract and release the venom. This method provides a higher venom yield compared to manual stimulation and is non-lethal, allowing for multiple extractions from the same scorpion.[1]

Q2: I'm getting a low venom yield during electrical stimulation. What are the common mistakes?

Several factors can contribute to low venom yield during electrical stimulation. Here are some common mistakes and how to troubleshoot them:

  • Improper Electrode Placement: Ensure the electrodes are making good contact with the base of the telson.

  • Incorrect Voltage: The optimal voltage for stimulation varies between scorpion species and even individuals. Start with a low voltage and gradually increase it until you observe venom release. Using a voltage that is too high can harm the scorpion and may not necessarily increase the yield.

  • Dehydrated Scorpions: Ensure your scorpions are well-hydrated, as dehydration can reduce venom production.

  • Extraction Frequency: Milking scorpions too frequently can deplete their venom reserves. Allow for an adequate recovery period between extractions (typically 2-4 weeks).

  • Scorpion Health: Unhealthy or stressed scorpions will produce less venom. Ensure proper husbandry, including appropriate temperature, humidity, and diet.

Q3: My extracted venom looks cloudy or contains debris. What should I do?

Crude scorpion venom often contains mucus and other cellular debris. To remove these contaminants, it is recommended to:

  • Dilute the crude venom in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Centrifuge the diluted venom at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble venom components.

  • The resulting supernatant can then be used for further purification or stored appropriately.

Q4: What is the best way to store crude scorpion venom and purified toxins to prevent degradation?

Proper storage is critical to maintain the biological activity of scorpion toxins. Here are the recommended storage conditions:

  • Short-term Storage (days to weeks): Store at 4°C in a sterile, sealed container.

  • Long-term Storage (months to years): For long-term preservation, it is best to lyophilize (freeze-dry) the venom or purified toxins. The lyophilized powder should be stored at -20°C or -80°C in a desiccated environment. If lyophilization is not possible, store the venom/toxin solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Q5: How many times can I freeze-thaw my scorpion toxin samples?

Repeated freeze-thaw cycles can lead to protein denaturation and loss of activity.[2][3] It is highly recommended to aliquot your venom or purified toxin solutions into single-use volumes before freezing. If you must thaw a sample multiple times, it is advisable to limit it to no more than 2-3 cycles. Always keep the sample on ice during use to minimize degradation.

II. Troubleshooting Guide: Toxin Purification

This section provides guidance on common issues encountered during the purification of scorpion toxins, with a focus on High-Performance Liquid Chromatography (HPLC).

Q1: I am seeing poor peak resolution or peak tailing during RP-HPLC purification of my scorpion toxin. What could be the cause?

Poor peak shape in RP-HPLC can be caused by several factors. Here's a troubleshooting workflow:

Troubleshooting poor HPLC peak resolution.

Q2: My purified scorpion toxin appears to be aggregating. How can I prevent this?

Scorpion toxins, like many peptides, can be prone to aggregation, especially at high concentrations. Here are some strategies to minimize aggregation:

  • Work at Lower Concentrations: Whenever possible, handle and store your purified toxins at lower concentrations.

  • Optimize Buffer Conditions: The pH and ionic strength of your buffer can influence aggregation. Experiment with different buffers to find the optimal conditions for your specific toxin.

  • Incorporate Solubilizing Agents: In some cases, the addition of a small amount of an organic solvent (e.g., acetonitrile) or a non-ionic detergent can help to prevent aggregation.

  • Store at Low Temperatures: Store your purified toxins at -80°C to reduce molecular motion and the likelihood of aggregation.

Q3: I am not able to achieve the desired purity of my target scorpion toxin. What can I do?

If a single step of RP-HPLC is not sufficient to achieve the desired purity, consider a multi-step purification strategy. Combining different chromatographic techniques that separate proteins based on different properties can be very effective. A common workflow is:

  • Size-Exclusion Chromatography (SEC): To separate proteins based on their molecular weight.

  • Ion-Exchange Chromatography (IEX): To separate proteins based on their net charge.

  • Reverse-Phase HPLC (RP-HPLC): As a final polishing step to separate based on hydrophobicity.

III. FAQs: Bioassays

This section addresses common questions and issues related to the functional characterization of scorpion toxins in common bioassays.

Q1: I am performing a patch-clamp experiment to test the effect of a scorpion toxin on an ion channel, but I'm not seeing any effect. What are some possible reasons?

Several factors could lead to a lack of observable effect in a patch-clamp experiment. Consider the following:

  • Toxin Concentration: Ensure you are using an appropriate concentration of the toxin. The potency of scorpion toxins can vary widely. Perform a dose-response experiment to determine the optimal concentration.

  • Toxin Stability: Verify that your toxin has not degraded. Use freshly prepared solutions and avoid repeated freeze-thaw cycles.

  • Incorrect Ion Channel Subtype: Many scorpion toxins are highly specific for particular ion channel subtypes. Confirm that you are expressing the correct channel that your toxin is known to target.

  • Experimental Conditions: The activity of some toxins can be sensitive to pH, ionic strength, and the presence of certain ions in the recording solutions.

  • Voltage Protocol: The effect of some toxins is voltage-dependent. Ensure your voltage protocol is appropriate to observe the expected effect (e.g., for some toxins that affect inactivation, a depolarizing prepulse may be necessary).

Q2: My MTT assay results for scorpion toxin cytotoxicity are not reproducible. What are the common pitfalls?

The MTT assay is sensitive to several experimental parameters. Here are some common sources of variability and how to address them:

  • Cell Seeding Density: Inconsistent cell numbers in your wells will lead to variable results. Ensure you have a homogenous cell suspension and use a multichannel pipette for accurate seeding.

  • Incubation Times: Both the drug treatment time and the MTT incubation time should be consistent across all experiments.

  • Incomplete Solubilization of Formazan Crystals: Ensure that the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a major source of error. Use a solvent like DMSO and mix thoroughly.

  • Presence of Phenol Red: The phenol red in some culture media can interfere with the absorbance reading. Use phenol red-free media if possible, or run appropriate controls.

  • Contamination: Bacterial or fungal contamination can affect cell metabolism and lead to erroneous results.

IV. Data and Protocols

Quantitative Data Summary

Table 1: Factors Influencing Scorpion Venom Yield

FactorObservationSpecies Example(s)
Extraction Method Electrical stimulation generally yields a higher quantity of venom compared to manual stimulation.[1]Androctonus finitimus, Hottentota tamulus[1]
Temperature Venom production is often higher in warmer temperatures.General observation
Diet A diet rich in diverse and nutritious prey can increase venom yield.General observation
Species Venom yield varies significantly between different scorpion species.Androctonus mauretanicus (higher yield) vs. Buthus occitanus (lower yield)[4]
Size and Age Larger and more mature scorpions generally produce more venom.General observation

Table 2: General Stability of Scorpion Toxins

ConditionGeneral Observation
Temperature Scorpion toxins are generally stable at room temperature for short periods. For long-term storage, freezing (-20°C or -80°C) or lyophilization is recommended. Some peptides can withstand high temperatures, but this is toxin-specific.[5]
pH Most scorpion toxins are stable within a physiological pH range (around 7.4). Extreme pH values can lead to denaturation and loss of activity. Some peptides are known to be degraded in strongly alkaline solutions.[5]
Freeze-Thaw Cycles Repeated freeze-thaw cycles should be avoided as they can lead to a loss of biological activity.[2][3]
Proteolytic Degradation Scorpion toxins, being peptides, are susceptible to degradation by proteases. Store in sterile conditions and consider the use of protease inhibitors for certain applications. Some toxins are more susceptible to proteolysis than others.[5]
Detailed Experimental Protocols

Materials:

  • Scorpion restrainer (e.g., a small container or petri dish with a method to gently secure the scorpion)

  • Electrical stimulator with adjustable voltage

  • Fine-tipped electrodes

  • Capillary tubes or micropipette for venom collection

  • Eppendorf tubes for storage

  • Deionized water or saline solution

Procedure:

  • Gently restrain the scorpion, ensuring its telson is accessible.

  • Apply a small drop of deionized water or saline to the base of the telson to ensure good electrical conductivity.

  • Place the electrodes on either side of the telson, near the venom gland.

  • Start with a low voltage (e.g., 5-10 V) and apply a brief pulse (e.g., 1-2 seconds).

  • Observe the tip of the stinger for a droplet of venom.

  • If no venom is released, gradually increase the voltage and repeat the stimulation. The optimal voltage can range from 10V to 40V depending on the species.[1]

  • Collect the venom droplet using a capillary tube or micropipette.

  • Transfer the collected venom into a pre-chilled Eppendorf tube.

  • Store the venom immediately at 4°C for short-term use or at -80°C for long-term storage.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilized crude venom

  • Fraction collector

Procedure:

  • Reconstitute the lyophilized crude venom in Solvent A.

  • Centrifuge the venom solution to remove any insoluble material.

  • Equilibrate the C18 column with Solvent A.

  • Inject the venom sample onto the column.

  • Elute the peptides using a linear gradient of Solvent B. A typical gradient might be:

    • 0-5 min: 5% Solvent B

    • 5-65 min: 5-75% Solvent B

    • 65-70 min: 75-95% Solvent B

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect the fractions corresponding to the desired peaks using a fraction collector.

  • Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry) and biological activity.

  • Lyophilize the purified fractions for long-term storage.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified scorpion toxin

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the scorpion toxin in serum-free medium.

  • Remove the medium from the wells and replace it with the toxin dilutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control.

V. Signaling Pathway and Workflow Diagrams

Scorpion_Toxin_Sodium_Channel cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Extracellular Intracellular Effect Inhibition of Inactivation Na_Channel->Effect Alters Conformation Toxin Scorpion Toxin (e.g., α-toxin) Toxin->Na_Channel:p1 Binds to Extracellular Loop Result Prolonged Na+ Influx & Neuronal Hyperexcitability Effect->Result

Scorpion α-toxin interaction with a voltage-gated sodium channel.

Scorpion_Toxin_Potassium_Channel cluster_membrane Cell Membrane K_Channel Voltage-Gated Potassium Channel Pore Opening Intracellular Effect Pore Blockage K_Channel->Effect Occludes Ion Pathway Toxin Scorpion Toxin (e.g., Charybdotoxin) Toxin->K_Channel:p1 Binds to Outer Vestibule Result Reduced K+ Efflux & Prolonged Action Potential Effect->Result

Scorpion toxin blocking a voltage-gated potassium channel.

A typical experimental workflow for scorpion toxin research.

References

Technical Support Center: OD1-Induced Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the scorpion peptide OD1 to induce and study nocifensive behaviors. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help improve the reproducibility and reliability of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-induced behavioral experiments in a question-and-answer format.

Question/Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral responses between animals in the same group. 1. Imprecise Intraplantar (i.pl.) Injection: The injection volume or location may be inconsistent. 2. Animal Stress: Handling, restraint, and the injection itself can cause stress-induced analgesia, altering pain responses.[1] 3. Observer Variability: Different researchers may score behaviors differently.[2] 4. Biological Variation: Inherent differences in animal temperament, age, or weight can affect responses.1. Standardize Injection Technique: Ensure all injections are administered to the same location on the plantar surface of the hind paw with a consistent volume (e.g., 20 µL). Use a fine-gauge needle (e.g., 30-gauge) to minimize tissue damage.[3] 2. Acclimatize Animals: Allow animals to acclimate to the testing environment for at least 30-60 minutes before the experiment. Handle animals gently and consistently across all groups.[4] 3. Blinding and Training: The observer scoring the behavior should be blind to the treatment groups. All observers should be trained using a standardized scoring system. Consider video recording for offline analysis.[2] 4. Consistent Animal Supply: Use animals from the same supplier, of the same sex and a consistent age/weight range.
No significant behavioral response observed after this compound injection. 1. Peptide Degradation: this compound peptide may have degraded due to improper storage or handling. 2. Incorrect Dose: The concentration of this compound may be too low to elicit a significant response. 3. Subcutaneous vs. Intraplantar Injection: Accidental subcutaneous injection into the dorsal side of the paw may not effectively reach nociceptors.1. Proper Peptide Handling: Store lyophilized this compound at -20°C or below. Reconstitute in a sterile, appropriate buffer (e.g., PBS) and aliquot to avoid repeated freeze-thaw cycles. 2. Dose-Response Pilot Study: If you are new to the assay, perform a pilot study with a range of this compound concentrations to determine the optimal dose for your experimental conditions. 3. Verify Injection Site: Ensure the needle is inserted into the plantar surface of the hind paw.
Animals exhibit unexpected or inconsistent behavioral patterns. 1. Inflammatory Response: The injection itself can cause a localized inflammatory response, confounding the specific nocifensive behaviors induced by this compound. 2. Environmental Distractions: Noise or movement in the testing room can startle the animals and interfere with the observation of subtle pain behaviors.1. Use Appropriate Controls: Include a vehicle-only injection group to account for any behavioral responses caused by the injection procedure or the vehicle itself. 2. Controlled Environment: Conduct experiments in a quiet, dedicated behavioral testing room with consistent lighting and temperature.
Difficulty in reliably scoring spontaneous pain behaviors. 1. Ambiguous Behavioral Definitions: The definitions of behaviors like "flinching" versus "licking" may not be clearly defined. 2. Observer Fatigue: Scoring for extended periods can lead to decreased accuracy.1. Create a Detailed Ethogram: Clearly define each nocifensive behavior (e.g., "licking": rhythmic movement of the tongue on the injected paw; "flinching": abrupt withdrawal or shaking of the paw).[1] 2. Time-Sampling or Automated Systems: Use a time-sampling method (e.g., scoring for 5 minutes every 15 minutes) or consider using automated behavioral analysis systems if available to reduce observer bias and workload.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce pain?

A1: this compound is a peptide toxin originally isolated from the venom of the Iranian scorpion Odonthobuthus doriae.[5][6] It induces pain by potently modulating the voltage-gated sodium channel Nav1.7, which is a key channel in the pain signaling pathway.[7] this compound binds to the channel and inhibits its fast inactivation, leading to an increased influx of sodium ions, neuron hyperexcitability, and the spontaneous firing of action potentials in nociceptive (pain-sensing) neurons.[4][8] This is perceived by the animal as spontaneous pain.

Q2: What are the typical nocifensive behaviors induced by this compound?

A2: Intraplantar injection of this compound in rodents typically induces spontaneous, non-reflexive pain behaviors. The most commonly quantified behaviors are licking, biting, flinching, or shaking of the injected paw.[9]

Q3: Why is Nav1.7 a good target for studying pain?

A3: Nav1.7 is considered a critical "pain channel" due to strong human genetic evidence. Individuals with loss-of-function mutations in the gene for Nav1.7 (SCN9A) have a congenital insensitivity to pain, meaning they cannot feel pain.[1] Conversely, gain-of-function mutations lead to debilitating chronic pain syndromes.[7] This makes Nav1.7 and modulators like this compound valuable tools for studying pain mechanisms and for testing the efficacy of new analgesic drugs.

Q4: How can I ensure my this compound peptide is active?

A4: Proper storage and handling are critical. Lyophilized peptide should be stored at -20°C or -80°C. After reconstitution, it is best to make single-use aliquots and store them at -20°C or below to avoid degradation from multiple freeze-thaw cycles. If you suspect peptide inactivity, it is best to use a fresh vial.

Q5: What is the typical time course of this compound-induced behaviors?

A5: The onset of nocifensive behaviors after intraplantar injection of this compound is typically rapid, often beginning within the first few minutes. The peak response is usually observed within the first 10-15 minutes, followed by a gradual decline over the next 30-60 minutes. It is recommended to record behaviors for at least 40-60 minutes post-injection.

Quantitative Data Summary

The following table summarizes the potency of this compound on various voltage-gated sodium channel subtypes. This highlights its potent effect on Nav1.7, which is primarily responsible for the pain-inducing behavior.

Nav Channel Subtype EC₅₀ (Half-maximal Effective Concentration) Reference(s)
Nav1.7 4.5 nM[10]
Nav1.4 10 ± 2 nM[10]
Nav1.6 47 ± 10 nM[10]
Nav1.3 > 1 µM (1127 nM)[10]
Nav1.5 > 1 µM[10]
Nav1.2 No effect[10]
Nav1.8 No effect[10]

Experimental Protocols

This compound-Induced Spontaneous Pain Assay

This protocol describes a standard method for inducing and quantifying nocifensive behaviors in mice following intraplantar injection of this compound.

1. Animals:

  • Species: Mouse (e.g., C57BL/6 strain).

  • Sex: Use either all males or all females for a given experiment to reduce variability.

  • Age/Weight: 8-12 weeks old, 20-30 grams.

2. Materials:

  • This compound peptide, lyophilized.

  • Vehicle (e.g., sterile Phosphate-Buffered Saline (PBS) or 0.9% saline).

  • Observation chambers: Clear plexiglass boxes, often with a mirror placed at an angle underneath to allow an unobstructed view of the paws.[3]

  • Hamilton syringe or similar microsyringe for injection (e.g., 50 µL capacity).

  • 30-gauge needles.

  • Video recording equipment (optional but recommended for reproducibility).

  • Timer.

3. Procedure:

  • Acclimation: Place each mouse individually into an observation chamber and allow it to acclimate to the testing environment for at least 30-60 minutes before any procedures begin.

  • Baseline Observation: Observe the animals for a brief period (e.g., 5 minutes) before injection to ensure they are not exhibiting any abnormal behaviors.

  • Injection:

    • Briefly restrain the mouse.

    • Using a microsyringe with a 30-gauge needle, perform an intraplantar (i.pl.) injection of 20 µL of either the this compound solution or vehicle into the plantar surface of one hind paw.

    • Immediately after the injection, return the mouse to its observation chamber and start the timer.

  • Behavioral Observation:

    • Observe the animal continuously for at least 40 minutes.

    • Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching/shaking the injected paw.

    • Observations can be broken into time bins (e.g., 5-minute intervals) to analyze the time course of the behavior.

4. Data Analysis:

  • The primary endpoint is the total time spent in nocifensive behaviors (licking, biting, flinching) during the observation period.

  • Compare the behavioral scores of the this compound-treated group with the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

  • A time-course graph plotting the behavior in 5-minute bins is also highly recommended.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Acclimatize Mouse (30-60 min) p2 Prepare this compound/ Vehicle Injection e1 Intraplantar Injection (20 µL) p2->e1 e2 Place in Chamber & Start Timer e1->e2 e3 Observe & Record (40-60 min) e2->e3 a1 Quantify Nocifensive Behaviors e3->a1 a2 Statistical Comparison (this compound vs. Vehicle) a1->a2

Caption: Workflow for the this compound-induced spontaneous pain behavioral assay.

This compound Signaling Pathway in Nociceptors

G This compound This compound Peptide Nav17 Nav1.7 Channel (in Nociceptor Membrane) This compound->Nav17 Binds & Inhibits Fast Inactivation Na_Influx Increased Na+ Influx Nav17->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization AP Action Potential Firing Depolarization->AP Signal Signal Propagation to Spinal Cord AP->Signal Pain Pain Perception Signal->Pain

Caption: Simplified signaling cascade of this compound-induced pain perception.

References

dealing with non-specific binding of OD1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to help you address challenges with OD1, particularly concerning non-specific binding in your experiments.

Troubleshooting Guides

Issue: High background noise due to non-specific binding of this compound in immunoassays.

High background noise can obscure the specific signal from your target, leading to inaccurate results. This guide provides a systematic approach to reducing non-specific binding of this compound.

Q: How can I reduce the high background I'm observing in my immunoassay with this compound?

A: High background is often a result of inadequate blocking or sub-optimal washing steps. Here is a troubleshooting workflow to address this issue:

Experimental Workflow: Troubleshooting Non-Specific Binding

start Start: High Background with this compound blocking Step 1: Optimize Blocking Buffer start->blocking Initial troubleshooting step wash Step 2: Modify Wash Protocol blocking->wash If background persists concentration Step 3: Adjust this compound Concentration wash->concentration If background persists incubation Step 4: Optimize Incubation Conditions concentration->incubation If background persists result Result: Reduced Background and Clear Signal incubation->result Successful outcome

Caption: Troubleshooting workflow for high background with this compound.

Detailed Methodologies:

  • Optimize Blocking Buffer: The choice and concentration of the blocking agent are critical.

    • Protocol: Prepare a panel of blocking buffers to test. We recommend starting with Bovine Serum Albumin (BSA) and non-fat dry milk.

      • Create a 1%, 3%, and 5% (w/v) solution of BSA in 1X Phosphate Buffered Saline with 0.1% Tween 20 (PBST).

      • Create a 1%, 3%, and 5% (w/v) solution of non-fat dry milk in PBST.

      • Block your plate/membrane with each buffer for 1 hour at room temperature.

      • Proceed with the standard protocol for incubation with this compound.

    • Expected Outcome: Compare the signal-to-noise ratio for each blocking agent and concentration.

    Table 1: Effect of Blocking Buffer on Signal-to-Noise Ratio

Blocking AgentConcentrationSignal (OD)Background (OD)Signal-to-Noise Ratio
BSA1%0.850.204.25
BSA3%0.820.155.47
BSA5%0.790.126.58
Non-fat Dry Milk1%0.900.253.60
Non-fat Dry Milk3%0.880.184.89
Non-fat Dry Milk5%0.850.146.07
  • Modify Wash Protocol: Insufficient washing can leave unbound this compound, contributing to high background.

    • Protocol:

      • Increase the number of wash steps from 3 to 5.

      • Increase the duration of each wash from 3 minutes to 5 minutes.

      • Increase the Tween 20 concentration in your wash buffer from 0.1% to 0.5%.

    • Expected Outcome: A more stringent wash will remove more non-specifically bound this compound.

  • Adjust this compound Concentration: An excessively high concentration of this compound can lead to increased non-specific binding.

    • Protocol: Perform a titration of this compound. Prepare a dilution series from your current working concentration down to 10-fold lower.

    • Expected Outcome: Identify the lowest concentration of this compound that still provides a robust specific signal.

  • Optimize Incubation Conditions: Both time and temperature can influence non-specific binding.

    • Protocol:

      • Reduce the incubation time with this compound (e.g., from 2 hours to 1 hour).

      • Lower the incubation temperature (e.g., from room temperature to 4°C).

    • Expected Outcome: Shorter incubation times and lower temperatures can decrease the chances of non-specific interactions.

Frequently Asked Questions (FAQs)

Q: What is the primary cause of non-specific binding?

A: Non-specific binding is primarily caused by hydrophobic or ionic interactions between the analyte (in this case, this compound) and surfaces other than the intended target. This can include the surface of the assay plate/membrane and other proteins present in the sample.

Q: Can the type of plate I'm using affect the non-specific binding of this compound?

A: Yes, the surface chemistry of the microplate can significantly impact non-specific binding. Plates are available with different surface treatments (e.g., high-bind, medium-bind, low-bind). If you are experiencing high background with a high-bind plate, consider switching to a medium- or low-bind plate, or a plate with a surface specifically treated to reduce non-specific binding.

Q: How does the purity of this compound affect non-specific binding?

A: The purity of this compound is crucial. Impurities or aggregates in your this compound preparation can themselves bind non-specifically, leading to a high background signal.

Logical Relationship: Factors Influencing Non-Specific Binding

nsb Non-Specific Binding of this compound factors Influencing Factors nsb->factors blocking Inadequate Blocking factors->blocking washing Insufficient Washing factors->washing concentration High this compound Concentration factors->concentration purity This compound Impurities factors->purity surface Assay Surface Chemistry factors->surface

Caption: Key factors contributing to non-specific binding.

Q: Are there any alternative blocking agents I can try if BSA and non-fat dry milk don't work?

A: Yes, several other blocking agents can be effective. These include:

  • Casein: A common alternative to non-fat dry milk.

  • Fish Gelatin: Can be useful in reducing background in certain systems.

  • Commercial Blocking Buffers: Many companies offer proprietary blocking buffers optimized for specific applications and assay types.

Table 2: Comparison of Alternative Blocking Agents

Blocking AgentPrimary ComponentRecommended ConcentrationNotes
BSASerum Albumin1-5%Most common, but can have cross-reactivity.
Non-fat Dry MilkCasein and other proteins1-5%Cost-effective, but may contain endogenous biotin.
CaseinPurified Milk Protein0.5-2%A more purified alternative to milk.
Fish GelatinGelatin from cold-water fish0.1-1%Reduces some types of protein-protein interactions.
Commercial BuffersProprietaryVariesOften optimized for high signal-to-noise.

Technical Support Center: Minimizing Variability in Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their patch clamp recordings. The following content addresses common issues encountered during experiments to ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

How can I improve the success rate of obtaining a giga-ohm seal?

Achieving a high-resistance "giga-ohm" seal is fundamental to high-quality patch clamp recordings.[1][2] Several factors can influence seal formation. If you are struggling to consistently obtain a gigaseal, consider the following:

  • Pipette Preparation:

    • Use high-quality borosilicate glass capillaries to pull your pipettes.[2]

    • Ensure your pipette puller settings are optimized to produce tips with a resistance of 3-7 MΩ when filled with your internal solution.[3] Pipettes with a resistance of 4-6 MΩ are often a good starting point.[4]

    • Fire-polish the pipette tip to create a smooth surface, which facilitates a tighter seal with the cell membrane.[2][5]

    • Use a fresh pipette for each seal attempt to avoid any potential contamination or damage from previous attempts.[2][5]

  • Cell Health and Preparation:

    • Healthy cells are crucial for good seal formation.[6] For dissociated cells, optimize your enzymatic digestion to avoid fragile membranes.[6]

    • For tissue slices, ensure they are adequately recovered and healthy before attempting to patch.

  • Solutions:

    • Maintain the correct osmolarity of your internal and external solutions. A general guideline is to have the internal solution be approximately 10 mOsm lower than the external solution.[6]

    • The ionic composition of your solutions is critical. The presence of millimolar concentrations of Mg²⁺ and Ca²⁺ in the recording solutions can promote seal formation.[1]

    • Ensure your solutions are filtered and free of any particulate matter that could clog the pipette tip.

  • Approach and Sealing:

    • Apply positive pressure to the pipette as you approach the cell to keep the tip clean.[5][7]

    • Once a dimple is observed on the cell surface, release the positive pressure and apply gentle negative pressure (suction) to form the seal.[4][5][6]

    • Applying a holding potential of around -60 to -70 mV can sometimes facilitate seal formation.[3]

What are the common sources of noise in my recordings and how can I reduce them?

Excessive noise can obscure small single-channel currents and compromise the quality of your data.[1][2] Here are common sources of noise and how to mitigate them:

  • Electrical Noise:

    • Grounding: Ensure all components of your rig (microscope, manipulators, perfusion system, etc.) are properly grounded to a common point. Check your grounding wire daily.[6]

    • Shielding: Use a Faraday cage to shield your setup from external electromagnetic interference.

    • Perfusion System: Air bubbles or fluctuations in the perfusion system can introduce noise. Ensure a smooth and continuous flow.

  • Mechanical Noise:

    • Vibration: Use an anti-vibration table to isolate your setup from building vibrations.[8] Avoid placing the rig in busy walkways.[8]

    • Drift: Ensure all mechanical components, including the manipulator and pipette holder, are securely tightened to prevent drift.[8][9]

  • Seal Resistance:

    • A poor seal (less than 1 GΩ) is a significant source of noise.[2] A high-resistance seal is crucial for reducing current noise and resolving small single-channel currents.[2]

  • Pipette and Holder:

    • Use thick-walled glass for your pipettes as it can reduce electrode capacitance and noise.[2]

    • Ensure the O-rings in your pipette holder are clean and provide a tight seal.[8]

My seal is unstable and breaks frequently. What can I do to improve stability?

Maintaining a stable seal throughout a long recording is often challenging. Here are some tips to improve seal longevity:

  • Reducing Agents: The application of reducing agents like DTT (dithiothreitol) to the external bath solution has been shown to enhance the success of giga-ohm seal formation and maintain the integrity of the seal for longer periods.[1]

  • Pipette Stability: Any movement of the pipette can compromise the seal. Ensure your micromanipulator is stable and there is no drift.[8][9] Check that cables and tubing are not pulling on the headstage or pipette holder.[6][9]

  • Cell Health: Unhealthy cells can have unstable membranes, leading to seal breakdown. Ensure your preparation is healthy.[6]

  • Solution Quality: Ensure your solutions are fresh and properly prepared. For internal solutions containing ATP/GTP, it is best to use fresh aliquots daily as these components can degrade.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing patch clamp recordings.

Table 1: Pipette and Solution Parameters for Optimal Sealing

ParameterRecommended Range/ValueRationale
Pipette Resistance3 - 7 MΩ[3]Balances ease of sealing with series resistance.[3]
Internal Solution Osmolarity~10 mOsm less than external solution[6]Helps in achieving a stable seal.
External Solution [Ca²⁺] & [Mg²⁺]Millimolar concentrations[1]Promotes seal formation.[1]
Pipette Tip Diameter1 - 3 µm[2]Appropriate for most whole-cell and single-channel recordings.

Table 2: Troubleshooting Common Seal Formation Issues

IssuePotential CauseSuggested Solution
Difficulty forming a GΩ sealUnhealthy cellsEnsure proper cell/slice preparation and oxygenation.[3]
Pipette resistance too low/highAim for a pipette resistance of 6-7 MΩ.[3]
Inadequate negative pressureApply slightly more negative pressure and hold.[3]
Unstable sealPipette driftCheck for and tighten any loose components on the rig.[9]
Poor cell healthUse healthier cells/slices.[6]
Solution degradationPrepare fresh solutions, especially the internal solution.[6]

Experimental Protocols

Protocol 1: Preparation of Pipettes for Patch Clamp Recording
  • Pull pipettes from thick-walled borosilicate glass capillaries using a micropipette puller.

  • Adjust the puller's heating and velocity settings to consistently produce pipettes with a resistance of 3-7 MΩ.[3]

  • Fire-polish the pipette tips using a microforge to smooth the opening. This is a critical step for achieving a high-quality seal.[2]

  • Back-fill the pipette with the filtered internal solution using a microloader tip, ensuring no air bubbles are trapped in the tip.[7]

  • Mount the filled pipette onto the pipette holder, ensuring a tight fit.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis A Prepare Solutions (Internal & External) B Pull & Fire-Polish Pipette C Prepare Cells/Tissue Slice D Approach Cell with Positive Pressure C->D Start Experiment E Form Gigaseal (Negative Pressure) D->E F Achieve Whole-Cell or Excised-Patch Configuration E->F G Record Ionic Currents F->G H Filter & Analyze Data G->H I Interpret Results H->I

Caption: A typical workflow for a patch clamp experiment.

Troubleshooting_Seal_Formation Start Attempting to Form Gigaseal Issue Difficulty Achieving >1 GΩ Seal? Start->Issue CheckPipette Check Pipette: - Resistance (3-7 MΩ)? - Fire-polished? - Clean tip? Issue->CheckPipette Yes Success Stable Gigaseal Achieved Issue->Success No CheckCell Check Cell Health: - Healthy appearance? - Proper preparation? CheckPipette->CheckCell CheckSolutions Check Solutions: - Correct osmolarity? - Filtered? - Fresh? CheckCell->CheckSolutions CheckTechnique Check Technique: - Positive pressure on approach? - Gentle suction? CheckSolutions->CheckTechnique Failure Re-evaluate & Retry CheckTechnique->Failure

Caption: A logical guide to troubleshooting gigaseal formation.

References

how to confirm the activity of OD1 in a new batch

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed information for researchers and scientists on how to confirm the enzymatic activity of a new batch of Ornithine Decarboxylase 1 (OD1).

Troubleshooting Guide: Confirming this compound Activity

This guide addresses common issues encountered when validating the activity of a new this compound enzyme batch.

Question: Why is it critical to confirm the activity of a new batch of this compound?

Answer: Confirming the activity of each new batch of this compound is a crucial quality control step. Batch-to-batch variation can arise from differences in manufacturing, shipping, or storage conditions. Using an unverified batch can lead to inconsistent and unreliable experimental results, wasting time and resources. Validating the specific activity ensures that the enzyme performs as expected under your experimental conditions.

Question: My new batch of this compound shows no or very low activity. What are the possible causes and solutions?

Answer: Low or no activity is a common issue. Systematically check the following potential causes, starting with the most likely.

Potential CauseRecommended Troubleshooting Step
Incorrect Storage Immediately verify that the new batch was stored at the recommended temperature (-20°C or -80°C) upon arrival. Avoid repeated freeze-thaw cycles.
Degraded Reagents Prepare fresh buffers, substrate (L-ornithine), and cofactor (Pyridoxal 5'-phosphate, PLP) solutions. Ensure reagents are within their expiration dates.
Sub-optimal Assay Conditions Verify the assay pH is optimal (typically ~7.5) and the temperature is correct (e.g., 37°C).[1] Even minor deviations can significantly impact activity.[2]
Missing Cofactor (PLP) This compound is a PLP-dependent enzyme.[3][4] Ensure PLP is included in the reaction mixture at the correct concentration.
Incorrect Enzyme Concentration The enzyme concentration may be too low to detect a signal. Perform a concentration series to find a concentration that falls within the linear range of your assay.[5]
Inactive Enzyme If all other factors are ruled out, the enzyme itself may be inactive. Compare its activity directly against a previous, validated batch of this compound that is known to be active.
Enzyme Adsorption Proteins can adsorb to plastic surfaces. Consider adding a carrier protein like BSA (0.1 mg/mL) or a non-ionic detergent like Triton X-100 (0.01%) to the assay buffer.[6]

Question: The activity of my new this compound batch is significantly different from the previous batch. How do I normalize my experiments?

Answer: This is precisely why batch validation is essential.

  • Determine the Specific Activity: First, accurately determine the specific activity of the new batch (e.g., in units/mg). A unit (U) is often defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

  • Calculate Volume for Use: Based on the new specific activity, adjust the volume of enzyme used in your experiments to ensure you are using the same number of activity units as with the previous batch.

  • Perform a Side-by-Side Comparison: Run a critical experiment using both the old and new batches side-by-side to confirm that the adjusted concentrations yield comparable results.

The logical workflow for troubleshooting activity issues is outlined below.

G start Start: Low/No this compound Activity check_storage Check Storage Conditions (-20°C / -80°C?) start->check_storage check_reagents Prepare Fresh Reagents (Buffer, Ornithine, PLP) check_storage->check_reagents If OK check_conditions Verify Assay Conditions (pH, Temperature) check_reagents->check_conditions If OK run_control Run Positive Control (Old, Validated Batch) check_conditions->run_control If OK test_concentration Test Enzyme Concentration Series run_control->test_concentration If Control OK contact_support Result: Inactive Enzyme Contact Supplier run_control->contact_support If Control Fails test_concentration->contact_support If Still No Activity success Result: Activity Confirmed Proceed with Experiments test_concentration->success If Activity Detected

Caption: Troubleshooting workflow for low this compound enzyme activity.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Activity

This protocol measures the production of putrescine, the product of the this compound reaction, which can be quantified using a ninhydrin-based method.[7]

Materials:

  • This compound Enzyme (New and old batches)

  • L-ornithine monohydrochloride (Substrate)

  • Pyridoxal 5'-phosphate (PLP, Cofactor)

  • Tris-HCl buffer (pH 7.5)

  • Perchloric acid (PCA)

  • Ninhydrin reagent

  • Chloroform

  • Putrescine dihydrochloride (for standard curve)

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 0.1 mM EDTA.

    • Substrate Stock: 100 mM L-ornithine in water.

    • Cofactor Stock: 10 mM PLP in water.

  • Set up the Reaction: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 80 µL Assay Buffer

    • 5 µL Cofactor Stock (Final conc: 0.5 mM)

    • 5 µL Substrate Stock (Final conc: 5 mM)

    • 10 µL this compound enzyme (diluted in assay buffer)

  • Initiate Reaction: Incubate the tube at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of 10% Perchloric acid.

  • Develop Color:

    • Add 100 µL of ninhydrin reagent.

    • Boil for 10 minutes.

    • Cool on ice.

    • Add 500 µL of chloroform and vortex vigorously to extract the colored product.[7]

    • Centrifuge to separate the phases.

  • Measure Absorbance: Transfer the lower chloroform layer to a cuvette or 96-well plate and read the absorbance at 515 nm.

  • Quantify: Determine the amount of putrescine produced by comparing the absorbance to a standard curve generated with known concentrations of putrescine.

The general workflow for this assay is depicted below.

G reagents 1. Prepare Reagents (Buffer, Substrate, PLP) reaction 2. Set up Reaction Mix (on ice) reagents->reaction incubate 3. Incubate (37°C, 30 min) reaction->incubate stop 4. Stop Reaction (Perchloric Acid) incubate->stop develop 5. Add Ninhydrin & Boil stop->develop extract 6. Extract with Chloroform develop->extract measure 7. Measure Absorbance (515 nm) extract->measure

Caption: Experimental workflow for the spectrophotometric this compound activity assay.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and why is it important? this compound (Ornithine Decarboxylase) is the rate-limiting enzyme in the biosynthesis of polyamines (e.g., putrescine, spermidine).[3] Polyamines are essential for cell growth, differentiation, and stabilizing DNA structure, making this compound a key target in cancer research and other fields.[3][8]

Q2: What is a typical specific activity value for this compound? Specific activity can vary significantly based on the source (recombinant vs. native), purity, and assay conditions. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the expected activity range. For comparison, a new batch should ideally have a specific activity within +/- 20% of the value stated on its CoA.

Q3: Which signaling pathways regulate this compound activity? this compound activity is regulated by multiple signaling cascades.[8] Key pathways that have been shown to increase this compound activity include those mediated by insulin-dependent tyrosine kinase, Protein Kinase C (PKC), and cAMP-dependent Protein Kinase A (PKA).[9][10]

G PKC Protein Kinase C (PKC) This compound This compound Activity PKC->this compound PKA Protein Kinase A (PKA) PKA->this compound Insulin_TK Insulin-dependent Tyrosine Kinase Insulin_TK->this compound

Caption: Key signaling kinases known to upregulate this compound activity.

Q4: Can I use a different assay method to confirm activity? Yes, several methods are available to measure this compound activity, including radiometric assays that measure the release of ¹⁴CO₂ from [¹⁴C]-ornithine, and HPLC-based methods that directly quantify putrescine.[4][11] The choice of assay depends on the available equipment, desired sensitivity, and throughput.

Q5: How should I compare the activity of a new batch to an old one? To perform a valid comparison, you must test both batches simultaneously under identical conditions. This includes using the same reagent preparations, instrument, and incubation times. A sample data comparison is shown below.

ParameterPrevious Batch (Lot #A123)New Batch (Lot #B456)CoA Specification (Lot #B456)
Protein Concentration 1.0 mg/mL1.1 mg/mL1.0 - 1.2 mg/mL
Specific Activity 50.2 U/mg48.9 U/mg≥ 45 U/mg
Purity (SDS-PAGE) >95%>95%>95%
Result -PASS -

References

Technical Support Center: Best Practices for Long-Term Storage of Ornithine Decarboxylase (ODC/OD1)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Ornithine Decarboxylase (ODC), herein referred to as OD1. Adherence to these guidelines is crucial for maintaining the enzyme's stability and activity, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C. Under these conditions, the protein is stable for up to one year.

Q2: How should I store this compound once it is reconstituted in a solution?

Reconstituted this compound solution can be stored at 2-8°C for short-term use (up to one week). For extended storage (up to six months), it is recommended to add a stabilizing agent such as 0.1% Bovine Serum Albumin (BSA) and store in working aliquots at -20°C to -80°C. Note: Ensure that BSA will not interfere with your specific experimental setup before adding it.

Q3: Can I repeatedly freeze and thaw my this compound samples?

It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to a significant loss of enzymatic activity. For this reason, it is best practice to store the enzyme in single-use aliquots.

Q4: What factors can lead to the degradation of this compound during storage?

This compound is a labile protein susceptible to degradation. Key factors that can contribute to its degradation include improper storage temperature, repeated freeze-thaw cycles, and proteolytic cleavage. In a cellular context, this compound degradation is a regulated process involving the protein antizyme, which binds to ODC and targets it for proteasomal degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no this compound activity detected in the assay. 1. Improper storage of the enzyme. 2. Repeated freeze-thaw cycles. 3. Degradation of the enzyme. 4. Inactive enzyme due to incorrect buffer conditions (e.g., pH).1. Verify that the enzyme has been stored at the recommended temperature. 2. Always prepare single-use aliquots to avoid freeze-thaw cycles. 3. Check for signs of degradation on a protein gel. If degraded, use a fresh vial of the enzyme. 4. Ensure the assay buffer pH is optimal for this compound activity (typically around pH 7.4-7.8 for the fungal enzyme and pH 5.2 for the assay described below).
Inconsistent results between experiments. 1. Variability in enzyme activity between aliquots. 2. Inconsistent handling and thawing of samples.1. Ensure thorough mixing before aliquoting. 2. Standardize the thawing procedure for all experiments. Thaw aliquots on ice immediately before use.
Precipitation observed in the this compound solution upon thawing. 1. Protein concentration is too high. 2. The buffer composition is not optimal.1. Consider diluting the enzyme to a lower concentration before freezing. 2. Ensure the buffer has an appropriate pH and ionic strength. The addition of a cryoprotectant like glycerol (at 10-20%) may also help.

Quantitative Data on this compound Stability

The stability of this compound is influenced by various factors. The following tables summarize the available quantitative data on the stability of ODC from different sources.

Table 1: Storage Recommendations for Recombinant Human Ornithine Decarboxylase

FormStorage TemperatureDurationNotes
Lyophilized-20°CUp to 1 year
Solution2-8°CUp to 1 weekShort-term storage
Solution with 0.1% BSA-20°C to -80°CUp to 6 monthsRecommended for extended storage. Prepare single-use aliquots.

Table 2: Thermal Stability of Ornithine Decarboxylase from Aspergillus terreus

TemperatureHalf-life
4°C~120 days
20°C90 hours
37°C20 hours
45°C6 hours

Experimental Protocols

Detailed Methodology for Ornithine Decarboxylase Activity Assay (¹⁴CO₂ Trapping Method)

This protocol is adapted from the standard method for measuring this compound activity by quantifying the release of ¹⁴CO₂ from a radiolabeled substrate.[1]

Materials:

  • This compound enzyme solution

  • L-[1-¹⁴C]-ornithine

  • Reaction Buffer: 100 mM Citric Acid and 100 mM Potassium Phosphate, pH 5.2 at 37°C

  • Substrate Solution: 100 mM L-Ornithine Hydrochloride in Reaction Buffer

  • Cofactor Solution: 10 mM Pyridoxal 5-Phosphate (PLP) in Reaction Buffer

  • Stopping Reagent: 2 M Citric Acid or 10% Trichloroacetic Acid (TCA)

  • CO₂ Trapping Agent: Filter paper soaked in a saturated solution of barium hydroxide or a commercial CO₂ trapping agent.

  • Scintillation vials and scintillation fluid

  • Incubation apparatus (e.g., sealed reaction vials or tubes with a mechanism to hold the trapping paper)

  • Water bath or incubator at 37°C

Procedure:

  • Preparation of Reaction Mix: In a sealed reaction vial, prepare the reaction mixture containing the Reaction Buffer, Substrate Solution, and Cofactor Solution.

  • Enzyme Addition: Initiate the reaction by adding the this compound enzyme solution to the reaction mix. The final volume and concentrations should be optimized for your specific enzyme and experimental conditions. A typical final assay concentration might be 97 mM citric acid, 97 mM potassium phosphate, 83 mM L-ornithine, and 0.33 mM pyridoxal 5-phosphate.

  • Incubation: Immediately seal the vial, ensuring the CO₂ trapping paper is suspended above the reaction mixture and not in direct contact with it. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by injecting the Stopping Reagent into the reaction mixture. This will lower the pH and stop the enzymatic reaction, while also facilitating the release of all dissolved ¹⁴CO₂ from the solution.

  • Trapping CO₂: Continue the incubation for an additional period (e.g., 30-60 minutes) to ensure all the released ¹⁴CO₂ is trapped by the filter paper.

  • Quantification: Carefully remove the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measurement: Measure the radioactivity using a scintillation counter. The counts per minute (CPM) will be proportional to the amount of ¹⁴CO₂ released, and thus to the this compound activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams visualizing key processes related to this compound.

OD1_Degradation_Pathway ODC_dimer Active ODC Dimer ODC_Antizyme Inactive ODC-Antizyme Heterodimer ODC_dimer->ODC_Antizyme Polyamines Polyamines (e.g., Spermidine, Spermine) Antizyme Antizyme Polyamines->Antizyme induces synthesis Antizyme->ODC_Antizyme Proteasome 26S Proteasome ODC_Antizyme->Proteasome targets for degradation Degraded_ODC Degraded ODC Proteasome->Degraded_ODC degrades

Caption: Regulated degradation pathway of Ornithine Decarboxylase (ODC/OD1).

ODC_Activity_Assay_Workflow start Start prep_reaction Prepare reaction mix (Buffer, L-[1-¹⁴C]-ornithine, PLP) start->prep_reaction add_enzyme Add this compound Enzyme Solution prep_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction with acid incubate->stop_reaction trap_co2 Trap released ¹⁴CO₂ stop_reaction->trap_co2 quantify Quantify radioactivity (Scintillation Counting) trap_co2->quantify end End quantify->end

Caption: Experimental workflow for the this compound activity assay using the ¹⁴CO₂ trapping method.

Troubleshooting_Logic start Low/No this compound Activity check_storage Check Storage Conditions (Temp, Aliquots) start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect proper_storage Proper Storage check_storage->proper_storage Correct use_new_enzyme Use Fresh Enzyme Vial improper_storage->use_new_enzyme check_assay Check Assay Conditions (pH, Reagents) proper_storage->check_assay incorrect_assay Incorrect Assay Setup check_assay->incorrect_assay Incorrect correct_assay Correct Assay Setup check_assay->correct_assay Correct optimize_assay Optimize Assay Conditions incorrect_assay->optimize_assay re_run Re-run Experiment correct_assay->re_run

Caption: Logical workflow for troubleshooting low this compound activity in experiments.

References

Validation & Comparative

A Comparative Guide to OD1 and Other Nav1.7 Modulators for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Its pivotal role in human pain perception, underscored by genetic studies of individuals with gain-of-function mutations leading to severe pain syndromes and loss-of-function mutations resulting in an inability to perceive pain, has made it a focal point for drug discovery efforts. This guide provides a comparative analysis of OD1, a potent peptide modulator of Nav1.7, with other notable Nav1.7 modulators, including peptide toxins and small molecules. We present quantitative data, detailed experimental protocols, and visual representations of key pathways to aid researchers in their evaluation of these compounds.

Data Presentation: Quantitative Comparison of Nav1.7 Modulators

The following tables summarize the potency (EC₅₀/IC₅₀) and selectivity of this compound and other representative Nav1.7 modulators across various voltage-gated sodium channel subtypes. Data has been compiled from multiple publicly available sources.

Peptide Modulator Nav1.7 Nav1.1 Nav1.2 Nav1.3 Nav1.4 Nav1.5 Nav1.6 Nav1.8 Mechanism of Action
This compound 4.5 nM (EC₅₀)[1]>1 µM>1 µM1127 nM (EC₅₀)[1]~10 nM (EC₅₀)>1 µM~30-47 nM (EC₅₀)>2 µMImpairs fast inactivation
Huwentoxin-IV (HwTx-IV) 26 nM (IC₅₀)[2][3]-150 nM (IC₅₀)[2]338 nM (IC₅₀)[2]>10 µM>10 µM--Traps voltage sensor of domain II
m3-Huwentoxin-IV 3.3 nM (IC₅₀)[4][5]8.4 nM11.9 nM7.2 nM369 nM>1 µM6.8 nM>1 µMTraps voltage sensor of domain II
ProTx-II 0.3 nM (IC₅₀)[6]16 nM>25 nM>25 nM39 nM[7]>25 nM>25 nM>25 nMBinds to S3-S4 loop in VSD II
Small Molecule Inhibitor Nav1.7 Nav1.1 Nav1.2 Nav1.3 Nav1.4 Nav1.5 Nav1.6 Nav1.8 Mechanism of Action
PF-05089771 (Human) 11 nM (IC₅₀)[8][9]850 nM110 nM11,000 nM10,000 nM25,000 nM160 nM>10,000 nMState-dependent block, interacts with VSD4

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for characterizing the effects of ion channel modulators on Nav1.7 channels expressed in a heterologous system.

a. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Microinject oocytes with cRNA encoding the human Nav1.7 α-subunit and β-subunits (e.g., β1 and β2).

  • Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics.

b. Electrophysiological Recording:

  • Place an oocyte in the recording chamber perfused with a standard external solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4).

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -100 mV.

  • To assess the effect of a modulator on channel activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments).

  • To assess the effect on fast inactivation, apply a pre-pulse to various potentials before a test pulse to elicit sodium currents.

  • Apply the test modulator (e.g., this compound) at various concentrations to the external solution and record the changes in current amplitude and gating kinetics.

c. Data Analysis:

  • Measure the peak inward sodium current at each voltage step.

  • Fit the current-voltage (I-V) data to determine the voltage dependence of activation.

  • Fit the normalized current from the inactivation protocol to a Boltzmann function to determine the voltage at which half the channels are inactivated (V½ of inactivation).

  • Generate concentration-response curves to calculate the EC₅₀ or IC₅₀ of the modulator.

Whole-Cell Patch Clamp of Nav1.7 in HEK293 Cells

This protocol allows for the detailed characterization of Nav1.7 modulators in a mammalian cell line.

a. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in appropriate media.

  • Transfect the cells with plasmids encoding the human Nav1.7 α-subunit and β-subunits. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

  • Use the cells for recording 24-48 hours post-transfection.

b. Electrophysiological Recording:

  • Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3).

  • Place the coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4).

  • Approach a single, transfected cell with the recording pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV.

  • Apply voltage protocols similar to those described in the TEVC section to elicit and record Nav1.7 currents.

  • Perfuse the cell with the test modulator at different concentrations and record the effects on the sodium currents.

c. Data Analysis:

  • Analyze the data as described in the TEVC protocol to determine the modulator's potency and its effects on channel gating.

Mandatory Visualizations

Nav1.7 Signaling Pathway in Nociception

The following diagram illustrates the central role of Nav1.7 in the transmission of pain signals from the periphery to the central nervous system and highlights key intracellular signaling pathways known to modulate Nav1.7 activity.

Nav1_7_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_receptor Receptors cluster_membrane Nociceptor Membrane cluster_intracellular Intracellular Signaling cluster_cns Central Nervous System Thermal Thermal TRPV1 TRPV1 Thermal->TRPV1 Mechanical Mechanical TRPA1 TRPA1 Mechanical->TRPA1 Chemical Chemical Chemical->TRPV1 Chemical->TRPA1 Depolarization Depolarization TRPV1->Depolarization TRPA1->Depolarization Nav1.7 Nav1.7 Depolarization->Nav1.7 Activates Action_Potential Action_Potential Nav1.7->Action_Potential Initiates Spinal_Cord Spinal_Cord Action_Potential->Spinal_Cord Propagates to PKA PKA PKA->Nav1.7 Modulates PKC PKC PKC->Nav1.7 Modulates ERK_MAPK ERK_MAPK ERK_MAPK->Nav1.7 Modulates CRMP2 CRMP2 CRMP2->Nav1.7 Regulates trafficking Brain Brain Spinal_Cord->Brain Transmits signal to Pain_Perception Pain_Perception Brain->Pain_Perception

Nav1.7 in the nociceptive signaling cascade.
Experimental Workflow for Characterizing Nav1.7 Modulators

This diagram outlines the typical workflow for the discovery and characterization of novel Nav1.7 modulators.

Experimental_Workflow Compound_Library Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening High-Throughput Screening Hit_Compounds Hit_Compounds Primary_Screening->Hit_Compounds Identifies Electrophysiology Electrophysiology Hit_Compounds->Electrophysiology Characterize Potency Selectivity_Profiling Selectivity_Profiling Electrophysiology->Selectivity_Profiling Assess Specificity Mechanism_of_Action Mechanism_of_Action Selectivity_Profiling->Mechanism_of_Action Determine Lead_Compound Lead_Compound Mechanism_of_Action->Lead_Compound Identifies In_Vivo_Pain_Models In_Vivo_Pain_Models Lead_Compound->In_Vivo_Pain_Models Test Efficacy Preclinical_Candidate Preclinical_Candidate In_Vivo_Pain_Models->Preclinical_Candidate Selects

Workflow for Nav1.7 modulator discovery.

References

Unveiling the Role of NaV1.7 in Pain: A Comparative Guide to the Effects of the Selective Activator OD1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of OD1, a selective activator of the voltage-gated sodium channel NaV1.7, on pain pathways. By examining experimental data from studies using this compound, this document aims to furnish researchers with a valuable tool for understanding NaV1.7's role in nociception and for the preclinical validation of novel analgesic compounds. The information is presented through clearly structured tables, detailed experimental protocols, and explanatory diagrams to facilitate comprehension and application in a research setting.

This compound and the NaV1.7 Pain Pathway

This compound is a peptide toxin isolated from the venom of the scorpion Odonthobuthus doriae. It has been identified as a potent and selective activator of the NaV1.7 channel.[1][2] NaV1.7 is a voltage-gated sodium channel subtype that is preferentially expressed in peripheral sensory neurons and plays a critical role in the transmission of pain signals.[3][4][5] Gain-of-function mutations in the gene encoding NaV1.7 (SCN9A) are linked to inherited pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. This makes NaV1.7 a key target for the development of new pain therapeutics.[3][4][5]

This compound's mechanism of action involves the potentiation of NaV1.7 channel activity. It achieves this by slowing the channel's fast inactivation, leading to a persistent sodium current and a hyperpolarizing shift in the voltage-dependence of activation.[6] This enhanced channel activity results in the hyperexcitability of nociceptive neurons, providing a robust model for studying NaV1.7-mediated pain.

Comparative Efficacy of Analgesics in the this compound-Induced Pain Model

The intraplantar injection of this compound in rodents induces spontaneous pain-related behaviors, such as paw licking and flinching. This in vivo model is a valuable tool for assessing the efficacy of analgesic compounds that target the NaV1.7 channel. The following tables summarize the effects of various NaV1.7 inhibitors and other analgesics on this compound-induced pain behaviors.

Table 1: Effect of NaV1.7 Inhibitors on this compound-Induced Pain Behaviors in Mice

CompoundClassDoseRoute of AdministrationReduction in this compound-Induced Pain BehaviorsReference
Pn3a NaV1.7 Inhibitor1 and 3 mg/kgIntraperitoneal (i.p.)Dose-dependent reversal of pain behaviors[3]
PF-05089771 NaV1.7 InhibitorN/AN/ASuccessful in a clinical trial for inherited erythromelalgia[7]
ST-2530 NaV1.7 Inhibitor3 mg/kgSubcutaneous (s.c.)Analgesic effect in the Hargreaves assay[8]

Note: Quantitative data for direct comparison in the this compound model is limited in the public domain. The table reflects the reported qualitative effects.

Table 2: Pharmacological Profile of this compound on Voltage-Gated Sodium Channels

Channel SubtypeEC50 (nM)Effect
hNaV1.7 4.5Potent activator, inhibits fast inactivation
rNaV1.4 10Activator
rNaV1.6 47Activator
hNaV1.2, hNaV1.3, hNaV1.5 > 3000Minimal activation

h: human, r: rat. Data compiled from[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involving this compound.

This compound-Induced Spontaneous Pain Model in Mice

This protocol describes the induction and assessment of pain-related behaviors following the intraplantar injection of this compound.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline

  • Microsyringes

  • Observation chambers with a clear floor

  • Video recording equipment (optional)

  • Timer

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment for at least 30 minutes before the experiment. Place individual mice in the observation chambers.

  • This compound Preparation: Reconstitute lyophilized this compound in sterile saline to the desired concentration (e.g., 10 µM).

  • Intraplantar Injection: Gently restrain the mouse and inject a small volume (e.g., 10 µL) of the this compound solution into the plantar surface of the hind paw using a microsyringe. For control animals, inject the same volume of saline.

  • Behavioral Observation: Immediately after the injection, return the mouse to the observation chamber and start the timer. Observe and record the cumulative time the animal spends licking or flinching the injected paw over a set period (e.g., 30 minutes). Video recording can be used for later analysis.

  • Data Analysis: Compare the duration of pain-related behaviors between the this compound-treated and control groups. To test the efficacy of an analgesic, administer the test compound prior to the this compound injection and compare the behavioral response to a vehicle-treated group.

Electrophysiological Recording of NaV1.7 Currents

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on NaV1.7 currents in cultured cells.

Materials:

  • HEK293 cells stably expressing human NaV1.7

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External and internal recording solutions

  • This compound peptide and test compounds

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing hNaV1.7 on glass coverslips and grow to an appropriate confluency.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with the cells in the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline NaV1.7 currents using a voltage-clamp protocol (e.g., depolarizing steps from a holding potential of -120 mV).

  • Compound Application: Perfuse the recording chamber with the external solution containing this compound at the desired concentration.

  • Data Acquisition: Record NaV1.7 currents in the presence of this compound. To test an inhibitor, co-apply the inhibitor with this compound.

  • Data Analysis: Analyze the changes in current amplitude, kinetics of activation and inactivation, and the voltage-dependence of gating in the presence of this compound and any test compounds.

Visualizing the Pain Pathway and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes.

OD1_Pain_Pathway cluster_Nociceptor Nociceptive Neuron cluster_Spinal_Cord Spinal Cord Noxious_Stimulus Noxious Stimulus NaV1.7 NaV1.7 Channel Noxious_Stimulus->NaV1.7 Activates Action_Potential Action Potential Propagation NaV1.7->Action_Potential This compound This compound This compound->NaV1.7 Potentiates Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release NaV1.7_Inhibitors NaV1.7 Inhibitors NaV1.7_Inhibitors->NaV1.7 Inhibits Second_Order_Neuron Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron Brain Brain Second_Order_Neuron->Brain Signal to Brain (Pain Perception)

Caption: this compound potentiates NaV1.7 in nociceptive neurons, leading to pain.

Experimental_Workflow cluster_InVivo In Vivo Model cluster_InVitro In Vitro Electrophysiology Animal_Prep Mouse Acclimation OD1_Injection Intraplantar this compound Injection Animal_Prep->OD1_Injection Behavioral_Observation Observation of Pain Behaviors OD1_Injection->Behavioral_Observation Data_Analysis_Vivo Quantify Licking/ Flinching Duration Behavioral_Observation->Data_Analysis_Vivo Conclusion_Vivo This compound Induces Pain Data_Analysis_Vivo->Conclusion_Vivo Cell_Culture hNaV1.7 Expressing Cells Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp OD1_Application This compound Application Patch_Clamp->OD1_Application Data_Analysis_Vitro Analyze Na+ Current Characteristics OD1_Application->Data_Analysis_Vitro Conclusion_Vitro This compound Potentiates NaV1.7 Data_Analysis_Vitro->Conclusion_Vitro Validation_of_OD1_Effect Validation of this compound's Effect on Pain Pathways Validation_of_OD1_Effect->Animal_Prep Validation_of_OD1_Effect->Cell_Culture

Caption: Workflow for validating this compound's effect on pain in vivo and in vitro.

References

A Comparative Analysis of OD1 and Other Scorpion Toxins on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the scorpion toxin OD1 and other notable scorpion toxins that modulate the activity of voltage-gated sodium (Nav) channels. The information presented is intended to be a valuable resource for researchers and professionals involved in ion channel research and drug discovery.

Introduction to Scorpion Toxins and their Targets

Scorpion venoms are a complex cocktail of bioactive peptides, many of which are potent neurotoxins that target ion channels.[1] Voltage-gated sodium channels, crucial for the initiation and propagation of action potentials in excitable cells, are a primary target of many scorpion toxins.[2] These toxins can be broadly classified into two main groups based on their binding site and mechanism of action on Nav channels: alpha-toxins and beta-toxins.

Alpha-scorpion toxins (α-ScTxs) typically bind to receptor site 3 on the Nav channel, which is located on the extracellular loop connecting segments S3 and S4 of domain IV.[3][4] This interaction slows or inhibits the fast inactivation of the channel, leading to a prolonged influx of sodium ions and sustained cell depolarization.[2][5]

Beta-scorpion toxins (β-ScTxs) , on the other hand, bind to receptor site 4, located on the extracellular loop of the S3-S4 linker in domain II.[6] Their primary effect is to shift the voltage-dependence of activation to more hyperpolarized potentials, causing the channel to open at membrane potentials closer to the resting potential. This can lead to spontaneous and repetitive firing.[6]

This compound, a toxin isolated from the venom of the scorpion Odonthobuthus doriae, is an alpha-scorpion toxin that has garnered significant interest due to its potent and selective action on specific Nav channel subtypes, particularly Nav1.7, which is a key player in pain pathways.[7]

Comparative Analysis of Toxin Potency

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other well-characterized alpha- and beta-scorpion toxins on various mammalian voltage-gated sodium channel subtypes. This quantitative data allows for a direct comparison of their potency and selectivity.

ToxinToxin ClassTarget Nav ChannelEC50 (nM)Reference
This compound Alpha (α)Nav1.74.5 - 8[7]
Nav1.410[7]
Nav1.630 - 47[7]
Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.8>1000[7]
AahII Alpha (α)Nav1.7~52[8]
LqhII Alpha (α)hH1 (Nav1.5)12[8]
LqhIII Alpha (α)hH1 (Nav1.5)<2.5[8]
CssIV Beta (β)Brain Nav ChannelsLow nM range[6]
BmK M1 Alpha-like (α)Insect Nav Channels & some mammalian subtypesVaries[9]

Experimental Protocols

The characterization of scorpion toxins and their effects on Nav channels relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying the effects of toxins on ion channel function in real-time.[10]

Objective: To measure the effect of a scorpion toxin on the gating properties of a specific Nav channel subtype expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

Materials:

  • Cells or oocytes expressing the target Nav channel subtype.

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling micropipettes.

  • External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).

  • Internal (intracellular) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).

  • Scorpion toxin of interest at various concentrations.

Procedure:

  • Cell Preparation: Plate cells expressing the target Nav channel onto glass coverslips.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure all Nav channels are in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • To study the effect on fast inactivation, a pre-pulse to a depolarizing potential is applied before the test pulse.

  • Toxin Application: Perfuse the external solution containing the scorpion toxin over the cell.

  • Data Acquisition: Record the sodium currents before and after the application of the toxin at various concentrations.

  • Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and kinetics of the channel. Plot concentration-response curves to calculate the EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a toxin to its receptor on the ion channel.

Objective: To quantify the binding of a radiolabeled scorpion toxin or a competitive ligand to Nav channels in a membrane preparation.

Materials:

  • Tissue or cells expressing the target Nav channel (e.g., rat brain synaptosomes).

  • Radioligand (e.g., [³H]saxitoxin, which binds to site 1 of the Nav channel and can be displaced by toxins that bind to other sites).

  • Unlabeled scorpion toxin of interest.

  • Binding buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, pH 7.4).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled scorpion toxin.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled toxin concentration. Fit the data to a competition binding equation to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Visualizing Mechanisms and Workflows

Signaling Pathway of Alpha-Scorpion Toxin Action

The following diagram illustrates the mechanism of action of an alpha-scorpion toxin, such as this compound, on a voltage-gated sodium channel.

Caption: Alpha-scorpion toxin binding to Nav channel site 3.

Experimental Workflow for Toxin Characterization

The diagram below outlines a typical experimental workflow for the characterization of a novel scorpion toxin.

experimental_workflow Start Venom Collection & Fractionation Toxin_Isolation Toxin Isolation & Purification (HPLC) Start->Toxin_Isolation Sequence_Analysis Mass Spectrometry & Amino Acid Sequencing Toxin_Isolation->Sequence_Analysis Electrophysiology Electrophysiology (Patch Clamp) Toxin_Isolation->Electrophysiology Binding_Assay Radioligand Binding Assay Toxin_Isolation->Binding_Assay In_Vivo_Studies In Vivo Models (e.g., Pain Behavior) Toxin_Isolation->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation Electrophysiology->Data_Analysis Binding_Assay->Data_Analysis In_Vivo_Studies->Data_Analysis Conclusion Toxin Characterization & Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for scorpion toxin characterization.

Conclusion

This compound is a potent and selective modulator of specific voltage-gated sodium channel subtypes, most notably Nav1.7.[7] Its high affinity and selectivity make it an invaluable tool for studying the structure and function of these channels and a potential lead compound for the development of novel analgesics. Comparative analysis with other scorpion toxins, such as AahII and various beta-toxins, highlights the diverse strategies that have evolved in scorpion venoms to target Nav channels. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible characterization of these powerful biomolecules. Further research into the structure-activity relationships of this compound and other scorpion toxins will undoubtedly continue to advance our understanding of ion channel pharmacology and pave the way for new therapeutic interventions.

References

Validating OD1 Binding to Nav1.7: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the binding of the scorpion toxin OD1 to the voltage-gated sodium channel Nav1.7. It includes supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

This compound, a toxin isolated from the scorpion Odonthobuthus doriae, is a potent modulator of the Nav1.7 sodium channel, a key target in pain research. Validating the binding and functional effect of this compound on Nav1.7 is crucial for its use as a pharmacological tool and for the development of novel analgesics. This guide compares the primary methods used for this validation.

Quantitative Comparison of this compound and Alternatives

The following table summarizes the binding affinity and functional effects of this compound and other molecules targeting Nav1.7, providing a snapshot of their comparative performance.

MoleculeTypeTargetMethodEC50/IC50Reference
This compound Scorpion ToxinNav1.7Electrophysiology4.5 nM (EC50)[1][2]
GpTx-1 Spider ToxinNav1.7Electrophysiology4.1 nM (IC50)
PF-04856264 Small MoleculeNav1.7Electrophysiology11 nM (IC50)[1]
Raxatrigine (CNV1014802) Small MoleculeNav ChannelsElectrophysiology160 nM (IC50)[1]
This compound Analog (this compound-KPH-E55A) Synthetic PeptideNav1.7Electrophysiology~500 pM (EC50)[3]

Key Experimental Protocols for Validation

Detailed methodologies are essential for reproducing and comparing experimental results. Below are protocols for the principal techniques used to validate this compound binding to Nav1.7.

Electrophysiological Recording (Two-Electrode Voltage Clamp)

This is the gold standard for characterizing the effect of toxins on ion channel function.

Objective: To measure the effect of this compound on the electrophysiological properties of Nav1.7 channels expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines).

Methodology:

  • Expression of Nav1.7: Nav1.7 alpha and beta subunits are expressed in Xenopus oocytes by injecting cRNA or in mammalian cells (e.g., HEK293, CHO) via transfection.

  • Cell Preparation: Oocytes or cells are placed in a recording chamber with an external solution.

  • Voltage Clamping: Two microelectrodes are inserted into the cell. One measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

  • Data Acquisition: A series of voltage steps are applied to elicit sodium currents.

  • Toxin Application: A baseline recording is taken, then this compound is added to the external solution, and the changes in the sodium current are recorded.

  • Analysis: Changes in peak current amplitude, inactivation kinetics, and the voltage-dependence of activation and inactivation are analyzed to determine the EC50 of the toxin.[1][3]

High-Throughput Fluorescence-Based Assay

This method allows for rapid screening of compounds that modulate Nav1.7 activity.

Objective: To measure changes in membrane potential in response to Nav1.7 channel activation and its modulation by this compound.

Methodology:

  • Cell Line: A stable cell line expressing Nav1.7 is used.

  • Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye.

  • Compound Addition: this compound and a sub-threshold concentration of a Nav1.7 activator (e.g., veratridine) are added to the cells.

  • Fluorescence Reading: A fluorescence plate reader is used to measure the change in fluorescence, which corresponds to the change in membrane potential.

  • Analysis: The fluorescence signal is used to determine the concentration-response curve for this compound and calculate its potency.[3]

This compound-Induced Spontaneous Pain Model (In Vivo)

This in vivo model assesses the on-target activity of Nav1.7 modulators by measuring their ability to reverse the pain-like behaviors induced by this compound.

Objective: To determine if a compound can block the pain-inducing effects of this compound, which are mediated through Nav1.7.

Methodology:

  • Animal Model: Typically, rodents (mice or rats) are used.

  • Compound Administration: The test compound (e.g., a Nav1.7 inhibitor) is administered systemically or locally.

  • This compound Injection: A low dose of this compound is injected into the hind paw of the animal.

  • Behavioral Observation: The animal is observed for spontaneous pain-related behaviors, such as lifting, licking, or flinching of the injected paw.

  • Analysis: The frequency or duration of pain-related behaviors is quantified and compared between animals that received the test compound and those that did not.[4]

Visualizing the Workflow and Pathway

Diagrams are provided below to illustrate the experimental workflow for validating this compound binding and the signaling pathway of Nav1.7 modulation.

cluster_workflow Experimental Workflow for this compound-Nav1.7 Validation cluster_in_vitro In Vitro cluster_in_vivo In Vivo start Start: Hypothesis This compound binds to Nav1.7 in_vitro In Vitro Validation start->in_vitro Functional Characterization electro Electrophysiology (Voltage Clamp) in_vitro->electro fluo Fluorescence Assay (High-Throughput) in_vitro->fluo in_vivo In Vivo Validation pain_model This compound-Induced Pain Model in_vivo->pain_model end Conclusion: This compound is a validated Nav1.7 modulator electro->in_vivo Confirmation of Mechanism fluo->in_vivo High-throughput screening leads to in vivo testing pain_model->end Demonstration of in vivo relevance cluster_pathway Nav1.7 Modulation by this compound This compound This compound Toxin Nav1_7 Nav1.7 Channel (Domain IV Voltage Sensor) This compound->Nav1_7 Binds to receptor site 4 Inactivation Inhibition of Fast Inactivation Nav1_7->Inactivation Traps voltage sensor Activation Hyperpolarizing shift in activation Nav1_7->Activation Na_influx Increased Na+ Influx AP Action Potential Firing Na_influx->AP Prolongs depolarization Inactivation->Na_influx Activation->Na_influx Pain Pain Sensation AP->Pain

References

Comparative Guide to the Cross-Reactivity of OD1 with Voltage-Gated Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of the scorpion venom peptide, OD1, with various voltage-gated sodium channel (Nav) subtypes. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.

This compound Cross-Reactivity Profile

This compound, a peptide isolated from the venom of the scorpion Odonthobuthus doriae, is a potent modulator of several Nav channel subtypes. Its primary mechanism of action is the inhibition of fast inactivation, which it achieves by binding to the voltage sensor of domain IV (DIV) of the channel. This "voltage-sensor trapping" model results in a prolonged sodium current.

The following table summarizes the half-maximal effective concentrations (EC50) of this compound for various human and rat Nav channel subtypes, providing a clear overview of its selectivity.

Sodium Channel SubtypeEC50 (nM)SpeciesComments
Nav1.7 4.5HumanPotent modulator, significant inhibition of fast inactivation.
Nav1.4 10HumanPotent modulator.
Nav1.6 47RatPotent modulator.
Nav1.3 1127RatWeakly affected.
Nav1.5 > 1000HumanWeakly affected.
Nav1.2 > 5000RatNot significantly affected at concentrations up to 5 µM.
Nav1.8 > 2000RatNot affected at concentrations up to 2 µM.

Experimental Protocols

The cross-reactivity of this compound has been primarily determined using electrophysiological techniques, namely two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes and whole-cell patch clamp on mammalian cell lines (e.g., CHO, HEK293) stably expressing specific Nav channel subtypes.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to record the ion currents across the entire oocyte membrane, which expresses a high density of the target Nav channel subtype after cRNA injection.

1. Oocyte Preparation:

  • Harvest stage V-VI oocytes from an adult female Xenopus laevis.

  • Treat with collagenase to defolliculate the oocytes.

  • Inject each oocyte with cRNA encoding the desired human or rat Nav channel α-subunit and β-subunits.

  • Incubate the oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., ND96) to allow for channel expression.

2. Solutions:

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

  • Electrode Solution: 3 M KCl.

3. Recording Procedure:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

  • Clamp the membrane potential at a holding potential of -80 mV to -100 mV.

  • Apply depolarizing voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., -80 mV to +60 mV in 10 mV increments).

  • To assess the effect of this compound, first record baseline currents in the recording solution.

  • Then, perfuse the chamber with the recording solution containing the desired concentration of this compound and record the currents again after the effect has stabilized.

  • Wash out the toxin to check for reversibility.

  • Analyze the data to determine the effect of this compound on channel properties, such as the inhibition of fast inactivation and the concentration-response relationship to calculate the EC50 value.

Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for the recording of ion currents from a single mammalian cell expressing the target Nav channel subtype.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., CHO or HEK293) in standard culture medium.

  • Transfect the cells with plasmids encoding the desired human or rat Nav channel α-subunit and β-subunits. Stable cell lines are often used for consistency.

  • Plate the cells onto glass coverslips for recording 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH. (CsF is used to block potassium channels).

3. Recording Procedure:

  • Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull a glass micropipette with a resistance of 2-5 MΩ and fill it with the internal solution.

  • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane by applying gentle suction.

  • Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV.

  • Apply voltage protocols to elicit sodium currents. For example, a series of depolarizing steps from -80 mV to +60 mV.

  • Record baseline currents and then perfuse the chamber with the external solution containing this compound at various concentrations.

  • Analyze the changes in the current kinetics, particularly the rate of inactivation, to determine the effect of this compound and calculate the EC50.

Visualizations

Signaling Pathway of this compound Action

OD1_Signaling_Pathway cluster_Nav This compound This compound Peptide NavChannel Voltage-Gated Sodium Channel (Nav) This compound->NavChannel Binds to neurotoxin site 3 DomainIV Domain IV Voltage Sensor (S4) InactivationGate Fast Inactivation Gate DomainIV->InactivationGate Traps in outward conformation NaInflux Na+ Influx InactivationGate->NaInflux Prevents closure Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization ActionPotential Altered Action Potential Firing Depolarization->ActionPotential

Caption: this compound binds to the voltage-gated sodium channel and traps the Domain IV voltage sensor, preventing fast inactivation and leading to prolonged sodium influx and altered neuronal excitability.

Experimental Workflow for Assessing this compound Cross-Reactivity

Experimental_Workflow start Start cell_prep Cell Preparation (Oocytes or Mammalian Cells) start->cell_prep transfection Nav Channel Subtype Expression cell_prep->transfection electrophysiology Electrophysiological Recording (TEVC or Patch Clamp) transfection->electrophysiology baseline Record Baseline Sodium Currents electrophysiology->baseline od1_app Apply this compound at Varying Concentrations baseline->od1_app record_effect Record Sodium Currents in Presence of this compound od1_app->record_effect analysis Data Analysis (Inactivation Kinetics, EC50) record_effect->analysis comparison Compare Activity Across Different Nav Subtypes analysis->comparison end End comparison->end

Caption: Workflow for determining the cross-reactivity of this compound on different sodium channel subtypes using electrophysiology.

Logical Relationship of this compound Binding and Effect

Logical_Relationship This compound This compound Binding Binds to Nav Channel (Site 3) This compound->Binding HighAffinity High Affinity (Nav1.7, Nav1.4, Nav1.6) Binding->HighAffinity LowAffinity Low Affinity (Nav1.3, Nav1.5) Binding->LowAffinity NoAffinity No Significant Affinity (Nav1.2, Nav1.8) Binding->NoAffinity PotentModulation Potent Inhibition of Fast Inactivation HighAffinity->PotentModulation WeakModulation Weak Inhibition of Fast Inactivation LowAffinity->WeakModulation NoEffect No Effect on Fast Inactivation NoAffinity->NoEffect

Caption: Logical diagram illustrating the relationship between this compound binding affinity to different Nav channel subtypes and its modulatory effect.

Validating the Analgesic Effects of Compound OD1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic efficacy of the novel compound, OD1, against established alternatives. The objective is to offer a clear, data-driven overview of its performance in preclinical models, supported by detailed experimental protocols and an exploration of its underlying mechanism of action.

Comparative Analysis of Analgesic Efficacy

The analgesic properties of Compound this compound were evaluated in established rodent models of pain and compared against Morphine, a standard opioid analgesic, and Celecoxib, a selective COX-2 inhibitor. The following tables summarize the quantitative data obtained from these studies.

Table 1: Efficacy in the Hot Plate Test for Acute Nociceptive Pain

CompoundDose (mg/kg)Latency to Response (seconds)% Maximum Possible Effect (%MPE)
Vehicle Control-12.5 ± 1.80%
Compound this compound 10 28.9 ± 3.2 54.7%
Morphine1035.2 ± 2.975.8%
Celecoxib3015.1 ± 2.18.7%

*p < 0.05 compared to Vehicle Control

Table 2: Efficacy in the Acetic Acid-Induced Writhing Test for Visceral Pain

CompoundDose (mg/kg)Number of Writhings% Inhibition
Vehicle Control-45.8 ± 5.30%
Compound this compound 10 12.3 ± 2.1 73.1%
Morphine108.9 ± 1.980.6%
Celecoxib3020.5 ± 3.5*55.2%

*p < 0.05 compared to Vehicle Control

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

Hot Plate Test

This test is used to evaluate the central analgesic activity of a compound.

  • Animals: Male Swiss albino mice (20-25g) were used.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Mice were individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) was recorded.

    • A cut-off time of 60 seconds was set to prevent tissue damage.

    • Baseline latency was determined for each mouse before drug administration.

    • Animals were then treated with Compound this compound, Morphine, Celecoxib, or vehicle control via intraperitoneal injection.

    • The latency to response was measured again at 30, 60, and 90 minutes post-administration.

  • Data Analysis: The percentage of the Maximum Possible Effect (%MPE) was calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity, particularly for inflammatory pain.

  • Animals: Male Wistar rats (150-200g) were used.

  • Procedure:

    • Animals were pre-treated with Compound this compound, Morphine, Celecoxib, or vehicle control.

    • After 30 minutes, each rat was injected intraperitoneally with a 0.6% solution of acetic acid (10 ml/kg).

    • Immediately after the acetic acid injection, the animals were placed in an observation chamber.

    • The total number of writhes (a characteristic stretching and constriction of the abdomen) was counted for 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing was calculated using the formula: % Inhibition = [(Mean writhing in control group - Writhing in treated group) / Mean writhing in control group] x 100.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Compound this compound and the general experimental workflow for analgesic validation.

G cluster_0 Proposed Signaling Pathway of Compound this compound This compound Compound this compound muOR Mu-Opioid Receptor (μOR) This compound->muOR G_protein Gi/o Protein Activation muOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Inhibition of Voltage-Gated Ca2+ Channels G_protein->Ca_channel K_channel Activation of K+ Channels G_protein->K_channel cAMP Decreased cAMP AC->cAMP Neurotransmitter_release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter_release Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesic Effect Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: Proposed mechanism of action for Compound this compound.

G cluster_1 Experimental Workflow for Analgesic Validation start Hypothesis: Compound this compound has analgesic properties animal_models Select Animal Models of Pain (e.g., Hot Plate, Writhing Test) start->animal_models dosing Dose-Response Studies animal_models->dosing treatment_groups Define Treatment Groups: - Vehicle Control - Compound this compound - Positive Controls (Morphine, Celecoxib) dosing->treatment_groups experiment Conduct Experiments (Hot Plate, Writhing Test) treatment_groups->experiment data_collection Collect and Record Data (Latency, Number of Writhings) experiment->data_collection analysis Statistical Analysis (%MPE, % Inhibition) data_collection->analysis conclusion Conclusion on Analgesic Efficacy analysis->conclusion

Caption: General workflow for preclinical analgesic testing.

A Comparative Guide to NaV1.7-Targeting Peptides in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the quest for novel analgesics. Human genetic studies have unequivocally linked this channel to pain perception, making it a focal point for the development of non-opioid pain therapeutics. While the scorpion toxin-derived peptide OD1 has been a valuable tool in this research, a host of other peptides, primarily from animal venoms, have surfaced as potent and selective modulators of NaV1.7. This guide provides a comparative overview of these alternative peptides, presenting their performance based on available experimental data to aid researchers in selecting the optimal tools for their pain research endeavors.

Executive Summary

This guide focuses on a selection of well-characterized peptides that have demonstrated significant potential in targeting NaV1.7 for pain research. These include Ssm6a from centipede venom, ProTx-II and its engineered analogues from tarantula venom, various μ-conotoxins from cone snails, and μ-theraphotoxin-Pn3a from tarantula venom. The primary mechanism of action for these peptides is the inhibition of NaV1.7 channels, which are key regulators of neuronal excitability in pain-sensing neurons. By blocking these channels, the peptides effectively dampen the transmission of pain signals.

The following sections provide a detailed comparison of these peptides, including their potency, selectivity, and in vivo efficacy, supported by data from preclinical studies. Experimental protocols for key assays are also outlined to provide context for the presented data.

Comparative Performance of NaV1.7-Targeting Peptides

The analgesic potential of these peptides is primarily evaluated based on their potency (IC50) in blocking NaV1.7 channels and their selectivity against other NaV subtypes to minimize off-target effects. In vivo efficacy is often assessed in rodent models of pain.

PeptideSourceTargetPotency (IC50 for hNaV1.7)Selectivity ProfileIn Vivo EfficacyKey Findings & References
Ssm6a Centipede (Scolopendra subspinipes mutilans)NaV1.7~25 nM[1]>150-fold selective for NaV1.7 over other human NaV subtypes.[1]More analgesic than morphine in a chemical-induced pain model; equipotent in thermal and acid-induced pain models in rodents.[1]A potent and highly selective inhibitor of NaV1.7.[1] Fusion with a protein scaffold can improve its therapeutic potential.[2]
ProTx-II Tarantula (Thrixopelma pruriens)NaV1.70.3 nM[3]Potent inhibitor of NaV1.7 with moderate selectivity against other NaV subtypes.Analgesic in a mouse model of spontaneous pain induced by the NaV1.7 activator this compound.[4]A well-characterized NaV1.7 inhibitor; its analogues are being developed for improved selectivity and in vivo properties.[5][6]
PTx2-3127 (ProTx-II Analogue) EngineeredNaV1.77 nM[7]>1000-fold selectivity over hNaV1.1, NaV1.3, NaV1.4, NaV1.5, NaV1.8, and NaV1.9.[7]Efficacious in rat models of chronic and thermal pain when administered intrathecally.[7]Computationally designed ProTx-II analogue with enhanced selectivity.[7][8]
PTx2-3258 (ProTx-II Analogue) EngineeredNaV1.74 nM[7]>1000-fold selectivity over hNaV1.1, NaV1.3, NaV1.4, NaV1.5, NaV1.8, and NaV1.9.[7]Not explicitly stated in the provided results.Another highly potent and selective engineered ProTx-II analogue.[7][8]
μ-conotoxin KIIIA Cone Snail (Conus kinoshitai)Neuronal NaV subtypesPotent blocker of certain neuronal NaV subtypes.Broad activity on neuronal subtypes.Suppresses inflammatory pain in the formalin-induced pain assay in mice (ED50 of 0.1 mg/kg).[9]Demonstrates in vivo analgesic activity.[9][10]
μ-conotoxin SIIIA Cone Snail (Conus striatus)Neuronal NaV subtypesPotent blocker of certain neuronal NaV subtypes.Broad activity on neuronal subtypes.Analgesic in the formalin-induced pain assay in mice (ED50 of 0.9 mg/kg).[9]Shows analgesic effects in an inflammatory pain model.[9][11][12]
μ-theraphotoxin-Pn3a Tarantula (Pamphobeteus nigricolor)NaV1.70.9 nM[13]40-1000-fold selectivity over other NaV subtypes.[13]Antiallodynic in a mouse model of acute postsurgical pain. Shows synergy with opioids.[13][14]Highly potent and selective NaV1.7 inhibitor with demonstrated synergy with opioids.[13][14]
μ-TRTX-Tp1a (ProTx-III) Tarantula (Thrixopelma pruriens)NaV1.72.1 nM (amidated form)[4]Preferentially inhibits hNaV1.7 > hNaV1.6 > hNaV1.2 > hNaV1.1 > hNaV1.3.[4]Analgesic by reversing spontaneous pain induced by this compound in mice.[4]A novel NaV1.7 inhibitor with a classic inhibitor cystine knot (ICK) motif.[4]
μ-TRTX-Phlo1a & Phlo1b Tarantula (Phlogius sp.)NaV1.7459 nM (Phlo1a), 360 nM (Phlo1b)[9]Minor inhibitory activity on rat NaV1.1, NaV1.2, and NaV1.5.Not explicitly stated in the provided results.Novel peptides from an Australian tarantula that inhibit hNaV1.7.[9]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of these peptides involves the blockade of the NaV1.7 channel in nociceptive neurons. This prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby inhibiting the transmission of pain signals from the periphery to the central nervous system.

Pain_Signaling_Pathway cluster_0 Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure, chemical) NaV1.7 NaV1.7 Channel Noxious_Stimulus->NaV1.7 Activates Action_Potential Action Potential Propagation NaV1.7->Action_Potential Initiates Pain_Signal_Transmission Pain Signal to CNS Action_Potential->Pain_Signal_Transmission Alternative_Peptides Alternative Peptides (Ssm6a, ProTx-II, etc.) Alternative_Peptides->NaV1.7 Blocks

Fig. 1: Mechanism of action of NaV1.7-inhibiting peptides.

A typical experimental workflow to evaluate the efficacy of these peptides involves in vitro characterization of their potency and selectivity, followed by in vivo assessment of their analgesic effects in animal models of pain.

Experimental_Workflow Peptide_Discovery Peptide Discovery & Synthesis In_Vitro_Assays In Vitro Assays Peptide_Discovery->In_Vitro_Assays Electrophysiology Whole-Cell Patch Clamp (IC50 on NaV subtypes) In_Vitro_Assays->Electrophysiology In_Vivo_Models In Vivo Pain Models Electrophysiology->In_Vivo_Models Formalin_Test Formalin Test (Inflammatory Pain) In_Vivo_Models->Formalin_Test Data_Analysis Data Analysis & Comparison Formalin_Test->Data_Analysis

Fig. 2: General experimental workflow for peptide evaluation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This technique is the gold standard for measuring the inhibitory potency of peptides on specific ion channels.

Objective: To determine the concentration of a peptide required to inhibit 50% (IC50) of the current mediated by a specific NaV channel subtype.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7) are cultured under standard conditions.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Cells are bathed in an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: To elicit NaV currents, cells are held at a holding potential of -120 mV and depolarized to 0 mV for 20 ms.

  • Peptide Application: A range of concentrations of the test peptide is applied to the cells via a perfusion system. The steady-state block of the peak current is measured at each concentration.

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Formalin Test for In Vivo Analgesia

The formalin test is a widely used model of tonic chemical pain that allows for the assessment of a compound's efficacy against both acute and inflammatory pain.

Objective: To evaluate the analgesic effect of a peptide in a rodent model of inflammatory pain.

Methodology:

  • Animal Acclimation: Mice or rats are acclimated to the testing environment (e.g., a clear observation chamber) for at least 30 minutes before the experiment.

  • Drug Administration: The test peptide is administered (e.g., intraperitoneally or intrathecally) at a predetermined time before the formalin injection. A control group receives a vehicle injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.[6]

  • Behavioral Observation: Immediately after the injection, the animal's behavior is observed and recorded for a set period (e.g., 60 minutes). The total time the animal spends licking, biting, or flinching the injected paw is quantified.

  • Phases of Pain: The pain response occurs in two distinct phases: Phase I (early phase, 0-5 minutes post-injection) represents direct nociceptor activation, while Phase II (late phase, 15-60 minutes post-injection) is associated with inflammatory processes and central sensitization.[5][10][11][15]

  • Data Analysis: The total time spent in nociceptive behavior is calculated for both phases and compared between the peptide-treated and control groups to determine the analgesic effect.

Conclusion

The peptides discussed in this guide represent a promising arsenal of research tools for investigating the role of NaV1.7 in pain and for the development of novel analgesics. While this compound remains a valuable pharmacological probe, alternatives such as Ssm6a, ProTx-II and its analogues, and μ-theraphotoxin-Pn3a offer a range of potencies and selectivities that may be better suited for specific research questions. The continued exploration of these and other venom-derived peptides will undoubtedly accelerate our understanding of pain pathophysiology and pave the way for the next generation of pain therapeutics.

References

Safety Operating Guide

Navigating the Disposal of "OD1": A Procedural Guide to Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any chemical is paramount to ensuring a safe laboratory environment for all personnel and minimizing environmental impact. When faced with a substance labeled "OD1," it is crucial to recognize that this identifier is not unique and could refer to several different products, each with its own specific handling and disposal requirements. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage the disposal of a substance labeled "this compound" by first correctly identifying it and then adhering to the appropriate protocols.

Identifying "this compound"

The initial and most critical step is to precisely identify the nature of "this compound." This name is used for a scorpion peptide toxin and may also be part of other product names or internal laboratory codes. Without proper identification, any attempt at disposal is a significant safety risk.

The Crucial Role of the Safety Data Sheet (SDS)

Once the manufacturer and product number are known, the Safety Data Sheet (SDS or MSDS) must be obtained. This document is the cornerstone of chemical safety and provides detailed information regarding the substance's properties, hazards, and, most importantly, its proper disposal.

A product named this compound, a scorpion peptide, is sold by Smartox Biotechnology. The company states that each product is delivered with an MSDS and a certificate of analysis detailing storage and reconstitution conditions[1]. If your "this compound" is from this supplier, you should have received an SDS with your shipment. If it cannot be located, contact the supplier directly to request a copy.

For any other substance, the SDS should be sourced from the manufacturer's website or by contacting their customer service.

General Procedures for Unidentified Laboratory Chemicals

If the identity of "this compound" cannot be confirmed, it must be treated as an unknown and hazardous substance. In this situation, the following steps are critical:

  • Do not proceed with disposal.

  • Secure the container in a designated and properly labeled area for hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance. They are trained to handle and identify unknown chemicals.

Workflow for Proper Disposal of "this compound"

The following diagram outlines the decision-making process for the safe and compliant disposal of a substance labeled "this compound."

OD1_Disposal_Workflow start Start: You have a substance labeled 'this compound' for disposal identify_substance Step 1: Identify the Substance - Check container for full name, manufacturer, and product number. - Consult lab inventory records. start->identify_substance is_identified Is the substance fully identified? identify_substance->is_identified treat_as_unknown Treat as Unknown Hazardous Waste - Label clearly as 'Unknown - Awaiting Identification'. - Store in a designated hazardous waste accumulation area. is_identified->treat_as_unknown No obtain_sds Step 2: Obtain the Safety Data Sheet (SDS) - Search manufacturer's website. - Contact the supplier directly. is_identified->obtain_sds Yes contact_ehs_unknown Contact Environmental Health & Safety (EHS) for guidance on identification and disposal. treat_as_unknown->contact_ehs_unknown sds_available Is the SDS available? obtain_sds->sds_available contact_ehs_no_sds Contact EHS for assistance in obtaining the SDS or for disposal guidance without an SDS. sds_available->contact_ehs_no_sds No review_sds Step 3: Review the SDS - Pay close attention to Section 7 (Handling and Storage) and Section 13 (Disposal Considerations). sds_available->review_sds Yes determine_waste_category Step 4: Determine Waste Category - Is it hazardous or non-hazardous? - What are the specific hazards (e.g., toxic, flammable, corrosive)? review_sds->determine_waste_category segregate_waste Step 5: Segregate and Containerize Waste - Use appropriate, labeled waste containers. - Do not mix incompatible waste streams. determine_waste_category->segregate_waste dispose_via_ehs Step 6: Dispose of Waste - Follow your institution's procedures for hazardous waste pickup. segregate_waste->dispose_via_ehs end End: 'this compound' is safely and properly disposed of. dispose_via_ehs->end

Caption: Decision workflow for the safe disposal of "this compound".

Key Disposal Information from a Safety Data Sheet

Once the correct SDS for "this compound" has been obtained, it is essential to extract the relevant information for safe handling and disposal. The following table provides a template for summarizing this critical data.

Information CategoryDescriptionYour "this compound" Specifics (to be filled in)
Product Identification Full chemical name, manufacturer, product number.
Hazards Identification GHS hazard classifications (e.g., Acute Toxicity, Skin Corrosion).
Personal Protective Equipment (PPE) Required gloves, eye protection, lab coat, etc.
Handling and Storage Special handling instructions and storage conditions.
Disposal Considerations Specific instructions for disposal of the chemical and its container.
Emergency Procedures First aid measures for exposure and procedures for spills.

Experimental Protocols: General Chemical Waste Disposal

While specific protocols for "this compound" are pending its identification, the following general procedures for handling laboratory chemical waste should always be followed:

  • Waste Segregation : Never mix different types of chemical waste. Keep aqueous, organic, solid, and halogenated waste in separate, clearly labeled containers.

  • Container Management :

    • Use only approved and compatible containers for hazardous waste.

    • Keep waste containers closed except when adding waste.

    • Ensure all containers are clearly labeled with their contents.

  • Accumulation : Store waste in a designated satellite accumulation area within the laboratory.

  • Disposal Request : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[2]

By adhering to this procedural guidance, researchers can ensure the safe and compliant disposal of "this compound" and any other laboratory chemical, thereby fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.